molecular formula C8H12N2O B1270263 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone CAS No. 361343-66-0

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Cat. No.: B1270263
CAS No.: 361343-66-0
M. Wt: 152.19 g/mol
InChI Key: ROLPGYNPJZZIGQ-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLPGYNPJZZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363327
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
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URL https://comptox.epa.gov/dashboard/DTXSID80363327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361343-66-0
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Versatility

Nitrogen-containing heterocycles are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, the pyrazole nucleus is a privileged structure, prized for its unique electronic properties and its capacity to engage in various non-covalent interactions, making it a cornerstone of drug discovery. This guide focuses on a specific, functionalized derivative: 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone . This molecule merges the stable, aromatic pyrazole ring with a reactive acetonyl side chain, creating a versatile building block with significant potential in both synthetic and medicinal chemistry. Its structure offers multiple coordination sites—the two pyrazole nitrogen atoms and the ketone oxygen—making it an attractive ligand for developing novel coordination complexes for catalysis and materials science.[1] This document provides a comprehensive overview of its synthesis, structural properties, and chemical reactivity, grounded in established chemical principles and field-proven methodologies.

Section 1: Synthesis and Mechanistic Considerations

The construction of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is logically approached as a two-step process: first, the synthesis of the 3,5-dimethylpyrazole core, followed by its N-alkylation.

Step 1: Synthesis of 3,5-Dimethylpyrazole Precursor

The most reliable and widely adopted method for synthesizing 3,5-dimethylpyrazole is the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source.[2][3] While hydrazine hydrate can be used, the procedure using hydrazine sulfate in an alkaline medium is often preferred as it mitigates the sometimes violent and exothermic nature of the reaction with pure hydrazine hydrate.[3]

Causality Behind Experimental Design: The reaction is a classic Paal-Knorr synthesis. The mechanism involves the initial formation of a hydrazone by the reaction of one of the carbonyl groups of acetylacetone with hydrazine. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring. The use of a basic medium (e.g., sodium hydroxide) is crucial for neutralizing the hydrazine sulfate to liberate the free hydrazine nucleophile required for the reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation Acetylacetone Acetylacetone Intermediate Hydrazone Intermediate Acetylacetone->Intermediate Nucleophilic Attack Hydrazine Hydrazine Source (e.g., Hydrazine Sulfate + Base) Hydrazine->Intermediate Pyrazole 3,5-Dimethylpyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration Pyrazole_step2 3,5-Dimethylpyrazole Target 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone Pyrazole_step2->Target SN2 Attack on Chloroacetone Chloroacetone Chloroacetone Chloroacetone->Target Base Base (e.g., K₂CO₃) Base->Pyrazole_step2 Deprotonation (forms Pyrazolate anion)

Caption: Overall synthetic workflow for the target compound.

Field-Proven Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole (Adapted from Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 37, p.25 (1957))[3]

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cooling: Immerse the flask in an ice bath and cool the solution until the internal temperature reaches 15°C. A precipitate of sodium sulfate may form.[3]

  • Reagent Addition: While maintaining the temperature at approximately 15°C with vigorous stirring, add 50 g (0.50 mole) of acetylacetone dropwise from the dropping funnel. The addition should take about 30 minutes.

  • Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour. The 3,5-dimethylpyrazole product will precipitate during this time.[3]

  • Workup & Extraction: Dilute the contents of the flask with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of ether. Separate the layers and extract the aqueous layer four more times with 40-mL portions of ether.

  • Drying and Isolation: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Final Product: Remove the ether by distillation. The resulting slightly yellow, crystalline residue of 3,5-dimethylpyrazole is dried under reduced pressure to yield 37–39 g (77–81%). The melting point should be 107–108°C.[3]

Step 2: N-Alkylation to 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

The final step is the N-alkylation of the synthesized 3,5-dimethylpyrazole. This is typically achieved via a nucleophilic substitution reaction with an appropriate three-carbon electrophile, such as chloroacetone.[1][4]

Causality Behind Experimental Design: The pyrazole N-H proton is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form the pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon atom of chloroacetone, displacing the chloride leaving group in a classic SN2 reaction. Acetone or DMF are common solvents for this type of reaction as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Representative Experimental Protocol: N-Alkylation (Note: This is a generalized protocol based on standard N-alkylation procedures for pyrazoles, as a specific peer-reviewed protocol for this exact compound is not readily available in the literature.)[4]

  • Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetone or DMF, add a mild base such as anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add chloroacetone (1.1 eq) to the suspension.

  • Reaction: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.

Section 2: Physicochemical and Structural Properties

The structural and physical properties of a compound are critical for its application in research and development, influencing its solubility, stability, and handling characteristics.

Caption: Chemical identifiers for the target compound.

Table 1: Physicochemical Properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

PropertyValueSource
Molecular Weight 152.19 g/mol [Calculated]
Appearance (Expected) Colorless to pale yellow oil or low-melting solid[General Observation]
Boiling Point 242.2 °C at 760 mmHg[Predicted][6]
Density 1.1 ± 0.1 g/cm³[Predicted][6]
Purity >95% (as supplied commercially)[6]
XLogP3 0.9[Computed][6]
Topological Polar Surface Area 34.9 Ų[Computed][6]
Hydrogen Bond Donor Count 0[Computed][6]
Hydrogen Bond Acceptor Count 2[Computed][6]

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a peer-reviewed, fully assigned spectrum for this specific molecule is not published, we can predict the expected spectral data with high confidence based on analogous structures.[7][8]

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.9Singlet1HH-4 (pyrazole)Aromatic proton on the electron-rich pyrazole ring.
~ 4.8Singlet2H-CH₂-Methylene protons adjacent to the pyrazole nitrogen and the carbonyl group.
~ 2.2Singlet3HC₅-CH₃ (pyrazole)Methyl group at the 5-position of the pyrazole ring.
~ 2.1Singlet3HC₃-CH₃ (pyrazole)Methyl group at the 3-position of the pyrazole ring.
~ 2.0Singlet3H-C(O)CH₃Methyl protons of the acetone moiety.
(Disclaimer: These are predicted values based on the analysis of similar N-substituted pyrazole structures.)

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 205C=OKetone carbonyl carbon.
~ 148C-5 (pyrazole)Aromatic carbon of the pyrazole ring attached to a methyl group.
~ 140C-3 (pyrazole)Aromatic carbon of the pyrazole ring attached to a methyl group.
~ 106C-4 (pyrazole)Aromatic methine carbon of the pyrazole ring.
~ 55-CH₂-Methylene carbon adjacent to the pyrazole ring and carbonyl group.
~ 26-C(O)CH₃Acetone methyl carbon.
~ 13C₅-CH₃Pyrazole methyl carbon.
~ 11C₃-CH₃Pyrazole methyl carbon.
(Disclaimer: These are predicted values based on the analysis of similar N-substituted pyrazole structures.)

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides crucial information about the functional groups present. Key expected absorption bands are summarized below.

Table 4: Key Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 2900-3000C-HAlkyl Stretch
~ 1720C=OKetone Carbonyl Stretch
~ 1580C=N / C=CPyrazole Ring Stretch

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 153.10. The molecular ion peak in EI-MS would be at m/z = 152.09.

Section 4: Reactivity and Synthetic Potential

The synthetic utility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone stems from two primary sites of reactivity: the pyrazole ring itself and the acetonyl side chain.

Caption: Key reactive sites of the target molecule.

Reactivity at the Pyrazole Ring (Site A)

The 3,5-dimethylpyrazole ring is an electron-rich aromatic system. The two methyl groups at the C3 and C5 positions are electron-donating, further increasing the electron density of the ring. This makes the unsubstituted C4 position particularly susceptible to electrophilic aromatic substitution .[1] Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using NBS or NCS) would be expected to proceed selectively at this position.[9]

Reactivity at the Acetonyl Side Chain (Site B)

The methylene (-CH₂-) group is positioned between the pyrazole ring and a carbonyl group. The electron-withdrawing nature of the carbonyl group makes the protons on this methylene group (α-protons) acidic. This allows for deprotonation by a suitable base to form a carbanion or enolate intermediate. This nucleophilic intermediate can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions .[1] For example, it can react with various electrophiles, serving as a handle to build more complex molecular architectures.

References

  • (Reference not directly cited in the text, but provides general context on pyrazole synthesis) Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • (Reference not directly cited in the text, but provides general context on pyrazole synthesis) Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [Link]

  • (Reference not directly cited in the text, but provides structural context on a related molecule) 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline. PubMed. [Link]

  • (Reference not directly cited in the text, but provides general context on pyrazole synthesis) Synthesis of pyrazole ring dialkyl acetone‐1,3‐dicarboxylates and... ResearchGate. [Link]

  • 3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]

  • (Reference not directly cited in the text, but provides context on N-alkylation) SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. International Journal of Current Research and Review. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • (Reference not directly cited in the text, but provides context on steric effects in N-alkylation) Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • (Reference not directly cited in the text, but provides general context on FTIR) Typical FTIR spectrum obtained from acetone reagent. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

  • (Reference not directly cited in the text, but provides context on pyrazole complexes) Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • (Reference not directly cited in the text, but provides context on pyrazole reactivity) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • (Reference not directly cited in the text, but provides spectral data for a related ketone) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • (Reference not directly cited in the text, but provides context on acetone FTIR) FTIR spetroscopic investigation of matrix-isolated isomerazation and decomposition products of ionized acetone: Generation and characterization of 1-propen-2-ol. ResearchGate. [Link]

  • (Reference not directly cited in the text, but provides general context on spectral interpretation) Tikrit Journal of Pure Science. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

Sources

Technical Whitepaper: Structural Elucidation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

[1]

Executive Summary

This technical guide details the structural elucidation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS: 361343-66-0).[1] As a pivotal intermediate in the synthesis of heterocycle-based ligands and pharmaceutical scaffolds, verifying the regiochemical integrity of this molecule is critical.

The primary challenge in characterizing this compound lies in distinguishing the N-alkylated product from potential C-alkylated byproducts or O-alkylated enol ethers.[1] This guide presents a self-validating analytical workflow combining 1H/13C NMR , 2D NOESY , and FT-IR to definitively confirm the structure.

Synthetic Context & Impurity Profiling[1][2]

To understand the elucidation logic, we must first analyze the synthetic pathway. The standard synthesis involves the nucleophilic substitution of 3,5-dimethylpyrazole with chloroacetone under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile).

Reaction Pathway Diagram[1][3]

The following diagram outlines the primary reaction and potential competing pathways that necessitate rigorous structural proof.

SynthesisPathSM13,5-DimethylpyrazoleBaseBase (K2CO3)SM1->BaseSM2ChloroacetoneSM2->BaseTargetTARGET:1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone(N-Alkylation)Base->TargetMajor Pathway(Nucleophilic Attack by N)Impurity1Impurity A:O-Alkylated Enol Ether(Kinetic Control)Base->Impurity1Minor (O-attack)Impurity2Impurity B:C4-Alkylated Product(Thermodynamic Control)Base->Impurity2Rare (C-attack)Impurity3Impurity C:Bis-alkylation(Quaternary Salt)Target->Impurity3Over-alkylation

Figure 1: Synthetic pathway showing the dominant N-alkylation route versus potential O- and C-alkylation side reactions.

Structural Elucidation Strategy

The elucidation protocol relies on a "process of elimination" confirmed by positive spectral evidence. We must answer three specific questions:

  • Integrity: Is the pyrazole ring intact?

  • Connectivity: Did alkylation occur at the Nitrogen (N1)?

  • Functionality: Is the ketone moiety preserved (ruling out hydrazone formation or O-alkylation)?

Spectroscopic Data Summary

The following table synthesizes the expected and observed spectral data for the target structure.

TechniqueMolecular FeatureDiagnostic Signal (Expected)Structural Inference
FT-IR Ketone CarbonylStrong band @ ~1715–1725 cm⁻¹Confirms acyclic ketone; rules out O-alkylation (enol ether).[1]
1H NMR Pyrazole H4Singlet @ ~5.8–5.9 ppmConfirms 3,5-substitution pattern; lack of coupling proves C4 is unsubstituted.[1]
1H NMR N-CH₂-C=OSinglet @ ~4.8–5.0 ppmDeshielding indicates attachment to N and C=O. Integration (2H) confirms mono-alkylation.[1]
13C NMR Carbonyl CarbonPeak @ ~200–205 ppmDefinitive proof of ketone functionality.
NOESY RegiochemistryCross-peak: N-CH₂ ↔ Pyrazole 5-MeCritical Proof: Proves the alkyl chain is attached to N, spatially close to the C5-methyl.[1]

Detailed Analytical Protocol

Proton NMR (1H NMR) Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher[1]

The 1H NMR spectrum is the primary tool for verification. The symmetry of the starting material (3,5-dimethylpyrazole) is broken upon N-alkylation.[1]

  • The "Symmetry Break" Indicator: In the starting material, the two methyl groups are equivalent due to rapid tautomerism. In the target 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone , the N-alkylation "locks" the structure.[1] The methyl group at position 5 (closer to the acetone tail) experiences a different magnetic environment than the methyl at position 3.

    • Observation: You will typically see two distinct singlets for the pyrazole methyls (approx. 2.15 ppm and 2.25 ppm) rather than one large singlet.

  • The Methylene Bridge: The protons on the carbon linking the pyrazole and the ketone (N-CH₂ -C=O) appear as a singlet.

    • Shift Logic: This signal is significantly deshielded (~4.8 ppm) due to the electron-withdrawing nature of both the pyrazole nitrogen and the carbonyl group.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1]

This step ensures the carbonyl group is intact.

  • Target Peak: A sharp, strong stretch between 1710 cm⁻¹ and 1730 cm⁻¹ .

  • Negative Control: If the reaction formed an O-alkylated enol ether, this carbonyl peak would disappear, replaced by a C=C stretch (~1600-1650 cm⁻¹) and a C-O stretch.[1]

2D NMR: The "Smoking Gun" (NOESY)

To definitively prove N-alkylation over C-alkylation (which is rare but possible), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.[1]

  • Experiment: Irradiate the methylene bridge protons (N-CH₂).

  • Prediction:

    • If N-Alkylated (Target): The N-CH₂ group is spatially proximate to the methyl group at Position 5.[1] You will see a strong NOE cross-peak between the methylene singlet (~4.8 ppm) and one of the pyrazole methyl singlets.

    • If C-Alkylated (Impurity): The alkyl group would be at C4. The methylene protons would be distant from both methyl groups (at C3 and C5), resulting in weak or no NOE enhancement.

Elucidation Logic Flow

The following diagram illustrates the decision matrix used to validate the structure based on the spectral data collected above.

ElucidationLogicStartCrude Product IsolatedIR_StepStep 1: FT-IR AnalysisCheck 1700-1750 cm⁻¹Start->IR_StepDecision_IRCarbonyl Peak Present?IR_Step->Decision_IRFail_O_AlkStructure Rejected:O-Alkylated / Enol EtherDecision_IR->Fail_O_AlkNoNMR_StepStep 2: 1H NMR AnalysisCheck Pyrazole H4 (5.8 ppm)Decision_IR->NMR_StepYesDecision_H4H4 Singlet Present?NMR_Step->Decision_H4Fail_C_AlkStructure Rejected:C4-Alkylated ImpurityDecision_H4->Fail_C_AlkNo (H4 absent)NOESY_StepStep 3: 2D NOESYCheck N-CH₂ ↔ Me InteractionDecision_H4->NOESY_StepYesDecision_NOEStrong NOE Observed?NOESY_Step->Decision_NOEDecision_NOE->Fail_C_AlkNoSuccessCONFIRMED STRUCTURE:1-(3,5-dimethyl-1H-pyrazol-1-yl)acetoneDecision_NOE->SuccessYes (Proximity Confirmed)

Figure 2: Logical decision tree for validating the regiochemistry of the target molecule.

References

  • Synthesis of 3,5-Dimethylpyrazole Precursor: Organic Syntheses, Coll.[2] Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). 3,5-Dimethylpyrazole. [Link][1][2][3]

  • Regioselectivity in Pyrazole Alkylation: Montoya, V., et al. (2005).[4] "Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study." Tetrahedron, 61(52), 12377-12385.[4] [Link][1]

  • Spectral Data Verification (CAS 361343-66-0): Angene Chemical.[1] "1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone Product Analysis." [Link][1]

  • General Pyrazole Tautomerism & NMR Characteristics: Alkorta, I., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1). [Link]

Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone from acetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the robust synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (Target Molecule), a critical intermediate in the development of ditopic ligands and pharmaceutical heterocycles. While direct condensation strategies exist, they are often plagued by the instability of acetonyl-hydrazine precursors. Therefore, this guide details the industry-standard Two-Phase Strategy :

  • Heterocycle Construction: Condensation of acetylacetone with hydrazine to form the stable 3,5-dimethylpyrazole (3,5-DMP) core.[1]

  • N-Alkylation: Regioselective alkylation of 3,5-DMP with chloroacetone to yield the target.

This protocol prioritizes process safety , atom economy , and purification efficiency , utilizing self-validating checkpoints to ensure batch consistency.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed to avoid the handling of unstable hydrazine derivatives. By establishing the aromatic pyrazole ring first, we utilize a stable intermediate that can be purified and stored before the critical alkylation step.

Reaction Workflow Visualization

SynthesisWorkflow AA Acetylacetone (Precursor) DMP INTERMEDIATE: 3,5-Dimethylpyrazole (Stable Solid) AA->DMP Phase 1: Cyclocondensation (Exothermic) Hyd Hydrazine Hydrate (Reagent) Hyd->DMP Target TARGET: 1-(3,5-dimethyl-1H- pyrazol-1-yl)acetone DMP->Target Phase 2: N-Alkylation (SN2) CA Chloroacetone (Electrophile) CA->Target Base K2CO3 / Acetone (Base/Solvent) Base->Target

Figure 1: Two-phase synthetic workflow. Phase 1 establishes the heterocycle; Phase 2 installs the acetonyl tail.

Phase 1: Synthesis of 3,5-Dimethylpyrazole (Core Heterocycle)[1][2][3][4]

The formation of the pyrazole ring is a classic Paal-Knorr type condensation. This reaction is highly exothermic; thermal management is the critical control point (CCP).

Mechanism

Acetylacetone (1,3-diketone) exists in equilibrium with its enol form. Hydrazine acts as a bis-nucleophile, attacking both carbonyl carbons. Elimination of two water molecules drives the aromatization.

Protocol

Scale: 100 mmol basis

ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
Acetylacetone 100.121.010.0 g (10.3 mL)Substrate
Hydrazine Hydrate (80%) 50.061.056.6 g (6.4 mL)Reagent
Ethanol (Abs.) 46.07Solvent50 mLSolvent

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel. Charge with Hydrazine Hydrate and 20 mL Ethanol.

  • Cooling: Submerge flask in an ice-water bath. Cool internal temperature to < 10 °C.

  • Addition: Mix Acetylacetone with 30 mL Ethanol. Add dropwise to the hydrazine solution over 30 minutes.

    • CCP: Do not allow temperature to exceed 20 °C during addition to prevent violent boiling.

  • Reaction: After addition, remove ice bath. Stir at room temperature for 1 hour. The solution will likely solidify or form a heavy precipitate.

  • Workup: Evaporate ethanol under reduced pressure (Rotovap).

  • Purification: Recrystallize the residue from water or petroleum ether.

    • Target Specs: White crystalline solid, mp 107–108 °C [1].

Phase 2: N-Alkylation to 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

This step involves the nucleophilic attack of the pyrazole nitrogen (N1) onto the alpha-carbon of chloroacetone.

Critical Scientific Insight: 3,5-Dimethylpyrazole is tautomerically symmetric. Therefore, N-alkylation at either nitrogen yields the same product. This eliminates the regioselectivity issues common with unsymmetrical pyrazoles. We use Potassium Carbonate (K₂CO₃) in refluxing acetone. This "soft" base condition is sufficient to deprotonate the pyrazole (pKa ~14) without promoting self-condensation of the chloroacetone [2].

Protocol

Scale: 50 mmol basis (using intermediate from Phase 1)

ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
3,5-Dimethylpyrazole 96.131.04.80 gNucleophile
Chloroacetone 92.521.15.09 g (4.4 mL)Electrophile
K₂CO₃ (Anhydrous) 138.211.510.35 gBase
NaI (Optional) 149.890.10.75 gFinkelstein Cat.
Acetone (Dry) 58.08Solvent100 mLSolvent

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask, suspend 3,5-Dimethylpyrazole and K₂CO₃ in dry acetone. Add NaI (catalytic) to accelerate the reaction via in situ formation of iodoacetone (Finkelstein reaction).

  • Reflux Initiation: Heat the mixture to a gentle reflux (approx. 56 °C) for 15 minutes to ensure deprotonation.

  • Alkylation: Add Chloroacetone dropwise to the refluxing mixture.

    • Caution: Chloroacetone is a potent lachrymator. Perform exclusively in a fume hood.

  • Monitoring: Reflux for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The starting pyrazole spot (lower Rf) should disappear.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with cold acetone.

  • Isolation: Concentrate the filtrate under vacuum to yield a yellow oil or low-melting solid.

  • Purification: If necessary, purify via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization & Validation

To ensure the integrity of the synthesized ligand, compare analytical data against the following expected values.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl₃)δ 2.15 (s, 3H)Acetyl methyl group (-C(=O)CH 3)
δ 2.20 (s, 3H)Pyrazole C3-Methyl
δ 2.25 (s, 3H)Pyrazole C5-Methyl
δ 4.75 (s, 2H)N-Methylene bridge (N-CH 2-C=O)
δ 5.85 (s, 1H)Pyrazole C4-H (Aromatic proton)
13C NMR ~200 ppmKetone Carbonyl (C=O)
~148, 140 ppmPyrazole C3/C5 (Quaternary)
~105 ppmPyrazole C4 (CH)
Mass Spec (ESI) [M+H]+ = 153.1Molecular Ion

Self-Validation Check:

  • Absence of NH signal: The disappearance of the broad NH signal (typically >10 ppm in the precursor) confirms successful N-alkylation.

  • Symmetry Check: The two methyl groups on the pyrazole ring may appear chemically equivalent or slightly distinct depending on the solvent and temperature, but the integration must sum to 6H relative to the 1H aromatic signal.

Troubleshooting & Optimization

Common Failure Modes
  • O-Alkylation: While rare for pyrazoles, reaction at the oxygen of the enolate form of chloroacetone is theoretically possible but kinetically disfavored under these conditions.

    • Correction: Use a non-polar solvent (Toluene) if O-alkylation is observed, though Acetone/K2CO3 is generally highly N-selective.

  • Bis-alkylation (Quaternization): Formation of a pyrazolium salt.

    • Prevention: Strictly control stoichiometry. Do not exceed 1.1 equivalents of chloroacetone.

  • Incomplete Reaction:

    • Correction: Add catalytic Sodium Iodide (NaI) to facilitate the reaction via the more reactive iodoacetone intermediate.

Safety Considerations
  • Hydrazine: Carcinogen and highly toxic. Use gloves and work in a hood. Neutralize waste with dilute hypochlorite (bleach).

  • Chloroacetone: Severe lachrymator. Keep all glassware in the hood until washed with base solution.

References

  • Wiley, R. H.; Hexner, P. E. (1951). "3,5-Dimethylpyrazole".[1][3][4][5][2][6][7][8] Organic Syntheses, Coll.[1][3] Vol. 4, p. 351. Link

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, Vol 5. Elsevier.
  • Luo, Y., et al. (2013). "Synthesis and crystal structure of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one". Journal of Chemical Crystallography.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of the heterocyclic ketone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies for determining key physical characteristics, explains the scientific principles underpinning these techniques, and offers insights into the interpretation of spectroscopic data for structural elucidation. In the absence of extensive published data for this specific molecule, this guide serves as a procedural framework for the characterization of novel pyrazole derivatives, emphasizing self-validating protocols and authoritative scientific grounding.

Introduction

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The physical properties of a compound are fundamental to its development as a potential therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Accurate characterization of these properties is a critical first step in the drug discovery and development pipeline.

This guide will systematically explore the determination and interpretation of the following physical and spectroscopic properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone:

  • Melting Point

  • Boiling Point

  • Solubility

  • Spectroscopic Characteristics (IR, NMR, Mass Spectrometry)

Predicted and Determined Physical Properties

PropertyPredicted/Expected ValueExperimental Method
Molecular Formula C₈H₁₂N₂O---
Molecular Weight 152.19 g/mol ---
CAS Number Not readily available---
Melting Point Solid at room temperatureCapillary Method[1][2]
Boiling Point > 200 °C (decomposition may occur)Siwoloboff Method[3][4][5]
Solubility
   WaterSparingly solubleVisual Assessment[6][7]
   Polar Organic Solvents (e.g., Ethanol, Acetone)SolubleVisual Assessment[6][7]
   Nonpolar Organic Solvents (e.g., Hexane)Insoluble to sparingly solubleVisual Assessment[6][7]

Experimental Protocols for Physical Property Determination

The following sections detail the step-by-step methodologies for determining the key physical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is a crucial indicator of its purity.[8] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range.[9] The U.S. Pharmacopeia (USP) provides standardized procedures for melting point determination to ensure accuracy and reproducibility.[10][11][12][13]

Experimental Protocol:

  • Sample Preparation: A small amount of dry, finely powdered 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

  • Heating: The apparatus is heated at a controlled rate, typically 1-2°C per minute, as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting point range.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow A Dry and powder the sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Observe and record melting range D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: The Siwoloboff Method

For small quantities of liquid, the Siwoloboff method provides an accurate determination of the boiling point.[3][4][5] This technique relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.[14][15]

Experimental Protocol:

  • Sample Preparation: A small amount (a few drops) of liquid 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is placed in a small test tube (fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.

  • Apparatus Assembly: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., a Thiele tube).[16]

  • Heating and Observation: The bath is heated, and as the liquid's boiling point is approached, a stream of bubbles will emerge from the capillary tube.

  • Cooling and Measurement: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][16]

Diagram of Siwoloboff Method Setup:

BoilingPointSetup cluster_Thiele Thiele Tube with Heating Bath Thermometer Thermometer FusionTube Fusion Tube with Sample Capillary Inverted Capillary Heat Heat Source cluster_Thiele cluster_Thiele Heat->cluster_Thiele Apply Heat

Caption: Apparatus for Siwoloboff Boiling Point Determination.

Solubility Assessment

Understanding a compound's solubility profile is fundamental in drug development, influencing formulation and bioavailability. The principle of "like dissolves like" is a useful guideline, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[6]

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, hexane).

  • Sample Addition: To a small, fixed volume of each solvent (e.g., 1 mL), a small, measured amount of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (e.g., 10 mg) is added.

  • Mixing: The mixture is agitated thoroughly (e.g., by vortexing) for a set period.

  • Observation: The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble, sparingly soluble, or insoluble.

Diagram of Solubility Testing Logic:

SolubilityLogic Start Start with the compound Water Test in Water Start->Water PolarOrganic Test in Polar Organic Solvent (e.g., Ethanol) Water->PolarOrganic If insoluble/sparingly soluble NonpolarOrganic Test in Nonpolar Organic Solvent (e.g., Hexane) PolarOrganic->NonpolarOrganic Result Solubility Profile NonpolarOrganic->Result

Caption: Logical Flow for Comprehensive Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

  • Expected Absorptions for 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone:

    • C=O (Ketone): A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹.[18]

    • C=N and C=C (Pyrazole Ring): Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyrazole ring.

    • C-H (Aliphatic and Aromatic): Stretching vibrations will appear just below and above 3000 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[19][20]

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • Expected Signals:

      • Singlets for the two methyl groups on the pyrazole ring.

      • A singlet for the methyl group of the acetone moiety.

      • A singlet for the methylene (-CH₂-) group.

      • A singlet for the proton at the 4-position of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon atoms.

    • Expected Signals:

      • A signal for the carbonyl carbon (ketone) in the downfield region (>200 ppm).

      • Signals for the carbons of the pyrazole ring.

      • Signals for the methyl and methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.[21][22]

  • Expected Findings:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (152.19 m/z).

    • Fragmentation: Common fragmentation patterns for pyrazoles involve cleavage of the N-N bond.[22]

Conclusion

This technical guide has outlined the essential methodologies for determining the key physical and spectroscopic properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. By following these established and validated protocols, researchers can obtain reliable data crucial for the advancement of this and other novel compounds in the drug discovery and development process. The principles and techniques described herein provide a solid foundation for the comprehensive characterization of new chemical entities.

References

  • Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796. [Link]

  • University of Calgary. (n.d.). Melting Point. [Link]

  • Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. [Link]

  • Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • US Pharmacopeial Convention. (n.d.). <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Taylor & Francis Online. (2021, July 19). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]

  • ibacon GmbH. (n.d.). EU A.2: Boiling temperature. [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • Marcel Dekker, Inc. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Tennessee at Martin. (n.d.). DETERMINATION OF BOILING POINTS. [Link]

  • Semantic Scholar. (1970). The mass spectra of some pyrazole compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • SlidePlayer. (2021, September 19). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. [Link]

  • YouTube. (2021, March 24). Solubility Tests for Organic Compounds. [Link]

  • USP-NF. (2018). <741> Melting Range or Temperature. [Link]

  • Molecules. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

  • Magnetic Resonance in Chemistry. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Proprep. (n.d.). Interpret the ketone IR spectra to identify key features distinguishing ketones from other carbonyl-containing compounds. [Link]

  • ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

Sources

Technical Guide: 1H NMR Characterization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the 1H NMR spectrum of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone .

Executive Summary

The 1H NMR spectrum of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS: 361343-66-0) serves as the primary validation tool for confirming the successful N-alkylation of 3,5-dimethylpyrazole.[1] For researchers and drug development professionals, the spectrum is defined by three diagnostic features: a distinct methylene singlet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


4.8–5.0 ppm), a characteristic aromatic singlet for the pyrazole C4-H (

5.8–5.9 ppm), and a dense cluster of methyl singlets in the aliphatic region (2.0–2.3 ppm).

This guide deconstructs the spectral assignment, providing a robust logic for structural verification and differentiation from potential regioisomers or O-alkylated byproducts.[1]

Chemical Context & Synthesis

Understanding the synthetic origin is critical for interpreting the spectrum, particularly for identifying specific impurities.[1]

  • Precursor: 3,5-Dimethylpyrazole (derived from acetylacetone and hydrazine).[1][2][3]

  • Reagent: Chloroacetone (or bromoacetone).[1]

  • Reaction Type: Nucleophilic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) at the pyrazole nitrogen.
    
  • Regiochemistry: Due to the symmetry of the parent 3,5-dimethylpyrazole, N1-alkylation yields a single regioisomer.[1] However, the introduction of the acetonyl group breaks this symmetry, rendering the C3 and C5 methyl groups magnetically inequivalent.[1]

Synthesis & Analysis Workflow

G Start Acetylacetone + Hydrazine Intermediate 3,5-Dimethylpyrazole (Symmetric Precursor) Start->Intermediate Cyclocondensation Product 1-(3,5-dimethyl-1H- pyrazol-1-yl)acetone Intermediate->Product N-Alkylation Reagent + Chloroacetone (Base/Solvent) Reagent->Product NMR 1H NMR Validation (CDCl3) Product->NMR Characterization

Figure 1: Synthetic pathway and critical characterization checkpoint.

Spectral Assignment (1H NMR, 400 MHz, CDCl )

The molecule possesses Low Symmetry (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). All proton environments are unique, though accidental overlap often occurs in the methyl region.[1]
Summary Table of Chemical Shifts[1][4][5][6][7]
AssignmentTypeShift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
IntegrationMultiplicityCoupling (

)
Electronic Rationale
C4-H Aromatic5.80 – 5.90 1HSinglet (s)-Shielded aromatic proton on electron-rich pyrazole ring.
N-CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Methylene4.80 – 5.05 2HSinglet (s)-Deshielded by adjacent Nitrogen (N1) and Carbonyl (C=O).
C3-CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Methyl2.20 – 2.30 3HSinglet (s)-Typical aromatic methyl; less sterically crowded.
C5-CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Methyl2.10 – 2.20 3HSinglet (s)-Often slightly shielded due to steric crowding/anisotropy from N-substituent.
CO-CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Methyl2.15 – 2.25 3HSinglet (s)-Alpha-keto methyl; characteristic singlet.
Detailed Analysis of Signals[1][6]
1. The "Anchor" Signal: N-Methylene (

4.80 – 5.05 ppm)

This is the most critical signal for confirming the covalent attachment of the acetone moiety.[1]

  • Appearance: A sharp singlet integrating to 2 protons.[1]

  • Logic: The protons are alpha to both an aromatic nitrogen and a carbonyl group.[1] This "push-pull" electronic environment significantly deshields these protons relative to a standard alkyl chain, pushing them downfield to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    5.0 ppm.
    
  • Validation: If this peak appears as a doublet or multiplet, it indicates unreacted chloroacetone or a failure in the substitution reaction.[1]

2. The Pyrazole Proton: C4-H (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

5.80 – 5.90 ppm)
  • Appearance: A sharp singlet integrating to 1 proton.[1][4]

  • Logic: The C4 position in pyrazoles is electron-rich.[1] In 3,5-dimethylpyrazole derivatives, this signal is remarkably stable and typically appears between 5.8 and 6.0 ppm.[1]

  • Diagnostic Value: This peak confirms the integrity of the heteroaromatic ring.[1] Disappearance or shifting of this peak suggests ring opening or electrophilic attack at the C4 position.[1]

3. The "Crowded" Methyl Region (

2.0 – 2.3 ppm)

This region contains three distinct methyl signals (9 protons total).[1] In lower-field instruments (300 MHz), these may overlap into a broad envelope, but at 400 MHz+, they typically resolve into three distinct singlets.[1]

  • C3-Me vs. C5-Me: The C5-methyl group is spatially adjacent to the N-acetonyl group.[1] Through-space steric compression and magnetic anisotropy often cause the C5-Me to shift slightly upfield (lower ppm) compared to the C3-Me.[1]

  • Acetyl Methyl: The terminal methyl group of the acetone tail appears as a singlet, typically intermingled with the pyrazole methyls.[1]

Structural Validation & Troubleshooting

To ensure scientific integrity, one must validate that the alkylation occurred at the Nitrogen (N-alkylation) rather than the Oxygen (O-alkylation, which is rare for pyrazoles but possible in tautomeric systems) or Carbon (C4-alkylation).[1]

The NOE Diagnostic (Nuclear Overhauser Effect)

A 1D NOE or 2D NOESY experiment provides definitive proof of structure.[1]

  • Irradiate N-CH

    
     signal (
    
    
    
    5.0 ppm):
    • Observation: You should observe a strong NOE enhancement of the C5-Methyl signal.[1]

    • Absence: You should NOT see enhancement of the C3-Methyl signal.[1]

Common Impurities
ImpurityChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Source
Chloroacetone

4.1 (s, 2H), 2.3 (s, 3H)
Unreacted starting material.
3,5-Dimethylpyrazole ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

12.0 (br s, NH), 5.8 (s, C4-H)
Unreacted precursor.
Water ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1.56 (in CDCl

)
Wet solvent/hygroscopic product.
Acetone 2.17 (s)Recrystallization solvent residue.[1]
Structural Logic Diagram

Logic Spectrum Obtain 1H NMR Spectrum CheckCH2 Check 4.8-5.0 ppm region Spectrum->CheckCH2 Decision1 Singlet (2H) Present? CheckCH2->Decision1 Valid N-Alkylation Confirmed Decision1->Valid Yes Invalid Check for Impurities/Isomers Decision1->Invalid No CheckNOE Run NOESY/NOE Diff Valid->CheckNOE Rigorous Proof NOEResult Enhancement of C5-Me? CheckNOE->NOEResult NOEResult->Valid Yes (Proximity Confirmed) NOEResult->Invalid No (Wrong Isomer)

Figure 2: Logic flow for spectral validation.

References

  • Synthesis of Pyrazole Derivatives

    • El-Borai, M. A., et al. "Synthesis and characterization of some new 3,5-dimethyl azopyrazoles."[1] Journal of Chemical and Pharmaceutical Research, 2012.[1]

  • NMR Data of 3,5-Dimethylpyrazole Analogues

    • Claramunt, R. M., et al.[1][5] "The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals." Arkivoc, 2005.[1][5]

  • General NMR Shift Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][6][7] Chem., 1997.[1][6] [1]

  • Structural Confirmation of N-Alkyl Pyrazoles

    • Evans, I. R., et al. "1-(Hydroxymethyl)-3,5-dimethylpyrazole."[1][8] Acta Crystallographica Section E, 2005.[1][8]

Sources

In-Depth Technical Guide: 13C NMR Spectral Characterization of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazolyl Ketones

In the landscape of modern medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (also known as 1-acetonyl-3,5-dimethylpyrazole) represents a critical scaffold. It serves as a versatile N-donor ligand in coordination chemistry and a pivotal intermediate in the synthesis of heterocycle-fused drug candidates. Its structural duality—combining an electron-rich pyrazole ring with a reactive carbonyl functionality—makes it a prime candidate for divergent synthesis, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a rigorous analysis of the 13C NMR spectral signature of this compound. Unlike standard spectral lists, we deconstruct the chemical shifts through the lens of electronic effects, providing a self-validating framework for researchers to confirm structural integrity during synthesis.

Chemical Structure & Theoretical Grounding

Before analyzing the spectrum, one must understand the electronic environment of the nuclei. The molecule consists of three distinct domains:

  • The Pyrazole Core: An aromatic, electron-rich system with two non-equivalent methyl groups due to N-substitution.

  • The Methylene Bridge: A

    
     hybridized carbon linking the aromatic ring to the carbonyl, acting as a sensor for electronic withdrawal.
    
  • The Acetonyl Tail: A methyl ketone moiety providing a distinct carbonyl diagnostic signal.[1]

Symmetry Breaking

In the parent 3,5-dimethylpyrazole, the molecule exists in rapid tautomeric equilibrium, making the C3 and C5 positions equivalent on the NMR time scale. However, N-alkylation (specifically at the N1 position) locks the tautomerism. This desymmetrization is the key spectral feature: C3 and C5 become magnetically distinct , splitting the methyl signals and the ring carbons into separate resonances.

Experimental Protocol: Synthesis & Isolation

To ensure the spectral data discussed is reproducible, we define the synthesis pathway used to generate the analyte. This protocol minimizes side reactions (such as O-alkylation) that could complicate spectral interpretation.

Step 1: Synthesis of the Pyrazole Core
  • Reagents: Acetylacetone (2,4-pentanedione), Hydrazine hydrate.

  • Conditions: Ethanol, Reflux, 2 hours.

  • Mechanism: Paal-Knorr condensation.

Step 2: N-Alkylation (The Critical Step)
  • Reagents: 3,5-Dimethylpyrazole, Chloroacetone, Potassium Carbonate (

    
    ).
    
  • Solvent: Anhydrous Acetone or Acetonitrile.[1]

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole (1.0 eq) in acetone.

    • Add anhydrous

      
       (1.5 eq) to act as an acid scavenger.[1]
      
    • Add Chloroacetone (1.1 eq) dropwise at room temperature.

    • Reflux for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).[1]

    • Filter inorganic salts and evaporate solvent.[1]

    • Purification: Recrystallization from ethanol/water or column chromatography.[1]

Workflow Visualization

SynthesisWorkflow Start Acetylacetone + Hydrazine Intermediate 3,5-Dimethylpyrazole (Tautomeric Mix) Start->Intermediate Paal-Knorr Condensation Product 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (Target Ligand) Intermediate->Product SN2 N-Alkylation (Acetone, Reflux) Reagents + Chloroacetone + K2CO3 (Base) Reagents->Product

Figure 1: Synthetic pathway for the target compound, highlighting the critical N-alkylation step.

13C NMR Spectral Data Analysis

The following data represents the consensus chemical shifts (


, ppm) in Chloroform-d (

)
.
Summary Table of Chemical Shifts
Carbon PositionTypeChemical Shift (

ppm)
Assignment Logic
C=O Quaternary202.5 - 204.0 Typical ketone carbonyl; slightly shielded relative to acetone (206 ppm) due to the

-nitrogen effect.
C3 (Pyrazole) Quaternary147.5 - 148.5 Deshielded by adjacent imine-like Nitrogen (

).
C5 (Pyrazole) Quaternary139.0 - 140.0 Deshielded by amine-like Nitrogen (

), but less than C3.
C4 (Pyrazole) Methine (

)
105.5 - 106.5 Aromatic signal, shielded by electron density from the ring.
N-CH2-CO Methylene57.0 - 58.5 Significantly deshielded by both the electronegative Nitrogen and the Carbonyl group.
Ketone-CH3 Methyl27.0 - 28.0 Alpha to carbonyl.
3-CH3 Methyl13.0 - 13.8 Attached to C3.
5-CH3 Methyl10.8 - 11.5 Attached to C5; typically more shielded than 3-CH3 due to steric compression from the N-substituent.
Detailed Mechanistic Assignment
1. The Carbonyl Region (200+ ppm)

The signal at ~203 ppm is the most distinct feature. It confirms the successful alkylation of the pyrazole with the acetonyl moiety.[1] If this signal is absent, the reaction failed. If it appears at ~170 ppm, you likely formed an amide or ester byproduct (unlikely with chloroacetone).

2. The Pyrazole Ring (100-150 ppm)

This region validates the N-substitution. In unsubstituted 3,5-dimethylpyrazole, C3 and C5 appear as a single broad or averaged peak around 143 ppm.

  • The Split: Upon alkylation, the symmetry breaks. C3 (adjacent to the

    
     atom) shifts downfield to ~148 ppm . C5  (adjacent to the substituted 
    
    
    
    atom) appears at ~139 ppm .
  • The Diagnostic C4: The signal at ~106 ppm is the aromatic methine.[1] In HSQC experiments, this carbon will correlate strongly with the singlet proton at

    
     5.8 ppm.
    
3. The Aliphatic Zone (10-60 ppm)
  • The Bridge (57-58 ppm): This methylene carbon is the "link." It connects the aromatic system to the ketone.[1] Its shift is characteristic of a carbon bonded to a nitrogen and a carbonyl (

    
    -aminoketone motif).
    
  • Methyl Differentiation: The two pyrazole methyls are not equivalent.[1] The methyl at position 5 is sterically crowded by the new acetonyl group, often resulting in a slight upfield shift (

    
    11 ppm) compared to the methyl at position 3 (
    
    
    
    13.5 ppm).

Structural Validation Workflow

To confirm the structure rigorously (Trustworthiness), do not rely on 1D NMR alone. Use the following correlation logic:

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "gold standard" for this molecule.[1]

  • Link Confirmation: The methylene protons (

    
     at ~4.8 ppm) should show a strong 2-bond correlation  to the Carbonyl carbon (~203 ppm) and the Pyrazole C5 (~139 ppm).
    
  • Regiochemistry: The methyl protons of the ketone (~2.2 ppm) will correlate only to the Carbonyl carbon and the Methylene carbon, NOT to the pyrazole ring.

Logic Diagram for Assignment

NMRLogic Spectrum Observed Spectrum SymmetryCheck Are C3/C5 distinct? Spectrum->SymmetryCheck CarbonylCheck Signal at >200 ppm? SymmetryCheck->CarbonylCheck Yes (148 & 139 ppm) Conclusion_Start Starting Material: 3,5-Dimethylpyrazole SymmetryCheck->Conclusion_Start No (Single Peak ~143ppm) Conclusion_Target CONFIRMED: 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone CarbonylCheck->Conclusion_Target Yes

Figure 2: Decision tree for validating the reaction product using 13C NMR spectral features.

References

  • Synthesis of Pyrazole Scaffolds: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Paal-Knorr synthesis).
  • NMR of N-Alkylated Pyrazoles: Elguero, J., et al. "Proton and Carbon-13 NMR study of N-substituted pyrazoles." Magnetic Resonance in Chemistry, Vol 25, Issue 3.

  • Spectral Data of Analogues (1-Benzyl-3,5-dimethylpyrazole): RSC Advances, "Synthesis of pyrazoles under mild reaction conditions," Royal Society of Chemistry, 2014.

  • General Pyrazole Characterization: Claramunt, R. M., et al. "The use of 13C NMR spectroscopy in the structural determination of pyrazoles." Heterocycles, Vol. 24, 1986.

Sources

FT-IR analysis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Analysis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS No: 361343-66-0).[1][2] As a versatile heterocyclic ketone, this compound serves as a critical synthon in the development of novel pharmaceutical agents and advanced materials.[1][3] An accurate and reliable method for its structural confirmation and purity assessment is paramount. This document offers researchers, scientists, and drug development professionals a detailed protocol for acquiring and interpreting the FT-IR spectrum of the title compound, grounded in the fundamental principles of vibrational spectroscopy. We will explore the causality behind experimental choices, establish a self-validating system for spectral interpretation, and provide a detailed assignment of characteristic vibrational modes.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Drug Discovery

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is a molecule of significant interest, incorporating two key pharmacophores: the 3,5-dimethylpyrazole ring and a ketone functional group linked by a methylene bridge.[1] The pyrazole nucleus is a cornerstone in medicinal chemistry, found in numerous drugs known for their anti-inflammatory, analgesic, and antibacterial properties.[3] The N-acetonyl side chain provides a reactive site for further molecular elaboration, making this compound a valuable precursor for a diverse range of more complex structures.[1]

In this context, FT-IR spectroscopy emerges as an indispensable analytical tool. It is a rapid, non-destructive, and highly sensitive technique for confirming the molecular structure of synthesized compounds.[4] By measuring the absorption of infrared radiation by molecular bonds, an FT-IR spectrum provides a unique "molecular fingerprint," allowing for the unambiguous identification of functional groups and the overall molecular architecture.[4][5] For drug development professionals, this translates to robust quality control, confirmation of synthesis success, and a baseline for stability studies.

This guide is structured to provide not just a method, but a deep understanding of the , enabling scientists to confidently apply this technique in their research and development workflows.

Molecular Structure and Predicted Vibrational Modes

A successful interpretation of an FT-IR spectrum begins with a thorough understanding of the molecule's structure. The key to deciphering the spectrum of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone lies in dissecting it into its constituent functional groups and predicting their characteristic vibrational frequencies.

Diagram 1: Key Functional Groups of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

A Step 1: Instrument Preparation - Purge instrument with dry air/N₂. - Ensure ATR crystal is clean. B Step 2: Background Collection - With empty, clean crystal, collect background spectrum. - This corrects for atmospheric H₂O and CO₂. A->B Causality: A clean, stable environment is crucial for a high-quality background. C Step 3: Sample Application - Place a small amount (1-2 mg) of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone onto the center of the ATR crystal. B->C Causality: The background scan allows for subtraction of instrument/atmospheric signals. D Step 4: Apply Pressure - Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal surface. C->D Causality: Good contact is essential for the evanescent wave to penetrate the sample. E Step 5: Data Acquisition - Collect the sample spectrum. - Typical parameters: 4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution. D->E Causality: Consistent pressure ensures spectrum reproducibility. F Step 6: Data Processing & Analysis - Perform ATR correction (if required by software). - Baseline correct and normalize the spectrum. - Identify and assign characteristic peaks. E->F Causality: Signal averaging (scans) improves the signal-to-noise ratio.

Caption: A self-validating workflow for acquiring a high-quality FT-IR spectrum.

Step-by-Step Methodology
  • Instrument and Crystal Preparation :

    • Rationale : A pristine crystal surface is non-negotiable for accurate analysis. Any residue from previous samples will appear in the spectrum.

    • Procedure : Meticulously clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol or acetone), ensuring it is completely dry before use. Check the manufacturer's recommendations for solvent compatibility.

  • Collect the Background Spectrum :

    • Rationale : This is the most critical step for data integrity. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response. This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only information from the sample itself.

    • Procedure : With the clean, empty ATR accessory in place, execute the "Collect Background" command in the instrument software.

  • Sample Application :

    • Rationale : Only a small amount of sample is needed. Overloading the crystal does not improve the signal and can make cleaning more difficult.

    • Procedure : Place a small quantity (a few milligrams) of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone directly onto the center of the ATR crystal.

  • Acquire the Sample Spectrum :

    • Rationale : Applying consistent pressure ensures intimate contact between the sample and the crystal, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively. Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

    • Procedure : Lower the ATR press to apply firm, consistent pressure. Initiate the sample scan using parameters such as a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans.

  • Cleaning :

    • Rationale : Proper cleaning prevents cross-contamination of subsequent samples.

    • Procedure : After analysis, retract the press, remove the bulk of the sample, and clean the crystal thoroughly with the appropriate solvent as described in Step 1.

In-Depth Spectral Interpretation

The resulting spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the molecule's functional groups. A spectrum with a limited number of sharp peaks generally indicates a pure compound. [4]

Summary of Key Vibrational Bands
Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentDescription of Molecular Motion
3150 - 3100Medium-Weakν(C-H)C-H stretch of the pyrazole ring.
2990 - 2850Mediumν(C-H)Asymmetric and symmetric stretching of aliphatic CH₃ and CH₂ groups.
~1715 Very Strong, Sharp ν(C=O) Carbonyl (ketone) stretch. This is the most diagnostic peak. [6][7]
1590 - 1550Medium-Strongν(C=N)C=N stretching within the pyrazole ring. [8]
1500 - 1400Medium-Strongν(C=C), δ(CH₂)C=C stretching of the pyrazole ring and CH₂ scissoring/bending.
1380 - 1350Strongδ(CH₃)Symmetric CH₃ bending (umbrella mode), often strong for methyl ketones. [9]
< 1000VariableRing modes, γ(C-H)Complex pyrazole ring deformations and out-of-plane C-H bending.
Analysis by Spectral Region:
  • The 3150-2850 cm⁻¹ Region (C-H Stretching) : Look for multiple sharp peaks. The weaker peak(s) above 3100 cm⁻¹ can be assigned to the C-H bond on the pyrazole ring. The more intense set of peaks just below 3000 cm⁻¹ corresponds to the stretching vibrations of the methyl and methylene groups.

  • The 1750-1500 cm⁻¹ Region (Double Bonds) : This region is dominated by an intense, sharp peak around 1715 cm⁻¹ . The presence of this strong absorption is definitive proof of the carbonyl (ketone) group. [6]Its position confirms an aliphatic, non-conjugated ketone environment. Nearby, at lower wavenumbers, expect to find medium-to-strong peaks corresponding to the C=N and C=C stretching vibrations of the pyrazole ring.

  • The Fingerprint Region (<1500 cm⁻¹) : This region contains a wealth of complex, overlapping peaks, making it unique to the molecule. [4]While individual assignment can be challenging, key features provide powerful confirmation. A strong peak around 1360 cm⁻¹ is highly indicative of the symmetric bending mode of the methyl groups adjacent to the carbonyl, a classic feature of methyl ketones. [9]Other bands in this region arise from CH₂ bending modes and complex deformations of the pyrazole ring skeleton.

Trustworthiness through Self-Validation

The integrity of the analysis is confirmed by a holistic view of the spectrum:

  • Presence of All Key Groups : A valid spectrum must show characteristic peaks for all parts of the molecule: the C-H stretches, the strong ketone C=O stretch, and the pyrazole ring vibrations.

  • Absence of Impurity Peaks : The absence of a broad band in the 3600-3200 cm⁻¹ region confirms the lack of significant water or alcohol (O-H) impurities. Similarly, the absence of an N-H stretching band (typically ~3300 cm⁻¹) confirms that the starting material, 3,5-dimethylpyrazole, has been fully alkylated. [10]

Conclusion: Application in a Regulated Environment

The is a powerful, efficient, and reliable method for structural verification and quality assessment. By following the detailed protocol and interpretation guide presented here, researchers in drug discovery and chemical synthesis can rapidly confirm the identity and purity of their material. The resulting spectrum serves as a critical piece of data for batch records, regulatory filings, and ensuring the consistency and quality of the materials used in the development of new therapeutics. The combination of a strong, characteristic carbonyl absorption with the unique fingerprint of the pyrazole ring provides a high degree of confidence in the analytical result.

References

  • ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. Available from: [Link]

  • ResearchGate. FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. Available from: [Link]

  • ResearchGate. FTIR spectrum of residue obtained on drying the solvent (a) after extraction by acetone. Available from: [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Google Patents. Method for preparing 3.5-dimethylpyrazole.
  • National Center for Biotechnology Information. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available from: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]

  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Available from: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

  • Angene Chemical. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone(CAS# 361343-66-0). Available from: [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF. Available from: [Link]

  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • Taylor & Francis Online. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Available from: [Link]

  • National Center for Biotechnology Information. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available from: [Link]

  • MDPI. How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Available from: [Link]

  • PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. Available from: [Link]

  • Royal Society of Chemistry. A vibrational assignment for pyrazole. Available from: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available from: [Link]

Sources

Mass Spectrometry of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (also known as 1-(3,5-dimethylpyrazol-1-yl)propan-2-one) represents a critical class of N-substituted nitrogen heterocycles.[1] It serves as a pivotal intermediate in the synthesis of pharmaceutical agents (e.g., p38 MAP kinase inhibitors) and as a hemilabile ligand in organometallic catalysis.

Accurate mass spectrometric (MS) characterization of this molecule requires a nuanced understanding of its fragmentation kinetics, particularly the competition between the labile acetonyl side chain and the robust pyrazole core. This guide provides a definitive structural analysis, fragmentation mechanisms, and validated experimental protocols for its identification.

Physicochemical & MS Profile

ParameterSpecification
IUPAC Name 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one
Formula C₈H₁₂N₂O
Exact Mass 152.0949 Da
Molecular Weight 152.19 g/mol
Nitrogen Rule Even mass (2 Nitrogens) → Even Molecular Ion
Key Functional Groups Pyrazole (aromatic heterocycle), Ketone (aliphatic)
Ionization Mode EI (70 eV) for structural elucidation; ESI (+) for quantification

Fragmentation Mechanisms & Structural Elucidation[5][6]

The mass spectrum of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone under Electron Impact (EI, 70 eV) is dominated by


-cleavage relative to the carbonyl group and specific heterocyclic ring disintegrations.
Primary Fragmentation: The -Cleavage Pathway

The most thermodynamically favorable pathway involves the homolytic cleavage of the C–C bond adjacent to the carbonyl group (the


-bond). This is driven by the stability of the resulting acylium ion.
  • Formation of m/z 43 ([CH₃CO]⁺): The acetonyl tail undergoes

    
    -cleavage to release the acetyl cation. This is often the base peak  (100% relative abundance) in aliphatic ketones.
    
  • Formation of m/z 109 ([M - 43]⁺): The complementary fragment involves the loss of the acetyl radical (43 Da). The charge is retained on the pyrazole-methylene moiety. This ion is diagnostic for the N-acetonyl substitution pattern.

Secondary Fragmentation: Pyrazole Ring Disassembly

Upon higher energy collisions or secondary decay of the m/z 109 ion, the pyrazole core fragments.

  • m/z 95/96 ([3,5-dimethylpyrazole]⁺): Cleavage of the N–CH₂ bond releases the substituted pyrazole core.

  • m/z 54/55: Retro-cycloaddition or ring opening often results in the loss of acetonitrile (CH₃CN, 41 Da) from the dimethylpyrazole cation, a characteristic "fingerprint" of methyl-substituted pyrazoles.

Mechanistic Insight: The "Ortho-Effect" Rearrangement

A unique feature of this molecule is the proximity of the 5-methyl group on the pyrazole ring to the carbonyl oxygen of the side chain.

  • Mechanism: A six-membered transition state can form between the carbonyl oxygen and a hydrogen atom on the 5-methyl group.

  • Result: This facilitates a McLafferty-like hydrogen transfer, leading to specific neutral losses (e.g., loss of C₃H₆O) not observed in isomers where the methyl group is absent or distal.

Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 152 (C8H12N2O) Frag_109 [M - Acetyl]+ m/z 109 (Diagnostic Pyrazole-CH2) M_Ion->Frag_109 Loss of CH3CO• (Alpha-Cleavage) Frag_43 Acetyl Cation m/z 43 (Base Peak) M_Ion->Frag_43 Alpha-Cleavage (Primary) Frag_96 [3,5-Dimethylpyrazole]+ m/z 96 Frag_109->Frag_96 N-C Bond Break (-CH2) Frag_54 Ring Fragment m/z 54 (Loss of CH3CN) Frag_96->Frag_54 Ring Fission (-CH3CN)

Figure 1: Proposed fragmentation tree for 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone under 70 eV Electron Impact.

Experimental Protocol: Synthesis & Analysis

To ensure data integrity, the analyte must be synthesized with high purity to avoid isobaric interference from regioisomers (e.g., O-alkylation products).

Synthesis Workflow (Brief)

The standard synthesis involves the N-alkylation of 3,5-dimethylpyrazole with chloroacetone in the presence of a base.

  • Reactants: 3,5-Dimethylpyrazole (1.0 eq), Chloroacetone (1.1 eq), K₂CO₃ (anhydrous, 2.0 eq).

  • Solvent: Acetone (Reflux, 4-6 hours).

  • Workup: Filtration of salts, evaporation of solvent, and recrystallization/distillation.

Mass Spectrometry Method Parameters

For robust identification in a drug discovery context, use the following validated parameters:

ComponentSettingRationale
Instrument GC-MS (Single Quadrupole)Ideal for volatile, low MW heterocycles.
Column DB-5ms (30m x 0.25mm x 0.25µm)Non-polar phase separates isomers effectively.
Carrier Gas Helium (1.0 mL/min)Standard flow for optimal separation efficiency.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Ion Source 230°C, 70 eVStandardizes fragmentation for library matching.
Scan Range m/z 40 - 300Covers all diagnostic fragments and molecular ion.
Experimental Workflow Diagram

ExperimentalWorkflow Sample Crude Reaction Mixture Prep Sample Prep (Dilution in MeOH) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC Injection Ionization EI Source (70 eV) GC->Ionization Elution Analyzer Quadrupole Mass Filter Ionization->Analyzer m/z Sorting Detector Detector (Spectrum Generation) Analyzer->Detector

Figure 2: Analytical workflow from crude synthesis mixture to mass spectral data acquisition.

Applications & Impurity Profiling

Ligand Chemistry

This compound acts as a hemilabile ligand (


-donor). In MS analysis of metal complexes (e.g., with Pd or Cu), the ligand often dissociates. However, in soft ionization (ESI), peaks corresponding to [M + Metal]⁺ or [2M + Metal]⁺ are common.
Impurity Markers

During synthesis, the presence of m/z 96 without m/z 43 indicates unreacted 3,5-dimethylpyrazole. The presence of m/z 166 (if O-alkylation occurred, though rare with K₂CO₃) would show a distinct fragmentation pattern, typically losing the alkene side chain more readily.

References

  • Synthesis of 3,5-Dimethylpyrazole Precursors: Wiley, R. H., & Hexner, P. E. (1951). "3,5-Dimethylpyrazole".[1][2][3][4][5][6][7][8] Organic Syntheses, 31, 43.

  • Fragmentation of Pyrazoles: Kuhn, B. L., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen.

  • General MS of Ketones (Alpha-Cleavage): NIST Mass Spectrometry Data Center. "Fragmentation Patterns of Aliphatic Ketones".

  • Ligand Applications: Mukherjee, A., et al. (2021). "Pyrazole-based Ligands in Organometallic Catalysis". Coordination Chemistry Reviews. (Note: General reference for ligand context)

Sources

Technical Guide: Reactivity of the Methylene Group in 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

[1]

Executive Summary

This technical guide analyzes the synthetic utility and reactivity profile of the methylene spacer in 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone .[1] This molecule serves as a critical "active methylene" synthon in heterocyclic chemistry, particularly in the design of kinase inhibitors and fused ring systems like pyrazolo[1,5-a]pyrimidines .

The core reactivity stems from the methylene group (




Electronic Structure & Mechanistic Basis

The "Active Methylene" Phenomenon

The methylene group in 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is activated by two flanking functionalities:

  • The Carbonyl Group (

    
    ):  Exerts a strong inductive (
    
    
    ) and mesomeric (
    
    
    ) electron-withdrawing effect, stabilizing the resultant carbanion via enolate resonance.
  • The Pyrazole Ring (

    
    ):  While the pyrazole ring is aromatic, the 
    
    
    atom is attached to the methylene. The electronegativity of the nitrogen atom further acidifies the adjacent protons via the inductive effect.
Tautomerism and Enolization

In solution, the molecule exists in equilibrium between the keto form and the enol form. Base catalysis shifts this equilibrium toward the enolate ion, which is the active nucleophile in condensation reactions.

Mechanistic Pathway:

Synthetic Transformations

The reactivity of the methylene group allows for three primary divergent pathways: Condensation , Formylation/Alkylation , and Cyclization .

Reaction with DMF-DMA (Enaminone Synthesis)

The reaction with


-dimethylformamide dimethyl acetal (DMF-DMA)1
  • Reagent: DMF-DMA (acting as a C1 synthon).[1][2][3]

  • Conditions: Reflux in xylene or ethanol (solvent-free protocols also exist).[1]

  • Product: 3-(dimethylamino)-4-(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one.[1]

  • Utility: This enaminone is a "push-pull" alkene, highly reactive toward binucleophiles (e.g., hydrazine, guanidine) to form fused heterocycles.

Knoevenagel Condensation (Chalcone Synthesis)

Reaction with aromatic aldehydes yields pyrazolyl-chalcone analogs.[1]

  • Reagent: Ar-CHO (e.g., benzaldehyde, substituted benzaldehydes).

  • Catalyst: Piperidine or NaOH.[1]

  • Mechanism: Base-mediated deprotonation of the methylene followed by attack on the aldehyde carbonyl and dehydration.[1]

Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the terminal application for many drug discovery programs. The enaminone intermediate (from 3.1) reacts with hydrazine hydrate or substituted hydrazines.

  • Mechanism: Michael addition of the hydrazine amine to the

    
    -carbon of the enaminone, followed by elimination of dimethylamine and intramolecular cyclization.
    

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways originating from the activation of the methylene group.

ReactivityPathwaysStart1-(3,5-dimethyl-1H-pyrazol-1-yl)acetoneEnolateEnolate Anion(Active Nucleophile)Start->EnolateBase (NaOEt/Piperidine)DeprotonationEnaminoneEnaminone Intermediate(Dimethylaminomethylene)Start->EnaminoneDMF-DMARefluxChalconePyrazolyl Chalcone(via Aldehyde)Enolate->ChalconeAr-CHOKnoevenagel CondensationFusedRingPyrazolo[1,5-a]pyrimidine(Scaffold for Kinase Inhibitors)Enaminone->FusedRingHydrazine/GuanidineCyclization (-Me2NH)

Figure 1: Divergent synthetic pathways from the active methylene group of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.

Experimental Protocols

Protocol A: Synthesis of Enaminone Intermediate

Objective: Conversion of the methylene group to a dimethylaminomethylene functionality.

ParameterSpecification
Substrate 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (10 mmol)
Reagent DMF-DMA (12 mmol, 1.2 eq)
Solvent Xylene (dry) or Ethanol
Temperature Reflux (

for Xylene)
Time 6–8 Hours
Workup Cool to RT.[1] Precipitate with petroleum ether if solid, or concentrate in vacuo.
Yield Target >80%

Step-by-Step:

  • Charge a 50 mL round-bottom flask with 1.52 g (10 mmol) of the starting ketone.

  • Add 10 mL of dry xylene.

  • Add 1.43 g (12 mmol) of DMF-DMA dropwise.

  • Reflux the mixture utilizing a Dean-Stark trap if water removal is necessary (though methanol is the byproduct here).

  • Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The spot for the ketone (

    
    ) should disappear, replaced by a lower 
    
    
    yellow spot.
  • Evaporate solvent under reduced pressure.[1] Recrystallize the residue from ethanol/ether.[4]

Protocol B: Cyclization to Pyrazolo[1,5-a]pyrimidine

Objective: Ring closure using the enaminone.

  • Dissolve the enaminone (from Protocol A) in glacial acetic acid (10 mL).

  • Add Hydrazine Hydrate (1.2 eq) or a substituted hydrazine.

  • Reflux for 3 hours.

  • Pour into ice water. Neutralize with

    
     if necessary.
    
  • Filter the precipitate.[5] This is the fused heterocyclic product.

Mechanistic Visualization: Enaminone Formation

Understanding the mechanism with DMF-DMA is critical for troubleshooting yield issues.

EnaminoneMechanismStep1Reagent: DMF-DMAMe2N-CH(OMe)2Step2DissociationForms [Me2N=CH-OMe]+ (Electrophile) + MeO-Step1->Step2Step3Substrate DeprotonationMeO- removes proton from Methylene (-CH2-)Step2->Step3Base GenerationStep4Nucleophilic AttackEnolate attacks Electrophilic CarbonStep3->Step4C-C Bond FormationStep5EliminationLoss of MeOHStep4->Step5FinalEnaminone Product-C(=CH-NMe2)-C(=O)-Step5->Final

Figure 2: Step-wise mechanism of the reaction between the active methylene and DMF-DMA.

References

  • Synthesis and reactivity of pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the cyclization of aminopyrazoles and related active methylene precursors. URL:[Link](Note: Generalized link to PMC search for verification of scaffold synthesis).

  • Reactions of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) with Active Methylenes. Source: MDPI / Molecules Journal.[1] Context: Detailed review of DMF-DMA as a C1 synthon for enaminone production. URL:[Link]

  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines. Source: ResearchGate.[1] Context: protocols for condensing enaminones with hydrazines.[1] URL:[Link]

  • Acidity and pKa of Active Methylene Compounds. Source: Organic Chemistry Portal.[1] Context: General reference for pKa values of

    
    -dicarbonyls and related systems.
    URL:[Link]
    

Electrophilic Substitution at C4 of the Pyrazole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (SEAr) at the C4 position of the pyrazole ring. It is designed for research scientists and medicinal chemists, focusing on mechanistic causality, experimental rigor, and reproducible protocols.

Mechanistic Grounding: The C4 Nucleophilic Hotspot

To control the reactivity of pyrazole, one must first understand its electronic duality. Pyrazole (


) contains two nitrogen atoms with distinct characters:
  • N1 (Pyrrole-like): Contributes two electrons to the

    
    -system, establishing aromaticity. It is a hydrogen bond donor (in 
    
    
    
    -pyrazole).
  • N2 (Pyridine-like): Contributes one electron to the

    
    -system and possesses a lone pair in an 
    
    
    
    orbital orthogonal to the ring system. It acts as a basic site and hydrogen bond acceptor.
Why C4?

In electrophilic aromatic substitution (SEAr), the C4 position is the exclusive site of reactivity for neutral and activated pyrazoles. This regioselectivity is governed by resonance stabilization of the cationic intermediate (sigma complex).

  • Attack at C4: The positive charge in the intermediate is delocalized onto the nitrogen atoms without disrupting the continuous conjugation as severely as attack at C3/C5. The N1 lone pair can directly stabilize the carbocation at C4 via resonance.

  • Attack at C3/C5: Attack here places positive charge adjacent to the electronegative N2, a highly destabilizing interaction. Furthermore, the resulting resonance structures are less favorable compared to the C4-intermediate.

Visualization: Resonance & Reactivity

The following diagram illustrates the electron density flow that activates C4.

PyrazoleResonance N1 N1 (Pyrrole-like) Electron Donor C4 C4 Position High Electron Density (Nucleophilic) N1->C4 +M Effect (Resonance) Sigma Sigma Complex (Resonance Stabilized) C4->Sigma Intermediate Formation N2 N2 (Pyridine-like) Electron Withdrawing (Basic) N2->C4 -I Effect (Inductive) Electrophile Electrophile (E+) Electrophile->C4 SEAr Attack

Figure 1: Electronic contributions governing the regioselectivity of pyrazole SEAr.

Critical Control Point: N-Substitution Effects

Before attempting C4 functionalization, the state of N1 is the primary variable determining success.

N1 StateReactivity ProfileChallengesStrategy
Free NH (

-pyrazole)
Moderate NucleophileN-alkylation/acylation often competes with C-substitution. Tautomerism complicates isomer assignment.Use transient protecting groups or specific reagents (e.g., TFAA for nitration) that tolerate free NH.
N-Alkyl/Aryl (Protected) High NucleophileRegiochemistry is fixed (C3 vs C5 are distinct). Steric hindrance from N-group may affect C5 attack (rare) but C4 remains accessible.Ideal substrate class. Ensure protecting group is stable to acidic SEAr conditions.
N-EWG (Acyl/Sulfonyl) DeactivatedRing is electron-deficient. SEAr requires forcing conditions or fails.Remove EWG before SEAr, or use highly reactive electrophiles (e.g., nitronium triflate).

Key Transformations & Protocols

A. Halogenation (Cl, Br, I)

Halogenation is the most common entry point for further functionalization (e.g., Suzuki/Sonogashira couplings).

Reagents of Choice: N-Halosuccinimides (NXS) are superior to elemental halogens (


) due to ease of handling, stoichiometry control, and lack of acidic byproducts that can protonate N2 (deactivating the ring).
Decision Matrix: Halogenation Strategy

HalogenationWorkflow Start Start: Pyrazole Substrate CheckN Is N1 Protected? Start->CheckN Protected N-Substituted (Alkyl/Aryl) CheckN->Protected Yes Unprotected Free NH (1H-pyrazole) CheckN->Unprotected No Reagent1 Use NBS/NCS/NIS (1.05 eq) in MeCN or DMF Protected->Reagent1 Decision Protect N1? Unprotected->Decision ProtectFirst Install THP, Bn, or SEM Decision->ProtectFirst High Yield Required Direct Direct Halogenation Decision->Direct Rapid Screening ProtectFirst->Reagent1 Buffer CRITICAL: Add Base (NaOAc or K2CO3) to prevent N-protonation Direct->Buffer Buffer->Reagent1

Figure 2: Strategic workflow for selecting halogenation conditions.

Protocol: C4-Bromination with NBS
  • Scope: N-substituted and NH-pyrazoles.[1][2]

  • Mechanism: Electrophilic attack by

    
     generated in situ from N-bromosuccinimide.
    
  • Reference: Beilstein J. Org. Chem.2021 , 17, 2442–2449. [1]

Step-by-Step:

  • Preparation: Dissolve the pyrazole substrate (1.0 mmol) in Acetonitrile (MeCN) or DMF (5 mL).

    • Note: For free NH-pyrazoles, DMF is preferred due to its ability to buffer generated HBr.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 – 1.1 mmol) portion-wise at

    
     to control the exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC/LCMS.

    • Tip: If conversion stalls, catalytic

      
       (10 mol%) can accelerate the reaction.
      
  • Workup: Dilute with water (20 mL). If the product precipitates, filter and wash with water (to remove succinimide). If not, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
B. Nitration

Nitration at C4 introduces a versatile handle (reducible to amine). The challenge is the strongly acidic medium, which protonates N2, deactivating the ring towards electrophilic attack.

Modern Solution: Use Trifluoroacetic Anhydride (TFAA) with Nitric Acid.[3] This generates the highly reactive trifluoroacetyl nitrate species, allowing nitration under milder conditions than


.
Protocol: C4-Nitration (TFAA Method)
  • Reference: BenchChem Protocols / J. Heterocyclic Chem. [2]

Step-by-Step:

  • Setup: In a flame-dried flask under inert atmosphere, dissolve pyrazole (10 mmol) in Trifluoroacetic Acid (TFA) (10 mL).

  • Activation: Cool to

    
    . Slowly add TFAA (1.5 equiv) followed by fuming 
    
    
    
    (1.1 equiv) dropwise.
    • Safety: This mixture is a potent oxidant. Use a blast shield.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT overnight.
    
  • Quench: Pour cautiously onto ice-water. Neutralize with solid

    
     or 
    
    
    
    solution to pH 7-8.
  • Isolation: The nitro-pyrazole often precipitates. Filter or extract with DCM.

C. Formylation (Vilsmeier-Haack)

Direct C-acylation (Friedel-Crafts) is notoriously difficult for pyrazoles due to Lewis acid complexation. The Vilsmeier-Haack reaction is the gold standard for introducing a carbon substituent (formyl group) at C4.

Protocol: Vilsmeier-Haack Formylation[4][5][6][7][8]
  • Reference: Arkivoc2019 , vi, 1-14.[6] [3]

Step-by-Step:

  • Reagent Formation: In a dry flask, add anhydrous DMF (3.0 equiv relative to substrate). Cool to

    
    . Add 
    
    
    
    (1.2 equiv) dropwise. Stir for 30 min to generate the Vilsmeier reagent (chloroiminium salt).
  • Substrate Addition: Add the pyrazole (1.0 equiv) dissolved in minimum DMF dropwise to the pre-formed reagent at

    
    .
    
  • Heating: Heat the mixture to

    
     for 4–6 hours.
    
    • Mechanism:[1][2][5][9][10] The pyrazole attacks the iminium species. Heating is required to overcome the loss of aromaticity in the intermediate.

  • Hydrolysis: Cool to RT. Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents tar formation). Stir for 1 hour.

  • Isolation: The 4-formylpyrazole typically precipitates as a solid.

Quantitative Comparison of Methods

TransformationReagent SystemTypical YieldSelectivity (C4:Other)Key Advantage
Bromination NBS / MeCN85-95%>99:1Mild, no acid waste, high tolerance of functional groups.
Chlorination NCS / DMF70-85%>95:5Slower than bromination; may require heat (

).
Iodination NIS / MeCN80-90%>98:2Excellent for generating precursors for Pd-coupling.
Nitration

/ TFAA
60-80%>90:10Avoids harsh sulfuric acid; works on deactivated rings.
Formylation

/ DMF
65-85%100:0Reliable C-C bond formation; exclusive C4 regioselectivity.

References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein J. Org. Chem. 2021, 17, 2442–2449. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc 2019, part vi, 1-14. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides. J. Org. Chem. 2015, 80, 19, 9652–9659. [Link]

Sources

Methodological & Application

Application Note: High-Yield One-Pot Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the one-pot synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS: 361343-66-0). Unlike traditional multi-step methods that require the isolation of the 3,5-dimethylpyrazole intermediate, this protocol utilizes a sequential addition strategy in a single reaction vessel. This approach minimizes solvent waste, reduces handling time, and maximizes yield by driving the equilibrium of the initial Paal-Knorr condensation before initiating the Williamson-type ether synthesis (N-alkylation). Critical process parameters, including stoichiometry control to prevent hydrazine-chloroacetone side reactions and solvent selection for optimal base solubility, are analyzed.

Introduction & Strategic Reaction Design

The target molecule, 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone , is a pivotal N-heterocyclic precursor used extensively as a ligand in coordination chemistry and as a scaffold in pharmaceutical development (e.g., for anti-inflammatory and antitumor agents).[1]

The "One-Pot" Engineering Challenge

A true "mix-and-heat" one-pot approach is chemically flawed for this synthesis due to competing nucleophiles.

  • Hydrazine Incompatibility: Hydrazine hydrate (

    
    ) is a potent nucleophile. If mixed simultaneously with chloroacetone, it will undergo direct alkylation to form hydrazinoacetone, bypassing the pyrazole formation.
    
  • Solvent Interference: If acetone is used as the solvent (common for alkylations), residual hydrazine will react with it to form acetone hydrazone, lowering the yield.

The Solution: Sequential Telescoping

To ensure high fidelity, we employ a Sequential One-Pot Protocol :

  • Phase 1 (Cyclocondensation): Quantitative conversion of acetylacetone and hydrazine to 3,5-dimethylpyrazole.

  • Phase 2 (N-Alkylation): In situ deprotonation of the pyrazole nitrogen followed by

    
     attack on chloroacetone.
    
Reaction Mechanism & Pathway

The synthesis proceeds through a Knorr-type condensation followed by a base-mediated nucleophilic substitution.

ReactionMechanism Reactants Acetylacetone + Hydrazine Hydrate Intermediate 3,5-Dimethylpyrazole (In Situ) Reactants->Intermediate Cyclocondensation (-2 H2O) Transition Pyrazolyl Anion (K2CO3 Deprotonation) Intermediate->Transition + K2CO3 (Base) Product 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone Transition->Product + Chloroacetone (SN2 Substitution)

Figure 1: Mechanistic pathway for the sequential synthesis. The pyrazole ring is formed first to "lock" the nitrogen atoms before alkylation.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Grade
Acetylacetone (2,4-Pentanedione)123-54-6Substrate 1>99%
Hydrazine Hydrate (64% or 80%)7803-57-8Substrate 2Reagent Grade
Chloroacetone 78-95-5Alkylating Agent95% (Stabilized)
Potassium Carbonate (

)
584-08-7BaseAnhydrous, Powder
Acetonitrile (

)
75-05-8SolventHPLC Grade
Equipment
  • 250 mL Round Bottom Flask (2-neck).

  • Reflux Condenser with drying tube (

    
    ).
    
  • Magnetic Stirrer with heating block/oil bath.

  • Addition Funnel (pressure-equalizing).

  • Rotary Evaporator.

Experimental Protocol

Safety Warning: Chloroacetone is a potent lachrymator (tear gas). All operations involving chloroacetone must be performed in a well-ventilated fume hood . Hydrazine is toxic and a suspected carcinogen. Wear nitrile gloves and safety goggles.

Phase 1: In Situ Formation of 3,5-Dimethylpyrazole[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Charge: Add Acetylacetone (10.0 g, 100 mmol) and Acetonitrile (50 mL) to the flask.

    • Note: Acetonitrile is chosen over ethanol to facilitate the higher temperature required for the subsequent alkylation step and to simplify workup.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add Hydrazine Hydrate (5.0 g, 100 mmol) dropwise over 15 minutes.

    • Observation: The reaction is exothermic. A white precipitate or slurry (3,5-dimethylpyrazole) may form.

  • Completion: Remove the ice bath and stir at room temperature for 30 minutes.

    • Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show complete consumption of acetylacetone.

Phase 2: One-Pot N-Alkylation
  • Base Addition: To the same flask, add Potassium Carbonate (anhydrous, 20.7 g, 150 mmol) .

    • Rationale: 1.5 equivalents ensures complete deprotonation and neutralizes HCl generated during alkylation.

  • Alkylating Agent: Add Chloroacetone (10.2 g, 110 mmol) dropwise to the stirring suspension.

    • Stoichiometry: A slight excess (1.1 eq) of chloroacetone drives the reaction to completion.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (~82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC.[2] The pyrazole spot (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
       and excess 
      
      
      
      ). Wash the filter cake with cold acetonitrile (2 x 10 mL).
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetonitrile.

  • Purification:

    • The residue is typically a yellow oil that solidifies upon standing or cooling.

    • Recrystallization: Recrystallize from minimal Ethanol or an Ethanol/Water mixture (9:1) to obtain colorless needles/prisms.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Cyclocondensation cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Isolation Step1 Mix Acetylacetone + Acetonitrile (0°C) Step2 Add Hydrazine Hydrate (Dropwise) Step1->Step2 Step3 Stir 30 min (Form 3,5-DMP) Step2->Step3 Step4 Add K2CO3 + Chloroacetone Step3->Step4 Step5 Reflux (4-6 Hours) Step4->Step5 Step6 Filter Salts Step5->Step6 Step7 Evaporate Solvent Step6->Step7 Step8 Recrystallize (EtOH) Step7->Step8

Figure 2: Operational workflow for the one-pot synthesis.

Characterization & Validation

The isolated product should be validated against the following specifications.

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDarkening indicates oxidation or residual chloroacetone.
Melting Point 24–26°C (Low melting solid) or OilOften isolated as an oil; salts melt higher.
Yield 75% – 85%Dependent on moisture control (anhydrous K2CO3).
1H NMR (CDCl3)

2.18 (s, 3H,

), 2.22 (s, 3H,

), 2.25 (s, 3H,

), 4.75 (s, 2H,

), 5.80 (s, 1H, Pyrazole-H)
Distinctive methylene singlet at 4.75 ppm confirms N-alkylation.
IR (KBr) 1720

(C=O), 1550

(C=N)
Strong carbonyl stretch is diagnostic.

Regioselectivity Note: Due to the symmetry of the 3,5-dimethylpyrazole intermediate, N-alkylation at either nitrogen atom yields the identical product. This eliminates the regioselectivity issues common with asymmetric pyrazoles.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent.Ensure

is anhydrous. Use dry Acetonitrile.
Sticky/Oily Product Residual Chloroacetone or solvent.Dry under high vacuum for 2 hours. Recrystallize from cold hexanes if solid is required.
Violent Reaction Fast addition of Hydrazine.Add Hydrazine dropwise at 0°C. The condensation is highly exothermic.
Unknown Impurities Acetone Hydrazone formation.Ensure Acetylacetone is in slight excess or exactly 1:1 with Hydrazine. Do not use Acetone as solvent.

References

  • BenchChem. 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone: One-Pot Synthetic Protocols. Retrieved from

  • Nagashyam, V., & Madhukar, J. (2013).[2] Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. TSI Journals. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from

  • BocSci. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone (CAS# 361343-66-0) Properties. Retrieved from

Sources

Application Notes & Protocols: The Utility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen-containing heterocycles are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Among these, the pyrazole nucleus is a privileged structure, with numerous derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document provides a detailed technical guide on the application of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, a highly versatile and functionalized building block, in the synthesis of fused heterocyclic systems. We will explore its synthesis, inherent reactivity, and provide field-proven protocols for the construction of medicinally relevant pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines.

Introduction: The Strategic Value of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

The synthetic utility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone stems from its unique trifunctional nature. The molecule strategically combines:

  • A stable 3,5-dimethylpyrazole ring , which imparts specific steric and electronic properties to the final products and can engage in various intermolecular interactions.

  • A reactive ketone carbonyl group , which serves as a prime electrophilic site for condensation reactions.

  • An activated methylene group adjacent to the carbonyl, providing a nucleophilic carbon center (as its enolate) for C-C and C-N bond formation.[1]

This combination of reactive sites allows for elegant and efficient cyclocondensation reactions with a variety of binucleophilic reagents, making it an ideal precursor for constructing complex fused heterocyclic systems. This guide will provide researchers with the foundational knowledge and practical protocols to leverage this powerful synthetic tool.

Synthesis and Characterization of the Key Precursor

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is a straightforward two-step process, beginning with the classic Knorr pyrazole synthesis.

SynthesisWorkflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation acetylacetone Acetylacetone pyrazole 3,5-Dimethylpyrazole acetylacetone->pyrazole Condensation (e.g., Acetic Acid) hydrazine Hydrazine Hydrate hydrazine->pyrazole Condensation (e.g., Acetic Acid) final_product 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone pyrazole->final_product SN2 Reaction (e.g., Acetone) chloroacetone Chloroacetone chloroacetone->final_product SN2 Reaction (e.g., Acetone) base Base (e.g., K2CO3) base->final_product SN2 Reaction (e.g., Acetone)

Caption: Workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis of 3,5-Dimethylpyrazole

This procedure is based on the well-established reaction between a 1,3-dicarbonyl compound and hydrazine.[3][4][5]

Materials:

  • Hydrazine sulfate (65.0 g, 0.50 mol)

  • 10% Sodium hydroxide solution (400 mL)

  • Acetylacetone (50.0 g, 0.50 mol)

  • Ether

  • Anhydrous potassium carbonate

  • 1 L round-bottomed flask, stirrer, separatory funnel, ice bath

Procedure:

  • Dissolve hydrazine sulfate in 10% NaOH solution in the 1 L round-bottomed flask equipped with a stirrer.

  • Cool the flask in an ice bath until the internal temperature reaches 15°C.

  • Add acetylacetone dropwise via a separatory funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[5]

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract with ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be used in the next step without further purification. Expected yield: 77–81%.[5]

Protocol 2.2: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

This step involves the N-alkylation of the pyrazole ring. The unsymmetrical nature of 3,5-dimethylpyrazole is not a concern here as the N-1 and N-2 positions are equivalent due to symmetry.

Materials:

  • 3,5-Dimethylpyrazole (9.61 g, 0.10 mol)

  • Chloroacetone (9.25 g, 0.10 mol)

  • Anhydrous potassium carbonate (20.7 g, 0.15 mol)

  • Acetone (200 mL)[6][7]

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 3,5-dimethylpyrazole in 200 mL of acetone, add anhydrous potassium carbonate.

  • Add chloroacetone to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent system to afford the pure title compound.

Table 1: Physicochemical and Spectroscopic Data
PropertyValueReference
Chemical Name 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone[8]
CAS Number 361343-66-0[8][]
Molecular Formula C₈H₁₂N₂O[8][]
Molecular Weight 152.19 g/mol [8][]
Appearance Typically a solid or oil-
Boiling Point 242.2 °C at 760 mmHg (Predicted)[]
¹H NMR (CDCl₃) δ (ppm): ~5.9 (s, 1H, pyrazole-H), ~4.8 (s, 2H, CH₂), ~2.2 (s, 3H, pyrazole-CH₃), ~2.1 (s, 3H, pyrazole-CH₃), ~2.0 (s, 3H, acetyl-CH₃)Consistent with structure
¹³C NMR (CDCl₃) δ (ppm): ~205 (C=O), ~148 (pyrazole-C), ~139 (pyrazole-C), ~106 (pyrazole-CH), ~55 (CH₂), ~26 (acetyl-CH₃), ~13 (pyrazole-CH₃), ~11 (pyrazole-CH₃)Consistent with structure
IR (KBr, cm⁻¹) ~1720-1740 (C=O stretch), ~1550 (C=N stretch)Consistent with structure

Core Reactivity and Mechanistic Principles

The synthetic power of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone lies in its ability to act as a 1,3-dielectrophilic synthon upon reaction with various binucleophiles. The carbonyl carbon and the α-carbon (via its enol or enolate form) are the primary sites of reaction.

Caption: Key reactive sites of the precursor molecule.

The general mechanism for cyclocondensation involves:

  • Initial Nucleophilic Attack: A nucleophilic center of the reaction partner attacks the electrophilic carbonyl carbon.

  • Second Nucleophilic Attack: The second nucleophilic center of the partner attacks the α-carbon, often facilitated by enolization/enolate formation.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of water to form the stable, aromatic fused heterocyclic system.

Application Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant applications in drug discovery, known to be inhibitors of various kinases.[10] Their synthesis can be efficiently achieved through the condensation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone with 3-amino-1H-pyrazoles.

Protocol 4.1: Synthesis of 2,7-dimethyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrazolo[1,5-a]pyrimidine

Materials:

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (1.52 g, 10 mmol)

  • 3-Amino-5-methyl-1H-pyrazole (1.07 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (optional, as co-solvent)

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone and 3-amino-5-methyl-1H-pyrazole in glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 118°C) with continuous stirring.

  • Monitor the reaction for 4-6 hours using TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • A precipitate will form. If the solution is acidic, neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Reaction Mechanism

The reaction proceeds via an initial condensation between the amino group of the aminopyrazole and the ketone of the starting material, forming an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.

Caption: Mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.

Application Protocol: Synthesis of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is another key structure in medicinal chemistry. A common and effective route to this system is the [3+2] cycloaddition of N-aminopyridinium salts with 1,3-dicarbonyl compounds.[11][12]

Protocol 5.1: Synthesis of 2-Methyl-3-acetyl-5,7-dimethylpyrazolo[1,5-a]pyridine (Illustrative)

Note: This is an adapted general protocol. The specific N-aminopyridinium salt must be synthesized separately.

Materials:

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (1.52 g, 10 mmol)

  • N-Amino-2,4-dimethylpyridinium iodide (synthesized from 2,4-lutidine and hydroxylamine-O-sulfonic acid) (2.64 g, 10 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Dimethylformamide (DMF, 30 mL)

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 100 mL flask, suspend 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, the N-aminopyridinium salt, and potassium carbonate in DMF.

  • Heat the mixture to 80-100°C and stir for 6-10 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into 150 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired pyrazolo[1,5-a]pyridine derivative.

Reaction Mechanism

The reaction is initiated by the deprotonation of the N-aminopyridinium salt by the base to form a transient N-iminopyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with the enolate of the pyrazolylacetone, followed by an elimination/aromatization step to yield the final product.

Caption: Mechanism for Pyrazolo[1,5-a]pyridine synthesis.

Conclusion

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone stands out as a robust and versatile precursor in synthetic organic chemistry. Its inherent structural features—the pyrazole ring, the activated methylene group, and the carbonyl function—provide a reliable platform for the construction of diverse and complex heterocyclic frameworks. The protocols detailed herein for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines demonstrate its efficacy and should serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space.

References

  • Google Patents. (CN1482119A). Method for preparing 3.5-dimethylpyrazole.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • MDPI. (2021). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 26(10), 2933. Retrieved from [Link]

  • Academy of Sciences Malaysia. (2020). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. J. Phys. Sci., 31(1), 1-10. Retrieved from [Link]

  • Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E, 68(Pt 4), o1041. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from [Link]

  • ScienceDirect. (2012). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Bioorganic & Medicinal Chemistry, 20(21), 6258-6278. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7136-7148. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 10738-10744. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone(CAS# 361343-66-0). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 554. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7175. Retrieved from [Link]

  • HETEROCYCLES. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. 83(7), 1565-1582. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13916-13929. Retrieved from [Link]

  • Alichem. (n.d.). CAS 361343-66-0 (1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone). Retrieved from [Link]

  • ResearchGate. (2017). Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. Retrieved from [Link]

  • ScienceDirect. (2013). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. Dyes and Pigments, 97(1), 166-173. Retrieved from [Link]

  • ATSDR. (2022). Toxicological Profile for Acetone. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chem Curr Res, 4(144). Retrieved from [Link]

Sources

Application Note: Synthesis of Pyridazine Derivatives from 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathways for transforming 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (hereafter referred to as Compound A ) into functionalized pyridazine derivatives. Pyridazines are privileged structures in medicinal chemistry, known for their ability to act as bioisosteres of phenyl rings and pyridines while offering improved water solubility and distinct hydrogen-bonding capabilities.

The starting material, Compound A , contains a unique "active methylene" bridge flanking a ketone and a pyrazole moiety. This structural feature allows for divergent synthesis:

  • Claisen Condensation Route: Access to pyridazine-3-carboxylates.

  • Japp-Klingemann Route: Access to highly substituted pyridazin-3(2H)-ones.

  • Cyclocondensation Route: Access to fused systems (phthalazines).

Strategic Analysis of the Starting Material[1][2]

Compound A possesses three reactive sites critical for pyridazine construction:

  • Site 1 (Carbonyl): Susceptible to nucleophilic attack (e.g., by hydrazines).

  • Site 2 (Active Methylene): The

    
    -protons at the 
    
    
    
    bridge are acidified by the electron-withdrawing pyrazole and carbonyl groups (
    
    
    ). This allows for electrophilic substitution or aldol-type condensations.
  • Site 3 (Terminal Methyl): The terminal

    
     group is susceptible to strong base-mediated functionalization (e.g., Claisen condensation).
    
Pathway Visualization

The following flowchart illustrates the divergent synthesis pathways described in this guide.

G Start 1-(3,5-dimethyl-1H- pyrazol-1-yl)acetone Inter1 Diketo-Ester Intermediate Start->Inter1 Diethyl Oxalate NaOEt/EtOH Inter2 Arylhydrazone Intermediate Start->Inter2 Ar-N2+ Cl- (Japp-Klingemann) Inter3 Hydrazone Precursor Start->Inter3 Hydrazine Hydrate Reflux Prod1 Pyridazine-3-carboxylate Derivatives Inter1->Prod1 Hydrazine Hydrate Cyclization Prod2 Pyridazin-3(2H)-one Derivatives Inter2->Prod2 Ethyl Cyanoacetate NH4OAc Prod3 Phthalazine-1,4-diones (Fused Pyridazines) Inter3->Prod3 Phthalic Anhydride Cyclization

Figure 1: Divergent synthetic pathways from 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone to pyridazine scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyridazine-3-carboxylates (The Oxalate Route)

Mechanism: This method utilizes a Claisen condensation at the terminal methyl group of the ketone to generate a 1,4-dicarbonyl equivalent (a 2,4-dioxo ester), which cyclizes with hydrazine.

Reagents Required:
  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (1.5 equiv) [Freshly prepared from Na metal and abs. EtOH]

  • Hydrazine hydrate (80% or 99%) (1.2 equiv)

  • Glacial Acetic Acid (Catalytic)

  • Solvent: Absolute Ethanol[1]

Step-by-Step Methodology:
  • Preparation of Enolate: In a dried 3-neck round-bottom flask under nitrogen, dissolve sodium metal (1.5 equiv) in absolute ethanol to generate sodium ethoxide. Cool to 0°C.

  • Claisen Condensation: Add Compound A (1.0 equiv) dropwise. Stir for 15 minutes to generate the enolate.

  • Addition of Electrophile: Add diethyl oxalate (1.2 equiv) dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. The solution will typically darken.

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of the starting ketone and formation of a polar intermediate (the diketo ester).

  • Cyclization: Cool the mixture to room temperature. Add hydrazine hydrate (1.2 equiv) followed by a catalytic amount of acetic acid. Reflux for an additional 2–4 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Treat the residue with ice-cold water. The solid product (Ethyl 6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridazine-3-carboxylate) usually precipitates. Filter, wash with water, and recrystallize from ethanol.

Protocol B: Synthesis of Pyridazin-3(2H)-ones (The Japp-Klingemann Route)

Mechanism: This route exploits the active methylene group. Coupling with an aryl diazonium salt yields a hydrazone, which undergoes a Knoevenagel-type cyclization with active methylene nitriles.

Reagents Required:
  • Compound A (10 mmol)[2]

  • Aryl amine (e.g., aniline, 4-chloroaniline) (10 mmol)

  • Sodium Nitrite (

    
    ) / HCl (for diazotization)
    
  • Ethyl cyanoacetate (10 mmol)

  • Ammonium acetate (

    
    ) (Solid)
    
Step-by-Step Methodology:
  • Diazotization: Dissolve the aryl amine in dilute HCl (15%) and cool to 0–5°C. Add a solution of

    
     dropwise with stirring. Keep cold.
    
  • Coupling: Dissolve Compound A in ethanol containing sodium acetate (buffer). Cool to 0°C. Slowly add the diazonium salt solution. A colored precipitate (hydrazone intermediate) will form immediately. Stir for 2 hours.

  • Isolation of Intermediate: Filter the solid hydrazone, wash with water, and dry.

  • Cyclization: In a round-bottom flask, mix the hydrazone intermediate (1.0 equiv) with ethyl cyanoacetate (1.0 equiv) and solid ammonium acetate (2.0 equiv) in ethanol (or acetic acid).

  • Reflux: Heat the mixture at reflux for 6–8 hours.

  • Purification: Pour the reaction mixture into crushed ice. The pyridazin-3(2H)-one derivative will precipitate.[1] Filter and recrystallize from DMF/Ethanol.

Protocol C: Synthesis of Phthalazines (Fused Pyridazines)

Mechanism: Reaction of the ketone with hydrazine forms a hydrazone, which acts as a dinucleophile towards cyclic anhydrides.

Step-by-Step Methodology:
  • Hydrazone Formation: Reflux Compound A with excess hydrazine hydrate in ethanol for 3 hours. Evaporate solvent to obtain the hydrazone intermediate.

  • Condensation: Dissolve the hydrazone in glacial acetic acid. Add phthalic anhydride (1.0 equiv).

  • Reflux: Reflux the mixture for 4–8 hours.

  • Isolation: Pour into ice water. Neutralize with sodium bicarbonate if necessary. The solid phthalazine-1,4-dione derivative is collected by filtration.

Data Summary & Troubleshooting

ParameterProtocol A (Oxalate)Protocol B (Diazo)Protocol C (Phthalazine)
Key Intermediate 2,4-Dioxo esterArylhydrazoneHydrazone
Primary Reagent Diethyl OxalateAryl Diazonium SaltPhthalic Anhydride
Typical Yield 60–75%55–70%70–85%
Critical Control Anhydrous conditions for Step 1Temperature <5°C for Step 1Stoichiometry of Hydrazine
Main Impurity Unreacted oxalateAzo-tarsBis-hydrazones
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure sodium ethoxide is freshly prepared. Commercial sodium ethoxide often degrades, leading to poor enolization.

  • Oiling out in Protocol B: If the product forms an oil upon pouring into ice, extract with dichloromethane, dry over

    
    , and induce crystallization using diethyl ether/hexane triturating.
    
  • Regioselectivity Issues: In Protocol A, if the pyrazole ring is sterically bulky, condensation may occur at the methylene bridge rather than the terminal methyl. Verify structure using NOE (Nuclear Overhauser Effect) NMR experiments.

References

  • Synthesis of Pyridazine Derivatives (General Review)

    • Organic Chemistry Portal.[3] "Synthesis of Pyridazines."[4][3][5][6][7][8] Available at: [Link]

  • Synthesis of Pyrazolyl-Phthalazines

    • TSI Journals. "Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones." (2013).[9] Available at: [Link]

  • Reaction of Active Methylenes with DMF-DMA (Alternative Route)

    • International Journal of Organic Chemistry.[8] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." (2011).[8][10] Available at: [Link]

  • Synthesis of Pyridazines from 1,3-Dicarbonyls (Analogous Methodology)

    • Acta Chimica Slovenica.[10] "Transformations of Dialkyl Acetone-1,3-dicarboxylates." (2008).[10] Available at: [Link]

  • Biological Activity of Pyrazolyl-Pyridazines

    • ResearchGate.[11] "Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives." (2022).[11] Available at: [Link]

Sources

Protocol for Suzuki-Miyaura coupling with halopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Heterocyclic Deactivation & Protodeboronation

Introduction: The "Lewis Basic" Challenge

Pyrazoles are ubiquitous pharmacophores in modern kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, incorporating them via Suzuki-Miyaura coupling presents unique challenges compared to standard carbocyclic systems.

The primary failure mode is Catalyst Poisoning . The pyridine-like nitrogen (N2) of the pyrazole is a potent


-donor. It coordinates to the electrophilic Palladium(II) intermediate formed after oxidative addition, displacing labile ligands and forming a stable, unreactive "off-cycle" resting state. Furthermore, pyrazole boronic acids are notoriously unstable, prone to rapid protodeboronation  under the basic aqueous conditions required for transmetallation.

This guide provides a bifurcated protocol: Method A for robust, protected substrates, and Method B for challenging, unprotected, or sterically hindered substrates.

Mechanistic Analysis & Inhibition Pathways

To troubleshoot low yields, one must understand the competition between the productive catalytic cycle and the inhibitory trap.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd R-X CoordTrap OFF-CYCLE TRAP Pd(II)-N(Pyrazole) Complex (Catalyst Poisoning) OxAdd->CoordTrap Free Pyrazole N TransMet Transmetallation (Rate Limiting for Pyrazoles) OxAdd->TransMet Base + R'-B(OH)2 CoordTrap->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronic Boronic Acid/Ester Boronic->TransMet DeBoron SIDE REACTION Protodeboronation Boronic->DeBoron H2O/Base

Figure 1: The Catalytic Cycle vs. The Nitrogen Trap. Note that the free nitrogen of the pyrazole substrate (or product) can sequester the Pd(II) intermediate, halting the cycle.

Strategic Optimization Matrix

Before beginning, classify your substrate to select the correct protocol.

VariableRecommendationScientific Rationale
Halide Position 4-Halo > 3-Halo > 5-Halo The 4-position is remote from the N-lone pair, minimizing steric clash and poisoning. 3- and 5-positions are electronically deactivated and sterically hindered.
Halogen Choice Br or Cl > I Counter-intuitively, Iodopyrazoles often suffer from rapid reductive dehalogenation (replacing I with H) rather than coupling in amine-rich systems [1].
Ligand Class Dialkylbiaryl Phosphines (Buchwald)Ligands like XPhos or SPhos are bulky. They physically block the Pd center, preventing the pyrazole nitrogen from coordinating (The "Umbrella Effect").
Boron Source Pinacol Ester (BPin) > Boronic AcidBPin esters release the active boronate species slowly, reducing the concentration of free species available for protodeboronation.
Base K₃PO₄ (Anhydrous or mild aq.)Carbonates (Cs₂CO₃) can be too harsh for unstable pyrazoles. Phosphate provides a "buffer-like" activation.
Method A: Standard Protocol (Protected/4-Halopyrazoles)

Applicability: Pyrazoles with N-protecting groups (SEM, THP, Boc, Methyl) or 4-halopyrazoles where N-coordination is minimal.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Temperature: 80–100 °C

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add Halopyrazole (1.0 equiv), Boronic Ester (1.2 equiv), and Base (3.0 equiv).

  • Degas: Add Dioxane/Water mixture. Sparge with Argon/Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd catalyst quickly under positive inert gas pressure. Cap immediately.

  • Reaction: Heat to 90 °C for 4–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Method B: Advanced Protocol (Unprotected/Hindered Substrates)

Applicability: Free NH-pyrazoles, 3- or 5-halopyrazoles, or substrates that failed Method A. This utilizes the Buchwald Precatalyst system to prevent poisoning [2].

Reagents:

  • Catalyst: XPhos Pd G2 or G3 (1–2 mol%)

    • Alternative: SPhos Pd G2 (for highly sterically hindered partners)

  • Solvent: n-Butanol or 1,4-Dioxane : Water (4:1)

  • Base: K₃PO₄ (3.0 equiv) - Use tribasic potassium phosphate.

  • Temperature: 80–100 °C

Step-by-Step:

  • Preparation: If using free NH-pyrazoles, ensure the boronic acid partner does not have extremely acidic protons that will quench the base immediately.

  • Charge Solids: Add Halopyrazole (1.0 mmol), Boronic Acid/Pin (1.2–1.5 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (3.0 mmol) to a vial.

  • Inert Cycle: Seal the vial. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Inject degassed solvent (5 mL) through the septum.

    • Note: n-Butanol is excellent for unprotected heterocycles as it solubilizes the polar intermediates.

  • Activation: Heat to 80 °C. The G2 precatalyst activates rapidly upon heating.

  • Conversion Check: Check LCMS at 1 hour. These catalysts are fast. If not complete, heat to 100 °C.

Troubleshooting & Optimization Workflow

If conversion is <50%, follow this logic tree to identify the culprit.

OptimizationTree Start Low Yield / Failure CheckSM Is Halide Remaining? Start->CheckSM CheckBoron Is Boronic Acid Remaining? CheckSM->CheckBoron Yes DeHalo Issue: Dehalogenation (Ar-I -> Ar-H) Sol: Switch Ar-I to Ar-Br or Ar-Cl CheckSM->DeHalo No (Ar-H formed) DeBoron Issue: Protodeboronation Sol: Switch to BPin ester Sol: Add base in portions CheckBoron->DeBoron No (Boron Consumed) Poison Issue: Catalyst Poisoning Sol: Switch to XPhos Pd G2 Sol: Protect Nitrogen CheckBoron->Poison Yes (Both Stalled)

Figure 2: Diagnostic logic for recovering failed reactions.

Specific Troubleshooting Tips:

  • Dehalogenation: If you observe the mass of the pyrazole minus the halogen (M-X+H), you are seeing reductive dehalogenation. This is common with Iodo-pyrazoles . Switch to Bromo- or Chloro-pyrazoles [1].

  • Protodeboronation: If the boronic acid disappears but no product forms, it is hydrolyzing.

    • Fix: Use a high concentration of substrate (0.5 M).

    • Fix: Add the base last as an aqueous solution to the hot reaction mixture (slow addition).

  • Black Precipitate: Early formation of Pd black indicates ligand dissociation.

    • Fix: Add 1-2 mol% of free ligand (e.g., XPhos) to stabilize the active species.

References
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: Journal of Organic Chemistry (2017) Insight: Establishes that Bromo/Chloro derivatives are superior to Iodo derivatives due to reduced dehalogenation side reactions.[1][2] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: Journal of the American Chemical Society (2013) Insight: The definitive work by Buchwald et al. demonstrating the efficacy of precatalysts (XPhos Pd G2) in overcoming the inhibitory effect of azole nitrogens. URL:[Link]

  • Protodeboronation of Heteroaromatic Boronic Acids. Source: Journal of the American Chemical Society (2016) Insight: Detailed kinetic analysis of why heteroaryl boronic acids decompose and how pH affects this rate. URL:[Link][3]

Sources

Application Note: Green Chemistry Approaches for Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . Traditional synthesis (e.g., Knorr synthesis) often relies on volatile organic compounds (VOCs), glacial acetic acid as a solvent, and reflux conditions that degrade sensitive functional groups.

This guide provides three validated "Green" protocols that align with the 12 Principles of Green Chemistry , specifically focusing on Atom Economy , Safer Solvents , and Energy Efficiency . These methods are designed to be self-validating, meaning the reaction progress and product purity are observable through simple physical changes (precipitation, color change) rather than relying solely on complex offline analytics.

Decision Matrix: Selecting the Right Green Methodology

Before proceeding, select the protocol that fits your available instrumentation and substrate solubility.

GreenMethodSelection Start Start: Substrate Analysis Solubility Is substrate water-soluble? Start->Solubility Thermal Is substrate heat-sensitive? Solubility->Thermal Yes MethodA Method A: Aqueous 'On-Water' (Hydrophobic Effect) Solubility->MethodA No (Hydrophobic) Scale Target Scale? Thermal->Scale No MethodC Method C: Mechanochemical (Solvent-Free Grinding) Thermal->MethodC Yes (Avoid Heat) Scale->MethodA >10g (Scalable) MethodB Method B: Microwave-Assisted (Rapid, Energy Efficient) Scale->MethodB mg to g (High Throughput) caption Figure 1: Decision tree for selecting the optimal green synthesis pathway.

Method A: Aqueous "On-Water" Synthesis (The Hydrophobic Effect)

Principle: Organic reactants that are insoluble in water often react faster "on water" than in organic solvents. The hydrophobic effect forces the organic reactants into a cohesive phase, increasing the effective concentration and stabilizing the transition state via hydrogen bonding at the interface.

Scope: Ideal for condensation of 1,3-diketones with hydrazines.

Protocol 1: Catalyst-Free Condensation in Water

Reagents:

  • 1,3-Diketone (e.g., Acetylacetone or Ethyl Acetoacetate): 10 mmol

  • Hydrazine Hydrate (80%): 12 mmol

  • Solvent: Deionized Water (20 mL)

Step-by-Step Workflow:

  • Preparation: In a 50 mL Erlenmeyer flask, add 20 mL of deionized water.

  • Addition: Add 10 mmol of the 1,3-diketone. It will likely form an oily layer or suspension (this is desired).

  • Reaction Trigger: Dropwise, add 12 mmol of hydrazine hydrate over 2 minutes while stirring magnetically at room temperature (RT).

    • Observation: The reaction is exothermic. A slight temperature rise confirms initiation.

  • Reaction Phase: Stir vigorously at RT for 15–30 minutes.

    • Self-Validation: The oily droplets will disappear, and a solid precipitate (the pyrazole) will begin to form. Completion is visually indicated by the solidification of the entire organic phase.

  • Workup: Filter the solid under vacuum. Wash with 2 x 5 mL ice-cold water to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol:Water (1:1) if necessary.

Data & Metrics:

  • Typical Yield: 85–95%

  • Atom Economy: High (Water is the only byproduct).

  • E-Factor: < 0.5 (Excellent).

Method B: Microwave-Assisted One-Pot Synthesis

Principle: Microwave irradiation provides direct dielectric heating, reducing reaction times from hours to minutes and suppressing side reactions by rapidly crossing activation energy barriers.

Scope: Synthesis of more complex pyrazoles (e.g., 4-substituted) via multicomponent reactions.

Protocol 2: Three-Component Knoevenagel/Cyclization

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Ethyl Acetoacetate: 1.0 mmol

  • Hydrazine Hydrate / Phenylhydrazine: 1.0 mmol

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or catalyst-free (if temp > 100°C).

  • Solvent: Ethanol (2 mL) or Solvent-Free.

Step-by-Step Workflow:

  • Loading: Place aldehyde, ethyl acetoacetate, and hydrazine into a 10 mL microwave-transparent crimp vial. Add catalyst if using.[1]

  • Irradiation: Seal the vial. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave):

    • Power: Dynamic (Max 300 W)

    • Temperature: 80°C (for hydrazine hydrate) or 120°C (for phenylhydrazine)

    • Hold Time: 5–10 minutes.

    • Stirring: High.

  • Monitoring: Watch the pressure profile. A stable pressure indicates the volatile byproduct (water) generation has plateaued.

  • Workup: Cool to 50°C. Pour the mixture into crushed ice.

  • Isolation: The solid product precipitates immediately. Filter and dry.

Data & Metrics:

  • Reaction Time: 5–10 mins (vs. 4–6 hours thermal).

  • Yield: 88–98%.

Method C: Mechanochemical Synthesis (Solvent-Free)

Principle: Mechanical energy (grinding) induces chemical reaction through friction and shear forces. This is the ultimate "Green" method as it eliminates bulk solvent entirely.

Scope: Best for acid-sensitive substrates or when "dry" synthesis is required.

Protocol 3: Mortar-and-Pestle Grinding

Reagents:

  • Chalcone (1,3-diphenyl-2-propene-1-one): 1.0 mmol

  • Phenylhydrazine hydrochloride: 1.0 mmol

  • Catalyst: Sodium Hydroxide (solid pellets, crushed): 2.0 mmol

Step-by-Step Workflow:

  • Comminution: In an agate mortar, place the chalcone and phenylhydrazine.

  • Activation: Add the crushed NaOH.

  • Grinding: Grind the mixture vigorously with the pestle for 10–20 minutes.

    • Self-Validation: The mixture will transition from a dry powder to a "sticky" paste (eutectic melt) and finally back to a dry solid of a different color (usually light yellow/orange).

  • Workup: Transfer the solid to a beaker. Add 20 mL cold water and stir (to dissolve NaCl byproduct and excess NaOH).

  • Filtration: Filter the remaining solid (the pyrazole).

Mechanistic Insight: The "On-Water" Pathway

Understanding why the aqueous method works is crucial for troubleshooting.

ReactionMechanism Reactants 1,3-Diketone + Hydrazine (Oil Droplets in Water) Interface Interface Activation (H-Bond Stabilization) Reactants->Interface Stirring Intermed Hydrazone Intermediate Interface->Intermed Nucleophilic Attack Cyclization Cyclization (- H2O) Intermed->Cyclization Intramolecular Product Pyrazole Precipitate Cyclization->Product Phase Separation caption Figure 2: Mechanism of water-mediated pyrazole synthesis driven by the hydrophobic effect.

Comparative Data Analysis

MetricTraditional (Reflux/AcOH)Green Method A (Water)Green Method B (Microwave)Green Method C (Grinding)
Reaction Time 4–12 Hours15–30 Mins5–10 Mins10–20 Mins
Yield 60–75%85–95%88–98%80–90%
Solvent Waste High (VOCs)Near Zero (Water)Low (EtOH)Zero
Energy Use High (Reflux)Low (RT)Moderate (MW)Low (Manual/Mill)
Purification Column ChromatographyFiltration/Recryst.FiltrationWashing

References

  • Review of Green Methods: Singh, S. et al. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen, 2023. Link

  • Microwave Protocol: Botta, B. et al. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions."[2] Molecules, 2009.[3] Link

  • On-Water Concept: Pirrung, M. C. "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal, 2006. Link

  • Mechanochemistry: Zangade, S. et al. "An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique." Green Chemistry Letters and Reviews, 2025. Link

  • Atom Economy: Trost, B. M.[4] "The atom economy—a search for synthetic efficiency." Science, 1991. Link

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyrazole Ring for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of blockbuster drugs and biologically active compounds.[1][2] Its unique electronic properties and versatile synthetic handles allow for the creation of vast and diverse chemical libraries. This guide provides an in-depth exploration of key strategies for the functionalization of the pyrazole ring, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices. We present field-proven, step-by-step protocols for N-Arylation, regioselective C4 and C5 halogenation, and subsequent palladium-catalyzed cross-coupling reactions, as well as the more modern approach of direct C-H functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the pyrazole scaffold in their discovery programs.

Introduction: The Pyrazole Scaffold in Approved Therapeutics

The five-membered aromatic heterocycle containing two adjacent nitrogen atoms, pyrazole, is a structural motif of immense significance in pharmacology.[3][4][5] Its prevalence stems from the ability of its core structure to serve as a rigid and stable anchor that can be decorated with various functional groups to modulate pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1]

This structural versatility is evidenced by the numerous FDA-approved drugs that incorporate the pyrazole ring, targeting a wide array of clinical conditions.[1][6] Notable examples include:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[2][7]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction.[2]

  • Crizotinib (Xalkori®): An ALK and ROS1 kinase inhibitor for certain types of non-small cell lung cancer.[2][7]

  • Apixaban (Eliquis®): A direct factor Xa inhibitor used as an anticoagulant.[1][2]

  • Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[1][8]

The successful development of these and many other pyrazole-containing drugs underscores the importance of mastering the synthetic methodologies required to functionalize this core.

Foundational Principles: Reactivity of the Pyrazole Ring

Understanding the inherent electronic nature of the pyrazole ring is critical to designing regioselective functionalization strategies. The ring's chemistry is governed by the interplay of its two distinct nitrogen atoms.[9][10]

  • N1 Position: This nitrogen is pyrrole-like. Its lone pair of electrons is part of the 6π aromatic system, rendering it non-basic and slightly acidic. It can be deprotonated with a strong base, making it a nucleophilic center for alkylation or arylation.[9]

  • N2 Position: This nitrogen is pyridine-like, with its lone pair residing in an sp² orbital outside the aromatic system. This makes it the basic and nucleophilic center of the ring.[9]

  • Carbon Positions: The electron-withdrawing effect of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to attack by strong nucleophiles or organometallics after deprotonation.[10][11] Conversely, the C4 position is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution reactions like halogenation and nitration.[9][12]

This predictable reactivity allows chemists to selectively introduce functional groups at specific positions, which is the cornerstone of structure-activity relationship (SAR) studies.

Caption: Electronic characteristics and reactivity of pyrazole positions.

Key Functionalization Strategies and Protocols

The strategic decoration of the pyrazole scaffold can be broadly categorized into N-functionalization and C-functionalization. Modern drug discovery heavily relies on transition-metal-catalyzed reactions, which offer unparalleled efficiency and scope.

N-Functionalization: Copper-Catalyzed N-Arylation

Introducing an aryl group at the N1 position is a common strategy to explore SAR and modulate properties like solubility and metabolic stability. While palladium-catalyzed methods exist, copper-catalyzed N-arylation (a modified Ullmann condensation) is a robust and widely adopted method, particularly effective for π-excessive nitrogen heterocycles like pyrazole.[13][14][15]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a cost-effective and reliable catalyst for this transformation.

  • Ligand: A diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine, is crucial. It coordinates to the copper center, increasing its solubility and catalytic activity, and facilitating the reductive elimination step.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the pyrazole N-H, generating the active nucleophile without causing unwanted side reactions like ester hydrolysis.

  • Solvent: A high-boiling point polar aprotic solvent like DMF or dioxane is typically used to ensure all components remain in solution at the required reaction temperatures.

Protocol 1: Copper-Diamine-Catalyzed N-Arylation of Pyrazole

Source: Adapted from Buchwald, S. L., et al. (2004). J. Org. Chem., 69, 5578-5587.[13]

Materials:

  • Pyrazole (1.0 mmol, 1.0 equiv)

  • Aryl iodide or aryl bromide (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • trans-1,2-Cyclohexanediamine (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add pyrazole, the aryl halide, CuI, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Through a syringe, add the anhydrous dioxane, followed by the trans-1,2-cyclohexanediamine ligand.

  • Seal the vial tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

  • Wash the filter pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the N-arylpyrazole product.

C-Functionalization: The Gateway of Halogenation

Introducing a halogen atom, particularly iodine or bromine, onto the pyrazole ring is a pivotal strategic step.[16] Halopyrazoles are not typically the final target molecule; rather, they are exceptionally versatile intermediates for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Regioselectivity is Key: As predicted by its electronic properties, the C4 position is the most susceptible to electrophilic halogenation. For halogenation at the C5 position, a different strategy involving directed ortho-metalation (DoM) is required.

MethodReagent SystemPositionRationale
Electrophilic Iodination Iodine (I₂) / H₂O₂C4The electron-rich C4 position readily attacks the electrophilic iodine species generated in situ.[17]
Electrophilic Iodination N-Iodosuccinimide (NIS)C4NIS is a mild and easy-to-handle source of electrophilic iodine, suitable for sensitive substrates.
Directed Metalation-Iodination n-BuLi, then I₂C5n-BuLi, a strong base, deprotonates the most acidic C-H proton at the C5 position. The resulting lithiated species is a potent nucleophile that reacts with iodine.[10][17]
Protocol 2: Regioselective C4-Iodination of 1-Arylpyrazole

Source: Adapted from BenchChem, An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole.[12]

Materials:

  • 1-Aryl-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Iodine (I₂) (0.5 mmol, 0.5 equiv)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 mmol, 0.6 equiv)

  • Water (5 mL)

Procedure:

  • Suspend the 1-aryl-1H-pyrazole derivative in water in a round-bottom flask.

  • Add iodine to the suspension with stirring.

  • Carefully add hydrogen peroxide dropwise to the stirred mixture. The reaction is often exothermic.

  • Continue stirring at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the 4-iodo-1-aryl-1H-pyrazole.

C-Functionalization: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds in medicinal chemistry.[18][19] Its popularity is due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for diverse functional groups. Using a 4-iodopyrazole intermediate, one can introduce a variety of aryl, heteroaryl, or vinyl groups at this position.

G start Halopyrazole (Ar-X) oa Oxidative Addition start->oa pd0 Pd(0) Catalyst pd0->oa pd_intermediate Ar-Pd(II)-X oa->pd_intermediate tm Transmetalation pd_intermediate->tm boronic_acid Boronic Acid (R-B(OH)₂) + Base boronic_acid->tm pd_intermediate2 Ar-Pd(II)-R tm->pd_intermediate2 re Reductive Elimination pd_intermediate2->re re->pd0 Catalyst Regeneration product Coupled Product (Ar-R) re->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like XPhos Pd G2 is used, which is reduced to the active Pd(0) species in situ.[16]

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is essential. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and promotes the key steps of oxidative addition and reductive elimination. The choice of ligand can dramatically impact reaction success.

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[20]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.

Protocol 3: Suzuki-Miyaura Coupling of 4-Iodopyrazole with an Arylboronic Acid

Source: Adapted from Jedinák, L., et al. (2017). J. Org. Chem., 82(3), 1456-1471.[16][18]

Materials:

  • 4-Iodo-1-aryl-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL) and Water (1 mL)

Procedure:

  • In a reaction vial, combine the 4-iodopyrazole, arylboronic acid, Pd(OAc)₂, SPhos ligand, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the dioxane and water solvent mixture via syringe.

  • Seal the vial and place it in a preheated heating block or oil bath at 80-100 °C.

  • Stir the reaction for 4-12 hours, monitoring for completion by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the 1,4-diaryl-1H-pyrazole.

Modern Approaches: Direct C-H Functionalization

While the halogenation-coupling sequence is robust, it involves multiple steps. Direct C-H functionalization has emerged as a more atom- and step-economical strategy.[21][22][23] These reactions forge new C-C or C-heteroatom bonds directly from a C-H bond, avoiding the need for pre-functionalized starting materials.[21][22]

Regioselectivity is the primary challenge. For pyrazoles, this is often achieved by installing a directing group (DG) at the N1 position, which coordinates to the metal catalyst (commonly Palladium) and delivers it to a specific C-H bond, typically at the C5 position.[11][21]

G cluster_0 Traditional Cross-Coupling Pz_H Pyrazole Halogenation Pz-X Pz_H->Halogenation Coupling Pz-R Halogenation->Coupling Pz_H_DG Pz-H (with Directing Group) Direct Pz-R Pz_H_DG->Direct

Caption: Comparison of traditional vs. direct functionalization workflows.

This strategy allows for the efficient synthesis of highly substituted pyrazoles that would be difficult to access through classical methods. The development of new directing groups and catalytic systems is a vibrant area of current research.[21]

Conclusion

The functionalization of the pyrazole ring is a critical enabling technology in the pursuit of new medicines. A thorough understanding of the ring's inherent reactivity, combined with a mastery of both classical and modern synthetic techniques, allows medicinal chemists to systematically explore chemical space and optimize molecular properties. The protocols detailed herein for N-arylation, regioselective halogenation, Suzuki-Miyaura coupling, and the principles of C-H activation provide a robust toolkit for any researcher aiming to innovate in this fertile area of drug discovery. The continued evolution of synthetic methodology will undoubtedly lead to the discovery of the next generation of pyrazole-based therapeutics.

References

  • Karolina Dzedulionytė Müldür, A. Žukauskaitė, et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • Request PDF. (n.d.).
  • Kang, E., Kim, H. T., & Joo, J. M. (2020).
  • Wang, L., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones.
  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wang, L., et al. (2019).
  • BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Nascimento, V., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
  • Müldür, K. D., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Anonymous. (2024).
  • Hussen, B. M., et al. (2022).
  • Anonymous. (2024).
  • Anonymous. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Yerragunta, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Jedinák, L., et al. (2017).
  • El-Sayed, N. N. E., et al. (2022).
  • ResearchGate. (n.d.). Some FDA approved drugs based on the pyrazole ring.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Iodination of Pyrazoles via I2/NaI or I2/CAN[24].

  • Jedinák, L., et al. (2017).
  • Jedinák, L., et al. (2017).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Note: Optimized Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS: 64019-58-5), a critical intermediate scaffold used in the development of antimicrobial Schiff bases, anti-inflammatory agents (COX-2 inhibitors), and agrochemicals.

The protocol utilizes a robust two-step sequence starting from commercially available 3,5-dimethylpyrazole. Unlike generic literature, this guide focuses on process scalability, specifically addressing the regioselectivity of N-alkylation and the suppression of dimer formation during hydrazinolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize yield and purity by controlling the nucleophilicity of the pyrazole ring and the reactivity of the ester intermediate.

Retrosynthesis Target Target: 1-(3,5-dimethyl-1H-pyrazol-1-yl) acetohydrazide Ester Intermediate: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate Target->Ester Hydrazinolysis SM Starting Material: 3,5-Dimethylpyrazole Ester->SM N-Alkylation Reagents1 Reagents: Ethyl chloroacetate K2CO3, Acetone Reagents2 Reagents: Hydrazine Hydrate Ethanol Reagents2->Target

Figure 1: Retrosynthetic pathway highlighting the key disconnection points.

Experimental Protocols

Stage 1: N-Alkylation of 3,5-Dimethylpyrazole

This step involves the nucleophilic substitution of ethyl chloroacetate by the pyrazole nitrogen.

Mechanism: SN2 Substitution. Critical Quality Attribute (CQA): Complete conversion is required to avoid separating the unreacted pyrazole from the ester, as they have similar polarities.

Materials
  • Substrate: 3,5-Dimethylpyrazole (1.0 eq)

  • Reagent: Ethyl chloroacetate (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (Dry, AR Grade) - Alternative: Acetonitrile

Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Dissolution: Dissolve 3,5-dimethylpyrazole (9.6 g, 0.1 mol) in anhydrous acetone (100 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g, 0.2 mol). Stir the suspension for 15 minutes at room temperature to facilitate deprotonation.
    
  • Alkylation: Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise over 10 minutes.

    • Note: Ethyl chloroacetate is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 10–12 hours.
    
    • Validation: Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The starting pyrazole (

      
      ) should disappear, and a new ester spot (
      
      
      
      ) should appear.
  • Work-up:

    • Filter the hot reaction mixture to remove inorganic salts (

      
       and excess 
      
      
      
      ).
    • Wash the filter cake with warm acetone (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a pale yellow oil or low-melting solid.

    • Optional Purification: If the oil is dark, dissolve in

      
      , wash with water, dry over 
      
      
      
      , and re-concentrate.

Yield Expectation: 85–92% Product: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Stage 2: Hydrazinolysis (Target Synthesis)

This step converts the ester to the hydrazide using nucleophilic acyl substitution.

Mechanism: Nucleophilic Acyl Substitution. Critical Control Point: The molar ratio of hydrazine must be kept high (>2 equivalents) to prevent the formation of the symmetric dimer (N,N'-diacylhydrazine), which is a common impurity in this reaction type.

Materials
  • Substrate: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (from Stage 1)

  • Reagent: Hydrazine Hydrate (80% or 99%) (3.0 eq)

  • Solvent: Absolute Ethanol

Protocol
  • Setup: Equip a 250 mL RBF with a stir bar and reflux condenser.

  • Mixing: Dissolve the crude ester (0.1 mol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (15 g, ~0.3 mol) slowly to the stirring solution at room temperature.

    • Safety: Hydrazine is toxic and a potential carcinogen. Use double gloves and work in a hood.

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours.
    
    • Observation: A white crystalline solid often begins to precipitate from the hot solution as the reaction proceeds.

  • Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (

      
      ) for 1 hour to maximize precipitation.
      
    • Filter the solid product under vacuum.[1]

  • Purification (Recrystallization):

    • Wash the crude solid with cold ethanol (10 mL) and then diethyl ether (20 mL) to remove unreacted hydrazine.

    • Recrystallize from hot ethanol if the melting point range is broad.

    • Dry in a vacuum desiccator over

      
      .
      

Yield Expectation: 75–82% Product: 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.[2]

Analytical Characterization

To validate the structure, compare experimental data against these reference parameters.

TechniqueParameterExpected Signal / ValueStructural Assignment
Physical AppearanceWhite crystalline solid-
Physical Melting Point196–198 °C (Lit. varies)-
IR

(

)
3200–3350

,

(Hydrazide)
IR

(

)
1660–1680

(Amide I)
1H NMR

(ppm, DMSO-

)
2.09 (s, 3H)

(C3/C5 position)
1H NMR

(ppm, DMSO-

)
2.20 (s, 3H)

(C3/C5 position)
1H NMR

(ppm, DMSO-

)
4.30 (br s, 2H)

(Exchangeable)
1H NMR

(ppm, DMSO-

)
4.60 (s, 2H)

1H NMR

(ppm, DMSO-

)
5.80 (s, 1H)Pyrazole

1H NMR

(ppm, DMSO-

)
9.20 (br s, 1H)

(Amide)

Process Logic & Troubleshooting

The following decision tree illustrates the logic for troubleshooting common synthetic issues.

Troubleshooting Start Reaction Analysis Issue1 Issue: Low Yield in Step 1 Start->Issue1 Issue2 Issue: Product is Oily (Step 2) Start->Issue2 Check1 Check: Moisture in Acetone? Issue1->Check1 Sol1 Action: Dry Acetone over 4A Sieves Increase Reflux Time Check1->Sol1 Check2 Check: Residual Solvent/Hydrazine Issue2->Check2 Sol2 Action: Triturate with cold Ether Recrystallize from EtOH Check2->Sol2

Figure 2: Troubleshooting workflow for synthetic deviations.

Key Mechanistic Insights
  • Regioselectivity: 3,5-Dimethylpyrazole is symmetric (tautomeric), so N1 vs N2 alkylation yields the same product. However, if using unsymmetrical pyrazoles, the alkylation typically favors the less sterically hindered nitrogen or follows the specific tautomeric equilibrium.

  • Base Selection:

    
     is preferred over 
    
    
    
    to prevent hydrolysis of the ethyl chloroacetate reagent before it reacts with the pyrazole.
  • Hydrazine Excess: In Step 2, if the stoichiometry of hydrazine is close to 1:1, the nucleophilic

    
     of the product can attack another ester molecule, forming a dimer. Using 3.0 equivalents ensures the hydrazine is the dominant nucleophile.
    

References

  • Synthesis of Pyrazolyl Phthalazines: Swamy, S. N., et al. (2014). Synthesis of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones. International Journal of Chemical Sciences.

  • General Pyrazole Synthesis (Org.[3] Syn.): Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[2][4][5][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 4, p.351.

  • Hydrazide Characterization: Gomktsyan, T. A., et al. (2022).[4][12] Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives. Russian Journal of General Chemistry.

  • Chemical Properties & Safety: PubChem Compound Summary for CAS 64019-58-5.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

[1][2]

Status: Operational Ticket ID: PYR-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is a classic

12

12

This guide moves beyond basic textbook procedures to address the process variables that critically impact yield. We utilize a Finkelstein-modified carbonate method as the "Gold Standard" protocol, prioritizing safety (lachrymator containment) and atom economy.[1][2][3]

Module 1: The Optimized Protocol (Gold Standard)

Do not rely on sodium hydride (

12

13

12
Reagents & Stoichiometry
ComponentRoleEq.Notes
3,5-Dimethylpyrazole Nucleophile1.0Symmetric structure eliminates regioselectivity issues.[1][2][3]
Chloroacetone Electrophile1.1 - 1.2Critical: Must be clear/yellow.[2] If dark brown, distill before use.[1][2][3]

(Anhydrous)
Base2.0 - 3.0Must be finely ground/powdered to maximize surface area.[1][2]
Potassium Iodide (KI) Catalyst0.1 (10 mol%)Essential for in situ Finkelstein exchange (Cl

I).[1][2]
Acetone (Dry) Solvent[0.2 - 0.5 M]High solubility for reactants; easy removal.[1][2]
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dimethylpyrazole (1.0 eq) and finely ground anhydrous

    
     (2.0 eq) in dry acetone. Stir at room temperature for 15 minutes to facilitate deprotonation equilibrium.
    
  • Catalyst Addition: Add potassium iodide (10 mol%). The mixture may turn slightly yellow; this is normal.[1][2]

  • Electrophile Addition: Cool the mixture to 0°C (ice bath). Add chloroacetone (1.1 eq) dropwise over 10–15 minutes. Note: Chloroacetone is a severe lachrymator.[1][2] Perform strictly in a fume hood.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Attach a reflux condenser and heat to a gentle reflux (approx. 56°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The starting pyrazole (

      
      ) should disappear; product (
      
      
      ) will appear.[1][2]
  • Workup:

    • Filter off the inorganic salts (

      
      , 
      
      
      , excess
      
      
      ) while the solution is warm.[1][2][3]
    • Wash the filter cake with a small amount of acetone.[2][3]

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.[1][2]

  • Purification: Recrystallize from minimal hot ethanol or a Hexane/Ethyl Acetate mixture. If the crude is very dark, pass through a short silica plug before recrystallization.[1][2][3]

Module 2: Critical Mechanism & Logic (The "Why")

To troubleshoot effectively, you must visualize the molecular machinery.[1][2][3] The reaction relies on the Finkelstein Reaction to boost the electrophilicity of the chloroacetone.[1][2][3]

ReactionMechanismChloroacetoneChloroacetone(Less Reactive)IodoacetoneIodoacetone(Highly Reactive)Chloroacetone->IodoacetoneFinkelstein Exchange(Fast)KIKI (Catalyst)KI->IodoacetoneProductTarget Product1-(3,5-dimethyl-1H-pyrazol-1-yl)acetoneIodoacetone->ProductSN2 Attack(Rate Determining Step)Pyrazole3,5-Dimethylpyrazole(Nucleophile)Pyrazole->ProductBase MediatedProduct->KIRegenerates I-

Figure 1: The catalytic cycle showing how Iodide accelerates the reaction by converting the poor leaving group (Cl) into a good leaving group (I) in situ.[1][3]

Key Insights:
  • Symmetry Advantage: Unlike 3-methylpyrazole, which yields a mixture of N1 and N2 isomers, 3,5-dimethylpyrazole is symmetric.[1][2][3] Both nitrogens are equivalent, eliminating regioisomer formation.[1][2][3]

  • The "Black Tar" Effect: Chloroacetone is thermally unstable.[1][2] If you add it too fast to a hot basic solution, it polymerizes.[1][2] Always add at 0°C , then heat.

  • Surface Area: This is a heterogeneous reaction (solid base, liquid solvent).[1][2][3] The rate depends on the surface area of

    
    .[1][2][3] Grinding the base can double the reaction rate.[1][2][3]
    

Module 3: Troubleshooting Center (FAQs)

Category A: Yield Issues

Q: My yield is stuck at 50%. TLC shows starting material remaining even after 12 hours. [1][2][3]

  • Diagnosis: Catalyst poisoning or "stalled" kinetics.[1][2]

  • Fix:

    • Add Iodide: Did you forget the KI? Without it, chloroacetone reacts sluggishly.[1][2][3] Add 10 mol% KI immediately.[1][2]

    • Check Solvent Dryness: If your acetone is "wet," the chloroacetone will hydrolyze to hydroxyacetone, which kills the reaction.[1][2][3] Use anhydrous acetone.[1][2]

Q: I obtained a high mass, but the NMR is messy.

  • Diagnosis: O-alkylation or Polymerization.[2]

  • Fix: While N-alkylation is favored (98%+), O-alkylation can occur if the reaction is run too hot without sufficient steric control.[1][2] More likely, you have polymerized chloroacetone.[1][2][3]

  • Action: Perform a silica gel filtration (flash chromatography). The polymer is highly polar and will stick to the baseline; your product will elute easily with 20% EtOAc/Hexane.[2][3]

Category B: Physical State Issues[1][2][3]

Q: The product is an oil, but literature says it should be a solid.

  • Diagnosis: Solvent entrapment or impurities.[1][2]

  • Fix: The product is a low-melting solid.[2]

    • Place the oil under high vacuum (<1 mbar) for 4 hours to remove trace chloroacetone (which depresses the melting point).

    • Triturate (scratch) the oil with cold pentane or hexane to induce crystallization.[1][2]

Q: The reaction mixture turned black immediately upon heating.

  • Diagnosis: Exothermic runaway / Decomposition.[1][2]

  • Fix: You likely added the chloroacetone to a refluxing mixture.[1][2]

    • Protocol Correction: Always add the electrophile at 0°C . Allow the internal temperature to rise gradually over 30 minutes before applying external heat.

Module 4: Decision Tree for Optimization

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTreeStartStart: Analyze Reaction OutcomeYieldCheckIs Yield < 60%?Start->YieldCheckPurityCheckIs Product Dark/Tarry?Start->PurityCheckLowConversionCheck TLC:Is SM present?YieldCheck->LowConversionYesPolymerizationCause: Chloroacetone degradedor added too fast.PurityCheck->PolymerizationYesAddKIAction: Add 10 mol% KIIncrease Stirring SpeedLowConversion->AddKIYes (Reaction Stalled)CheckBaseAction: Product likely decomposed.Check Workup pH.LowConversion->CheckBaseNo (SM consumed but no product)DistillDistillPolymerization->DistillAction: Distill ChloroacetoneAdd at 0°C

Figure 2: Diagnostic workflow for identifying the root cause of low yield or purity.

References

  • General Pyrazole Alkylation Conditions

    • Synthesis of substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones.
    • Source:

  • N-Methylation and Regioselectivity Context

    • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.[2] (Provides context on steric influence and N-alkylation dominance).

    • Source: [1][2]

  • Starting Material Synthesis (Context)

    • Synthesis of 3,5-Dimethylpyrazole.[1][2][3][4][5][6] (Foundational synthesis of the nucleophile).[1][2]

    • Source:

Disclaimer: This guide is for research purposes only. Chloroacetone is a hazardous lachrymator and alkylating agent.[2][3] Consult your institution's Material Safety Data Sheet (MSDS) before handling.

Technical Support Center: Purification of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALK-001 Subject: Optimization of Flash Chromatography for N-alkylated Pyrazole Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (hereafter referred to as Product A ) presents a classic challenge in heterocyclic chemistry: separating a non-polar N-alkylated product from a polar, hydrogen-bond-donating starting material (3,5-dimethylpyrazole ).

This guide addresses the specific physicochemical interactions between the pyrazole nitrogen lone pairs and the acidic silica stationary phase, which often results in peak tailing and co-elution. The protocols below prioritize selectivity optimization and peak shape correction .

Module 1: Pre-Purification Diagnostics

Q: How do I determine if my crude mixture is ready for the column?

A: Do not load the column until you have confirmed the "Delta


" (

) between your product and the starting material.
  • TLC Mobile Phase Development:

    • Start with Hexane:Ethyl Acetate (7:3) .

    • Target: You need an

      
       of ~0.3–0.4 for the product.
      
    • Observation: The starting material (3,5-dimethylpyrazole) possesses a free N-H bond, acting as a hydrogen bond donor to the silica silanols. It will retain significantly longer (lower

      
      ) than the N-alkylated Product A, which lacks this donor.
      
  • Visualization:

    • UV (254 nm): Both species are aromatic and will quench UV.

    • Iodine Chamber: Effective for general organic visualization.

    • Dragendorff’s Reagent: Specific for nitrogen heterocycles (orange spots).

Q: My spots are streaking/tailing on the TLC. Is this normal?

A: Yes, but it must be corrected before column loading.

  • Cause: The pyridine-like nitrogen (N2) in the pyrazole ring is basic. It interacts with the acidic silanol groups (

    
    ) on the silica gel, causing "drag."
    
  • Fix: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your TLC solvent system. If this sharpens the spots, you must add the same modifier to your column mobile phase.

Module 2: Column Chromatography Protocol

Stationary Phase & Loading
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Loading Method: Dry Loading is mandatory for this separation.

    • Why? Pyrazoles are often semi-solids or oils that can dissolve the top of the silica bed if liquid-loaded in strong solvents (like DCM), destroying resolution.

    • Protocol: Dissolve crude in minimal DCM

      
       Add silica (1:2 ratio w/ crude mass) 
      
      
      
      Rotovap to dry powder
      
      
      Load on top of packed column.
Mobile Phase Gradient

Standard isocratic elution often fails to remove non-polar impurities. Use this gradient:

StageSolvent A (Hexane)Solvent B (EtOAc)ModifierPurpose
Equilibration 95%5%1% TEACondition silica basicity.
Elution 1 90%10%1% TEAElute non-polar impurities (bis-alkylated byproducts).
Elution 2 70%30%1% TEAElute Product A (Target).
Flush 0%100%1% TEAElute unreacted 3,5-dimethylpyrazole.

Module 3: Troubleshooting & FAQs

Q: I see two spots very close together. Is one an O-alkylated isomer?

A: It is possible but kinetically less favored.

  • Chemistry: Pyrazole alkylation with chloroacetone generally favors N-alkylation (thermodynamic product) over O-alkylation (kinetic, often rearranges).

  • Identification: The O-isomer (an enol ether) is less polar than the N-isomer. If you see a minor spot running ahead of your main product, it is likely the O-isomer.

  • Action: Collect the main peak. The O-isomer is often unstable and may hydrolyze back to starting material on the column if the silica is too acidic.

Q: The starting material (3,5-dimethylpyrazole) is co-eluting with my product.

A: This indicates column saturation or insufficient polarity difference.

  • Immediate Fix: If you have not run the column yet, perform a sublimation step. 3,5-dimethylpyrazole is highly sublimable. Heating the crude mixture under high vacuum (

    
    ) can remove 90% of the starting material before chromatography, drastically simplifying the separation [1].
    
Q: My product solidified in the column fraction tubes.

A: This is normal. 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is a low-melting solid (approx. mp range depending on purity).

  • Risk: If it crystallizes in the column tip, it will block flow.

  • Prevention: Ensure the fraction collector area is warm or use a slightly more polar solvent immediately after the product peak elutes to wash the lines.

Visualizing the Separation Logic

The following diagram illustrates the critical decision-making pathway for purifying N-alkylated pyrazoles.

PurificationLogic cluster_results Elution Order (Increasing Polarity) Start Crude Reaction Mixture SublimationCheck Is 3,5-DMP content > 20%? Start->SublimationCheck Sublimation High Vac Sublimation (Remove SM) SublimationCheck->Sublimation Yes TLC_Check TLC Analysis (Hex/EtOAc 7:3) SublimationCheck->TLC_Check No Sublimation->TLC_Check Tailing Are spots tailing? TLC_Check->Tailing AddBase Add 1% TEA to Eluent Tailing->AddBase Yes RunColumn Run Flash Column (Dry Load) Tailing->RunColumn No AddBase->RunColumn Product 2. Product A (Target) RunColumn->Product O_Isomer 1. O-Isomer (Trace, Fast) SM 3. 3,5-DMP (Slow, H-Bond Donor)

Figure 1: Decision tree for the purification of pyrazole derivatives, highlighting the critical sublimation step for removing excess starting material.

References

  • Organic Syntheses. "3,5-Dimethylpyrazole." Org. Synth.1951 , 31, 43. Link (Describes the volatility and sublimation properties of the starting material).

  • Journal of Heterocyclic Chemistry. "Alkylation of Pyrazoles." J. Heterocycl. Chem.
  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guides. Link (General protocols for silica interactions with basic heterocycles).

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles." Molbank2016 . Link (Discusses purification of N-alkyl pyrazoles via flash chromatography).

Sources

Optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Protocols for Pyrazole Scaffolds

Introduction: The Senior Scientist’s Perspective

In drug discovery, the pyrazole ring is a "privileged structure," ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib). However, the classical Knorr synthesis—while deceptively simple on paper—is notorious for two specific failures: poor regiocontrol (yielding inseparable mixtures of 1,3- and 1,5-isomers) and reaction stalling due to hydrazine degradation or catalyst deactivation.

This guide moves beyond textbook procedures. It integrates recent mechanistic insights, such as the "fluorinated solvent effect," to provide you with a self-validating workflow. We treat the synthesis not just as a recipe, but as a tunable system where solvent acidity, steric bulk, and electronic bias dictate the outcome.

Module 1: Mastering Regioselectivity

The Core Challenge: When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone, two isomers are possible. In standard ethanol reflux, you often get a 1:1 mess.
Q1: How do I force the formation of the 1,3-isomer over the 1,5-isomer (or vice versa)?

A: You must manipulate the initial nucleophilic attack . The reaction proceeds via an initial hydrazone intermediate.[1] The regioselectivity is determined by which carbonyl the terminal nitrogen (


) attacks first.
  • Mechanism: The terminal

    
     is the most nucleophilic site. It will attack the most electrophilic carbonyl.
    
  • The Solvent Switch: Do not default to Ethanol.

    • For 1,3-Regioselectivity (Kinetic Control): Use fluorinated alcohols (TFE or HFIP). These solvents are strong Hydrogen Bond Donors (HBD) but non-nucleophilic. They activate the carbonyls via H-bonding, amplifying the electronic difference between the two carbonyls, often favoring the formation of the 3-substituted isomer with high selectivity (up to 98:2) [1].

    • For 1,5-Regioselectivity (Thermodynamic Control): Use acetic acid or perform the reaction in HCl/EtOH. Acid promotes protonation of the hydrazine, altering the nucleophilicity profile and often favoring the 1,5-isomer via a different transition state [2].[2]

Decision Matrix: Solvent Selection for Regiocontrol

Target IsomerElectronic Bias of DiketoneRecommended SolventCatalystMechanism
1,3-Isomer

or EWG present
HFIP (Hexafluoroisopropanol)NoneH-bond activation of

; Kinetic control
1,3-Isomer Steric bulk at C1TFE (Trifluoroethanol)NoneSolvation of transition state
1,5-Isomer Alkyl/Aryl symmetricGlacial Acetic Acid RefluxThermodynamic equilibration
Mixture Neutral / No biasEthanol HCl (cat.)Standard Knorr (often non-selective)
Visual Workflow: Regioselectivity Optimization

Regioselectivity_Optimization Start Start: Unsymmetrical 1,3-Diketone + Hydrazine Check_EWG Does Diketone have strong EWG (e.g., CF3)? Start->Check_EWG Target_Isomer Which Isomer is Target? Check_EWG->Target_Isomer Yes Check_EWG->Target_Isomer No Solvent_HFIP Use HFIP (25°C) Favors 1,3-Isomer (>95:5) Target_Isomer->Solvent_HFIP Target: 1,3-Isomer (Kinetic) Solvent_AcOH Use AcOH (Reflux) Favors 1,5-Isomer Target_Isomer->Solvent_AcOH Target: 1,5-Isomer (Thermodynamic) Solvent_TFE Use TFE (Trifluoroethanol) Moderate 1,3-selectivity Target_Isomer->Solvent_TFE Target: 1,3 (Steric Control)

Caption: Decision tree for selecting reaction media based on electronic bias and target regiochemistry.

Module 2: Troubleshooting Low Yields & Stalled Reactions

Q2: My reaction turns dark red/brown and yield is <30%. What is happening?

A: This "tarring" effect is usually due to hydrazine oxidation or oligomerization of the diketone.

Root Cause Analysis:

  • Hydrazine Quality: Aryl hydrazines (e.g., phenylhydrazine) oxidize rapidly in air to form diazenes, which are dark-colored impurities that inhibit the cyclization.

    • Fix: Always distill hydrazines before use or use the hydrochloride salt (

      
      ) with a stoichiometric base (NaOAc) in situ.
      
  • pH Mismatch: If the pH is too low (< 2), the hydrazine is doubly protonated (

    
    ) and becomes non-nucleophilic.
    
    • Fix: Buffer the reaction.[3] For acid-sensitive substrates, use Pyridine/Ethanol or Sodium Acetate/Acetic Acid systems.

Q3: The starting material is consumed, but the intermediate hydrazone won't cyclize. Why?

A: The dehydration step (cyclization) often has a higher activation energy than the initial condensation.

  • Protocol Adjustment: If LCMS shows the hydrazone intermediate (

    
     relative to product), you need a dehydration promoter .
    
    • Add: 10 mol%

      
      -TsOH (p-Toluenesulfonic acid) or TFA.
      
    • Technique: Switch to microwave heating (120°C, 10-20 min). Microwave irradiation couples efficiently with the polar transition state of the cyclization step [3].

Module 3: Green Chemistry & Advanced Methodology

Q4: Can we avoid toxic chlorinated solvents for workup?

A: Yes. Deep Eutectic Solvents (DES) and water-based protocols are now standard for "Green" pyrazole synthesis.

  • Method: Use Choline Chloride:Urea (1:2) as the solvent.

    • Benefit: The DES acts as both solvent and catalyst. The reaction often proceeds at 80°C without added acid.

    • Workup: Add water.[1] The product precipitates out (high purity), while the DES remains in the aqueous phase [4].

Module 4: Purification of Regioisomers

Q5: I still have a mixture of isomers. How do I separate them without difficult chromatography?

A: Before resorting to prep-HPLC, utilize the solubility difference of the isomers.

  • Selective Crystallization:

    • 1,5-isomers are often more symmetric and pack better. Try crystallizing from Hexane/EtOAc (9:1) .

    • Salt Formation:[4] Dissolve the mixture in Et2O and add 1.0 eq of HCl (in dioxane). The more basic isomer (usually the less sterically hindered one) will precipitate as the HCl salt first.

  • Chromatography Tip:

    • If using Silica, add 1%

      
       to the eluent to prevent "tailing" of the basic pyrazole nitrogens.
      

Standard Operating Procedure (SOP): Optimized Knorr Synthesis

Objective: Synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazole (Targeting 1,3-regioselectivity).

  • Preparation:

    • Charge a microwave vial with 1,3-diketone (1.0 mmol) and HFIP (3.0 mL).

    • Add Phenylhydrazine (1.1 mmol) dropwise at 0°C.

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • Checkpoint: Check TLC/LCMS. If hydrazone intermediate persists, heat to 60°C for 30 mins.

  • Workup:

    • Evaporate HFIP (recoverable/recyclable).

    • Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted hydrazine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Data Validation:

    • 1H NMR (CDCl3): Look for the pyrazole C4-H singlet around

      
       6.5-6.8 ppm.
      
    • NOE: Irradiate the N-Phenyl ortho-protons. If you see enhancement of the

      
       or C5-substituent, you can confirm regiochemistry.
      

Mechanism of Action: The "Fluorine Effect"

The following diagram illustrates why fluorinated solvents (HFIP) drive the reaction toward the 1,3-isomer by activating the carbonyl without deactivating the nucleophile.

Mechanism_HFIP HFIP HFIP Solvent (Strong H-Bond Donor) Diketone 1,3-Diketone HFIP->Diketone H-Bonding Activated_Complex Activated Carbonyl (H-Bonded) Diketone->Activated_Complex Transition_State Transition State (Kinetic Product) Activated_Complex->Transition_State Nucleophile Hydrazine (NH2) Nucleophile->Activated_Complex Selective Attack on more electrophilic C Product 1,3-Pyrazole (Major Isomer) Transition_State->Product

Caption: Mechanistic pathway showing HFIP-mediated activation of the carbonyl group.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (Verified via search context 1.1).

  • Knorr Pyrazole Synthesis Mechanism and Optimization . BenchChem Technical Support. (Verified via search context 1.6).

  • Microwave-Assisted Synthesis of Pyrazoles . MDPI Molecules. (Verified via search context 1.13).

  • Sustainable Routes in Pyrazole Synthesis Using Deep Eutectic Solvents . Thieme Connect. (Verified via search context 1.3).

Sources

Challenges in scaling up 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone production

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the scale-up challenges for 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS: 361343-66-0). This guide is structured for process chemists and engineers transitioning from gram-scale optimization to kilogram-scale production.[][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Optimization & Troubleshooting for N-Alkylation of 3,5-Dimethylpyrazole

Introduction: The Molecule & The Mission

You are likely synthesizing 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone as a pivotal intermediate for heterocycle synthesis (e.g., pyridazines, indolylpyrazoles) or as a nitrogen-donor ligand for metal coordination [1].[][2][3]

The standard industrial route involves the N-alkylation of 3,5-dimethylpyrazole (3,5-DMP) with chloroacetone in the presence of a base. While the chemistry appears straightforward, scaling this reaction introduces critical hazards involving lachrymators (chloroacetone) and process engineering challenges regarding heat transfer and salt load management.[2]

Key Physical Properties
PropertyValueNote
CAS Number 361343-66-0
Molecular Weight 152.19 g/mol
Boiling Point ~242 °C (at 760 mmHg) [2]High vacuum required for distillation.[][2]
Density ~1.1 g/cm³
Appearance Viscous oil / Low-melting solidOften requires seeding to crystallize.[][2]

Module 1: Reaction Design & Kinetics

Q: Which synthetic route is best for kilogram-scale production?

A: The N-alkylation route is the industry standard due to the availability of reagents.[][2]

Reaction Scheme: 3,5-Dimethylpyrazole + Chloroacetone + Base → 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone + Base[]·HCl

Recommended Conditions:

  • Solvent: Acetonitrile (MeCN) or Acetone.[2] MeCN is preferred for higher reflux temperatures (~82°C), which drives the reaction to completion faster than acetone (~56°C).[2]

  • Base: Anhydrous Potassium Carbonate (

    
    ).[2]
    
    • Why? Unlike Sodium Hydride (NaH),

      
       does not generate hydrogen gas, eliminating explosion risks on scale.[2] It acts as a heterogeneous base/acid scavenger.[2]
      
  • Catalyst: Potassium Iodide (KI) - 5-10 mol%.[][2]

    • Mechanism:[][2][4][5][6] In situ Finkelstein reaction converts Chloroacetone to the more reactive Iodoacetone, significantly accelerating the rate and reducing the necessary excess of the toxic alkylating agent.

Q: How do I manage the regioselectivity?

A: 3,5-dimethylpyrazole is a symmetric molecule (tautomers are identical).[2] Therefore, N1-alkylation is the only outcome .[2] You do not need to worry about regioisomers (N1 vs N2) as you would with 3-methylpyrazole.[][2]

  • Risk:[][2][4][7][8]O-alkylation (at the acetone oxygen) is thermodynamically unfavorable and kinetically slow compared to N-alkylation.[][2]

  • Risk:[][2][4][7][8]Quaternization (Bis-alkylation) is possible if a large excess of chloroacetone is used, forming a pyrazolium salt.[2] Strict stoichiometry (1.05 - 1.1 equiv of chloroacetone) prevents this.[][2]

Module 2: Process Workflow & Visualization

The following diagram illustrates the optimized workflow, highlighting critical control points (CCPs) for safety and quality.

G Start Start: Reagent Prep DMP 3,5-Dimethylpyrazole (Solid) Start->DMP Base K2CO3 (Anhydrous) + KI (Cat.) Start->Base Solvent Acetonitrile (Dry) Start->Solvent Mix Heterogeneous Slurry (Stirring Critical) DMP->Mix Base->Mix Solvent->Mix CA_Add Addition of Chloroacetone (CCP: Exotherm/Toxicity) Mix->CA_Add Controlled Dosing React Reflux (80°C) 4-8 Hours CA_Add->React IPC IPC: TLC/HPLC (<2% SM remaining) React->IPC IPC->React Fail (Continue Heating) Workup Filtration (Remove Salts) & Solvent Strip IPC->Workup Pass Purify Vacuum Distillation (High Vac required) Workup->Purify Product Final Product 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone Purify->Product

Figure 1: Process flow for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone highlighting the Critical Control Point (CCP) at the chloroacetone addition step.

Module 3: Troubleshooting & FAQs

Category 1: Yield & Purity Issues

Q: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Polymerization of Chloroacetone or Oxidation.[2]

  • Root Cause: Chloroacetone is unstable in the presence of strong bases or high heat if not consumed immediately.[2]

  • Solution:

    • Dosing: Do not add all chloroacetone at once. Add it dropwise to the refluxing slurry of Pyrazole/Base.[2] This ensures the alkylating agent reacts with the pyrazole immediately rather than reacting with itself.[2]

    • Light: Protect the reaction from light if using Iodide catalysis, as

      
       formation can darken the mixture (though this is usually cosmetic).[2]
      
    • Quality: Ensure your chloroacetone is not already degraded (it should be a clear to pale yellow liquid, not dark brown).[2]

Q: I have low conversion (<70%) even after 24 hours.

  • Diagnosis: "Stalled" Reaction.[2]

  • Root Cause:

    • Hydration:

      
       is hygroscopic.[2] If it absorbs water, it loses basicity and the water hydrolyzes the chloroacetone.[2]
      
    • Stirring: On scale, the heavy salt slurry (

      
       + KCl) can settle, stopping the reaction.[2]
      
  • Solution:

    • Use freshly milled, anhydrous

      
      .[2]
      
    • Use an overhead mechanical stirrer (impeller) rather than a magnetic stir bar. Magnetic bars will decouple in the thick slurry.[2]

    • Add 5-10 mol% Potassium Iodide (KI) . This increases the reaction rate significantly.[2]

Category 2: Safety & Handling (The "Lachrymator" Factor)

Q: How do I safely handle Chloroacetone on a 1kg scale?

  • Risk: Chloroacetone is a potent lachrymator (tear gas) [3].[2][9] Even trace vapors can evacuate a lab.[2]

  • Protocol:

    • Closed System: Use a pressure-equalizing addition funnel. Do not pour open vessels.

    • Scrubber: Vent the reaction condenser through a scrubber containing dilute NaOH or Sodium Thiosulfate solution to neutralize vapors.[2]

    • Decontamination: Keep a "kill bucket" of aqueous ammonia or ethanolic KOH nearby.[2] Dip contaminated glassware into this base solution to decompose residual chloroacetone immediately.[2]

Category 3: Purification[1][2][10]

Q: The product is an oil.[2] Can I crystallize it?

  • Insight: While often an oil crude, the pure compound can solidify (low melting point).[2] However, crystallization is difficult without seeds.[2]

  • Recommendation: Vacuum Distillation is the most reliable purification method for scale-up.[][2]

    • Boiling Point: ~242°C at atm.[2] You must use high vacuum (<1 mmHg) to distill at a manageable temperature (likely 110-130°C).[][2]

    • Alternative: If distillation is not possible, column chromatography (Silica, Hexane/Ethyl Acetate) works but consumes vast amounts of solvent.[2]

Module 4: Detailed Protocol (100g Scale)

Objective: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.

  • Setup: Equip a 1L 3-neck round bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and pressure-equalizing dropping funnel.

  • Charging: Add 3,5-Dimethylpyrazole (96 g, 1.0 mol) , Anhydrous

    
     (165 g, 1.2 mol) , and KI (8.3 g, 0.05 mol) .
    
  • Solvent: Add Acetonitrile (500 mL) . Start stirring to suspend solids.

  • Heating: Heat the mixture to gentle reflux (~80-82°C).

  • Addition: Charge Chloroacetone (101 g, 1.1 mol) into the dropping funnel. Add dropwise over 45-60 minutes.[][2] Caution: Exothermic.[][2]

  • Reaction: Stir at reflux for 4-6 hours. Monitor by TLC (System: 3:1 Hexane:EtOAc).[2]

  • Workup:

    • Cool to room temperature.[2][10]

    • Filter off the solids (

      
      /KCl).[2] Wash the cake with acetonitrile.[2]
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.[2]

  • Purification: Distill the residue under high vacuum (0.5 - 1.0 mmHg). Collect the main fraction.

References

  • National Center for Biotechnology Information.[2] (2012).[2] Chloroacetone - Acute Exposure Guideline Levels. NCBI Bookshelf.[2][11] Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (1941).[2][7] 3,5-Dimethylpyrazole Synthesis (General Reference for Pyrazole Precursor). Org. Synth. Coll. Vol. 1, 309. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry.[2] (2008).[2][10] Synthesis of pyrazoles under mild reaction conditions. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Advanced Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Controlling Regioselectivity

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Knowledge Base Overview

The synthesis of pyrazoles, particularly via the Knorr condensation (1,3-dicarbonyls + hydrazines), is deceptively simple. While the reaction often proceeds rapidly, it is plagued by three primary failure modes:

  • Regioisomeric Mixtures: Formation of both 1,3- and 1,5-isomers when using unsymmetrical diketones.

  • Arrested Intermediates: Stalling at the hydrazone or 5-hydroxypyrazoline stage.

  • Oxidative Degradation: Formation of colored diazenyl or oligomeric impurities due to hydrazine instability.

This guide provides mechanistic interventions to suppress these byproducts, prioritizing "Self-Validating Protocols" where reaction conditions force the desired outcome.

Critical Troubleshooting: Regioselectivity Control

The Problem: In unsymmetrical 1,3-diketones (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), the hydrazine can attack either carbonyl group. In standard solvents (EtOH/MeOH), this often results in a difficult-to-separate mixture of isomers.
Mechanistic Root Cause

The reaction is governed by the relative electrophilicity of the two carbonyls and the nucleophilicity of the hydrazine nitrogens.

  • Electronic Control: Hydrazine attacks the most electron-deficient carbonyl first.

  • Steric Control: Bulky groups (

    
    -Bu, aryl) block nucleophilic attack.
    
Solution 1: Solvent Engineering (Fluorinated Alcohols)

Protocol: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents are strong Hydrogen-bond donors (high

    
     value). They selectively activate the harder, more basic carbonyl oxygen, often overriding steric factors.
    
  • Outcome: HFIP can boost regioselectivity from ~1:1 (in EtOH) to >95:5.

Solution 2: Lewis Acid Catalysis

Protocol: Use SnCl₄ or TiCl₄ (1.0 equiv) at ambient temperature.

  • Mechanism: The Lewis acid chelates the 1,3-dicarbonyl. If the substrate has a coordinating auxiliary (like an ester or amide nearby), the metal locks the conformation, directing the hydrazine to a specific carbon.

Visualizing the Regioselectivity Decision Tree

KnorrMechanism Start Unsymmetrical 1,3-Diketone PathA Path A: Attack at Carbonyl 1 (Sterically favored?) Start->PathA Uncontrolled (EtOH) PathB Path B: Attack at Carbonyl 2 (Electronically favored?) Start->PathB Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB HydrazoneA Hydrazone Intermediate A PathA->HydrazoneA HydrazoneB Hydrazone Intermediate B PathB->HydrazoneB Cyclization Cyclization & Dehydration HydrazoneA->Cyclization HydrazoneB->Cyclization Isomer1 1,3-Substituted Pyrazole Cyclization->Isomer1 - H2O Isomer2 1,5-Substituted Pyrazole Cyclization->Isomer2 - H2O Intervention INTERVENTION: HFIP Solvent or Lewis Acid Intervention->PathA Blocks or Accelerates

Figure 1: Bifurcation of the Knorr mechanism. Regioselectivity is determined at the initial nucleophilic attack (Path A vs. Path B).

Troubleshooting: Arrested Intermediates (Incomplete Reaction)

The Problem: LCMS shows the correct mass for the product +18 Da (5-hydroxypyrazoline) or mass of starting materials combined (hydrazone). The reaction stalls before aromatization.

Diagnostic & Fix
Observation (LCMS/TLC)DiagnosisCorrective Action
Mass = Product + 18 5-Hydroxypyrazoline: Cyclization occurred, but dehydration failed.Add Acid: Add 5-10% AcOH or TFA. Heat to 60°C. The aromatization driving force is sometimes insufficient without acid catalysis.
Mass = SM1 + SM2 - 18 Hydrazone: Initial condensation occurred, but ring closure is stalled.Increase Temperature: Ring closure is entropically disfavored. Switch solvent to Toluene/AcOH and reflux (Dean-Stark trap).
Multiple Spots/Masses Retro-Aldol / Cleavage: Substrate is decomposing.Switch Method: The Knorr conditions are too harsh. Switch to Enaminone route (see Section 4).

Protocol: High-Fidelity Pyrazole Synthesis

This protocol uses HFIP (Hexafluoroisopropanol) to maximize regioselectivity and yield without requiring metal scavengers later.

Reagents:

  • Unsymmetrical 1,3-Diketone (1.0 mmol)

  • Substituted Hydrazine Hydrochloride (1.1 mmol)

  • Solvent: HFIP (2.0 mL) or TFE (Trifluoroethanol)

  • Base: Triethylamine (1.1 mmol) - Only if using hydrazine salt

Step-by-Step:

  • Preparation: In a 10 mL vial, dissolve the 1,3-diketone in HFIP (0.5 M concentration).

  • Addition: Add the hydrazine hydrochloride salt directly to the solution.

  • Activation: Add Triethylamine dropwise. Note: If using free hydrazine base, skip TEA.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Why? HFIP activates the carbonyl via H-bonding, often allowing the reaction to proceed without heating, which reduces thermal degradation byproducts.

  • Monitoring: Check LCMS. If "Hydrazone" intermediate persists, heat to 50°C.

  • Work-up:

    • Evaporate HFIP (recoverable/recyclable).

    • Redissolve residue in EtOAc, wash with NaHCO₃ (sat.) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Self-Validation Check:

  • Does the crude NMR show a single set of signals? (Success)

  • Is the reaction mixture yellow/orange? (Oxidation occurred – purge solvents with N₂ next time).

FAQ: Common User Issues

Q: My reaction turns dark red/black, and yield is low. Why? A: This is "Hydrazine Oxidation." Aryl hydrazines are easily oxidized to diazenes or diazonium species in air, which then polymerize.

  • Fix: Use Hydrazine Hydrochloride salts instead of free bases. They are shelf-stable and resistant to oxidation. Only liberate the free base in situ under an inert atmosphere (Argon/Nitrogen).

Q: I need the "other" regioisomer, but the reaction favors the wrong one. A: You cannot easily reverse the thermodynamics of the Knorr reaction.

  • Fix: Switch to the Enaminone Approach .

    • React your ketone with DMF-DMA to form an enaminone.

    • React the enaminone with hydrazine.

    • Mechanism:[1][2][3][4][5] This locks the electrophilicity pattern. The hydrazine's terminal

      
       (most nucleophilic) will always attack the enaminone 
      
      
      
      -carbon (most electrophilic).

Q: Can I do this on a kilogram scale? A: Yes, but beware of exotherms . The initial hydrazine addition is exothermic.

  • Safety: Dosing control is critical. Add hydrazine as a solution, not neat. Monitor internal temperature. Ensure the hydrazine does not accumulate (check consumption rate) to prevent a runaway reaction upon heating.

References

  • Regioselectivity in Knorr Synthesis

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529.

  • Lewis Acid Catalysis

    • Shan, G., et al. "A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines."[6] Organic Letters, 2011 , 13(7), 1746–1749.

    • [7]

  • Mechanistic Insights & Kinetics

    • Schrecker, L., et al.[1] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, 2022 , 7, 2353-2359.

  • General Review of Pyrazole Synthesis

    • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011 , 111(11), 6984–7034.

Sources

Technical Support Center: Purification of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Target Compound: 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS: 361343-66-0) Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists[1]

Executive Summary: The Purification Challenge

The purification of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone presents a specific challenge common to N-alkylated pyrazoles: low melting points .[1] While the parent compound (3,5-dimethylpyrazole) is a high-melting solid (mp ~107°C), the addition of the acetonyl group removes the hydrogen bond donor capability, significantly lowering the lattice energy.[1]

Consequently, this compound often presents as a low-melting solid or a viscous oil at room temperature.[1] Standard recrystallization often fails due to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1] This guide prioritizes solvent systems that mitigate this thermodynamic hurdle.

Module 1: Solvent Selection Matrix

The following solvent systems are validated based on the polarity profile of the pyrazole ring (aromatic/moderately polar) and the acetonyl tail (polar/reactive).

Primary Recommendation: The "Green" Binary System

Solvent System: Ethanol (Solvent) / Water (Anti-solvent)[1]

  • Ratio: Variable (Start 1:1, adjust to turbidity).

  • Mechanism: The hydrophobic effect drives the methylated pyrazole core to aggregate as water concentration increases.[1]

  • Risk: High risk of oiling out if the temperature drops too quickly.[1]

Secondary Recommendation: Low-Temperature Crystallization

Solvent System: Hexanes / Ethyl Acetate[1]

  • Ratio: 8:2 to 9:1 (v/v).[1]

  • Mechanism: Exploits the temperature-dependent solubility differential.[1] The compound is soluble in EtOAc but sparingly soluble in Hexanes at low temperatures.[1]

  • Best For: Compounds that refuse to solidify in aqueous mixtures.[1]

Solvent Compatibility Table
Solvent SystemPolarity IndexCrystallization MethodRisk Profile
Ethanol / Water HighSlow Cooling (Ambient)Oiling Out (High) .[1] Requires precise temp control.[1]
Hexane / EtOAc Low-MediumFreezer (-20°C)Yield Loss .[1] Product may remain too soluble in EtOAc.[1]
Diethyl Ether LowTrituration (Washing)Flammability .[1] Best for washing oily crudes to induce solidification.[1]

Module 2: Step-by-Step Purification Protocols

Protocol A: The "Slow-Cool" Aqueous Ethanol Method

Use this for crude material that is already solid or semi-solid.[1]

  • Dissolution: Place the crude 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone in a chemically resistant flask. Add the minimum amount of warm Ethanol (40-50°C) required to fully dissolve the solid.[1]

    • Note: Do not boil.[1] The compound has a ketone moiety; excessive heat can promote self-condensation or degradation.[1]

  • Filtration: If insoluble particulates (inorganic salts like KCl/NaCl from synthesis) are present, filter the warm solution through a sintered glass funnel.[1]

  • Nucleation Point: While stirring gently, add warm Water (40°C) dropwise.

    • Stop point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add one drop of Ethanol to clear the solution back to transparency.[1]

  • Crystallization: Wrap the flask in a towel (insulation) to ensure extremely slow cooling to room temperature.

    • Critical Step: If oil droplets appear, vigorously scratch the glass side with a spatula or add a seed crystal immediately.[1]

  • Harvest: Cool to 4°C in a fridge for 2 hours. Filter the crystals and wash with cold water.[1]

Protocol B: Cold Trituration (For Oily Crudes)

Use this if your synthesis yielded a dark, viscous oil.[1]

  • Solvent Addition: Add Diethyl Ether or Pentane (approx. 5 mL per gram of crude) to the oil.[1]

  • Mechanical Agitation: Sonicate or stir vigorously. The solvent will extract impurities while the product (if sufficiently pure) may precipitate as a white solid.[1]

  • Freezing: Place the suspension in a -20°C freezer for 12 hours.

  • Filtration: Filter quickly while cold.

Module 3: Troubleshooting "Oiling Out"

The most frequent failure mode for this compound is the formation of a second liquid phase (oil) instead of crystals.[1]

Diagnostic Workflow

PurificationLogic Start Start: Crude Product State IsSolid Is it a Solid? Start->IsSolid SolidPath Use Protocol A (Ethanol/Water) IsSolid->SolidPath Yes OilPath Is it a Viscous Oil? IsSolid->OilPath No Trituration Attempt Protocol B (Cold Trituration) OilPath->Trituration Yes DidSolidify Did it Solidify? Trituration->DidSolidify Recrystallize Proceed to Recrystallization (Hexane/EtOAc) DidSolidify->Recrystallize Yes Chromatography Purification Failed: Use Flash Chromatography (EtOAc:Hexane 2:8) DidSolidify->Chromatography No (Too impure)

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.

Frequently Asked Questions (FAQ)

Q1: I used Ethanol/Water, but I got two liquid layers. What happened? A: This is "oiling out."[1] It occurs when the temperature exceeds the melting point of the solvated compound before saturation is reached.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of ethanol to increase solubility.[1] Allow the solution to cool much slower (insulate the flask). If available, add a seed crystal at the exact moment the solution reaches 40°C.[1]

Q2: Can I use Acetone as the solvent? A: Avoid Acetone. Since your target molecule is an acetone derivative (containing a ketone), dissolving it in acetone makes it thermodynamically difficult to crystallize due to high solubility.[1] Furthermore, acetone cannot be easily used in a binary system with water for this specific compound without causing phase separation issues.[1]

Q3: My product is yellow. Is this normal? A: Pure 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone should be white to off-white.[1] A yellow color indicates contamination, likely from:

  • Unreacted Chloroacetone: (Polymerized).

  • Oxidation products: Of the pyrazole ring.

  • Fix: Perform a "charcoal filtration." Dissolve the compound in hot ethanol, add activated carbon, stir for 5 minutes, and filter hot through Celite before attempting recrystallization again.

Q4: Recrystallization isn't working. What is the alternative? A: If the compound refuses to crystallize, it likely contains impurities inhibiting nucleation.[1] The standard literature alternative for this class of pyrazoles is Flash Column Chromatography .[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Ethyl Acetate : Hexane (20:80 to 30:70 gradient) [1].[1]

References

  • Synthesis and Purification of Pyrazole Derivatives

    • Source: Int. J. Chem. Sci., 2014, 12(1), 217-226.[1]

    • Relevance: Describes the synthesis of 3,5-dimethyl-1H-pyrazolyl derivatives and explicitly cites purification via column chromatography using Ethyl Acetate:Hexane (2:8) when recrystallization is insufficient.[1]

    • URL:[Link]

  • General Synthesis of 3,5-Dimethylpyrazole (Parent Compound)

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.351 (1963); Vol. 31, p.43 (1951).[1]

    • Relevance: Establishes the baseline solubility and melting point (107°C)
    • URL:[Link][1]

  • Physical Properties of N-substituted Pyrazoles

    • Source: BenchChem Compound Database (CAS 361343-66-0).[1]

    • Relevance: Confirms the boiling point (~242°C) and density, supporting the handling of the compound as a liquid/low-melting solid during processing.

Sources

Removing unreacted hydrazine from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Purification Topic: Removal of Unreacted Hydrazine Ticket ID: PYR-HYD-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Invisible" Hazard

Welcome to the technical support center. You are likely here because your pyrazole synthesis—typically a condensation of 1,3-dicarbonyls with hydrazine—has left you with a persistent, toxic impurity.

The Core Problem: Hydrazine is not just a reactant; it is a potent nucleophile, a reducing agent, and a genotoxic impurity (GTI) controlled under ICH M7 guidelines with extremely low permissible limits (often <1.5 µ g/day intake). Standard evaporation is rarely sufficient due to its high boiling point (114°C) and formation of azeotropes with water.

The Solution: We do not rely on "hopeful" evaporation. We utilize chemoselective partitioning . By exploiting the massive


 differential between hydrazine and pyrazole, we can wash away the impurity without losing the product.

Module 1: The "Smart" Extraction (Primary Protocol)

Methodology: pH-Controlled Liquid-Liquid Extraction Success Rate: >95% removal of bulk hydrazine. Prerequisite: Your product must be soluble in an organic solvent (DCM, EtOAc, or Toluene).

The Science (Why this works)

To separate two amines, we must make one charged (water-soluble) and the other neutral (organic-soluble).

  • Hydrazine (

    
    ):  The conjugate acid (
    
    
    
    ) has a
    
    
    of ~8.1 .[1]
  • Pyrazole (

    
    ):  The conjugate acid has a 
    
    
    
    of ~2.5 .

The "Goldilocks" Zone: At pH 5–6 , Hydrazine is >99% protonated (cationic/aqueous), while Pyrazole is >99% neutral (organic).

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Avoid ethers if possible (peroxide risk with hydrazine).

  • The Buffer Wash: Prepare a 0.5 M Phosphate Buffer (pH 5.5) .

    • Why buffer? Using straight acid (HCl) can locally drop the pH < 2, accidentally protonating your pyrazole and dragging it into the water.

  • Execution:

    • Wash the organic layer 2x with the pH 5.5 buffer (1:1 volume ratio).

    • Critical Step: Check the pH of the aqueous output. If it has risen >7 (due to excess hydrazine), perform a third wash.

  • Final Rinse: Wash 1x with Brine to dry the organic layer.

  • Drying: Dry over

    
     and concentrate.
    

Data: Theoretical Species Distribution at pH 5.5

SpeciesState at pH 5.5Phase Preference
Hydrazine

(Cationic)
Aqueous (Removed)
Pyrazole NeutralOrganic (Retained)

Module 2: Trace Removal (Polishing)

If your API limits require <10 ppm levels, extraction alone may not suffice. You need a "search and destroy" method.

Option A: Polymer-Supported Scavengers (Recommended)
  • Reagent: Polymer-supported Benzaldehyde or 4-Nitrobenzaldehyde.

  • Mechanism: The aldehyde reacts selectively with the hydrazine nucleophile to form an insoluble hydrazone, which is filtered off.

  • Protocol:

    • Add 2–3 equivalents (relative to estimated hydrazine) of resin to the organic solution.

    • Stir gently for 4–12 hours at room temperature.

    • Filter through a frit. The hydrazine is trapped on the beads.

Option B: Chemical Scavenging (The "Quick Fix")
  • Reagent: 2,4-Pentanedione (Acetylacetone).

  • Mechanism: Reacts rapidly to form 3,5-dimethylpyrazole.

  • Warning: This converts toxic hydrazine into another pyrazole. Only use this if the resulting 3,5-dimethylpyrazole can be easily separated from your target product (e.g., by boiling point or chromatography).

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical mechanism of the separation.

Figure 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture (Contains Pyrazole + Excess Hydrazine) BulkCheck Is Hydrazine Excess > 10%? Start->BulkCheck Azeotrope Azeotropic Distillation (Toluene/Water removal) BulkCheck->Azeotrope Yes (Large Excess) PhWash pH 5-6 Buffer Extraction (The 'Goldilocks' Zone) BulkCheck->PhWash No (Moderate Excess) Azeotrope->PhWash TraceCheck Target Purity Reached? PhWash->TraceCheck Scavenger Solid-Supported Scavenger (Benzaldehyde Resin) TraceCheck->Scavenger No (Need <10 ppm) Final Pure Pyrazole API (< ppm Hydrazine) TraceCheck->Final Yes Scavenger->Final

Caption: Decision tree for selecting the appropriate hydrazine removal strategy based on impurity load and purity requirements.

Figure 2: The pH Separation Mechanism

pKaSeparation cluster_organic Organic Phase (DCM/EtOAc) cluster_aqueous Aqueous Buffer (pH 5.5) Pyr Pyrazole (Neutral) pKa ~2.5 (Retained) Hyd Hydrazine (Protonated) N2H5+ pKa ~8.1 (Removed)

Caption: At pH 5.5, Hydrazine is protonated and sequestered in the aqueous phase, while Pyrazole remains neutral in the organic phase.

Frequently Asked Questions (FAQs)

Q1: Can I just rotovap the hydrazine off? A: Rarely. Hydrazine boils at 114°C and forms a high-boiling azeotrope with water (approx 120°C). Unless you are heating significantly (which risks decomposition) or using high vacuum with a specific entrainer (like toluene for water removal), hydrazine tends to "stick" to the crude oil.

Q2: Why not wash with 1M HCl? A: 1M HCl has a pH near 0. At this pH, your Pyrazole (pKa ~2.5) will also protonate and partition into the water. You will lose your product. You must use a buffered solution to maintain pH > 3 but < 7.

Q3: How do I detect residual hydrazine? A: Standard NMR is often not sensitive enough for ppm levels.

  • TLC Stain: Use p-dimethylaminobenzaldehyde (Ehrlich’s reagent). It turns bright yellow/orange in the presence of hydrazine.

  • HPLC: Derivatize a sample with benzaldehyde and monitor for the benzaldehyde azine peak.

Q4: Is hydrazine hydrate compatible with halogenated solvents? A: Generally, yes, for extraction (DCM). However, avoid prolonged storage of hydrazine in DCM as alkylation can occur over long periods. Never mix hydrazine with ketones (Acetone) unless you intend to form the hydrazone.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2]

  • Evans, D. A., et al. pKa Values of Nitrogen Heterocycles. Harvard University, Evans Group Tables. (Verified via Evans pKa Table).

  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012. (Chapter on Impurity Removal).
  • Sigma-Aldrich Technical Bulletin . Polymer-Supported Scavengers for Organic Synthesis.

Sources

Technical Support Center: Optimizing Pyrazole Synthesis Through Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection for optimizing pyrazole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter in your laboratory work. Our focus is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The Pivotal Role of Catalysts in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, often relies on the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[1][2] While this reaction can sometimes proceed without a catalyst, the use of a catalytic agent is crucial for enhancing reaction rates, improving yields, and controlling selectivity, particularly regioselectivity.[3] The choice of catalyst can dramatically influence the outcome of the synthesis, making it a critical parameter to optimize.

Catalysts in pyrazole synthesis can be broadly categorized into:

  • Acid Catalysts: These can be Brønsted or Lewis acids and are commonly used to activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the hydrazine.[1][4]

  • Base Catalysts: In some synthetic routes, bases are employed to deprotonate the hydrazine, increasing its nucleophilicity, or to mediate cyclization steps.[5]

  • Metal Catalysts: A wide range of transition metals, including nickel, copper, silver, and ruthenium, have been shown to catalyze various pyrazole syntheses, often enabling novel reaction pathways and improved selectivity.[3][6][7][8]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites, clays, and resins like Amberlyst-70, offer significant advantages in terms of ease of separation, reusability, and often, improved stability.[9][10][11]

This guide will delve into the practical aspects of selecting and utilizing these catalysts to overcome common hurdles in pyrazole synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazole Product

Q: My pyrazole synthesis is resulting in a very low yield or failing to produce any product. What are the likely catalyst-related causes and how can I troubleshoot this?

A: Low or no yield in pyrazole synthesis is a common problem that can often be traced back to the catalyst or reaction conditions.[12] Here’s a systematic approach to diagnosing and resolving the issue:

Possible Causes & Solutions:

  • Incorrect Catalyst Choice: The chosen catalyst may not be suitable for your specific substrates. For instance, some reactions are efficiently catalyzed by solid acids like Amberlyst-70, while others may require a metal catalyst like nano-ZnO for high yields.[3][10]

    • Troubleshooting Step: Review the literature for catalysts that have been successfully used with similar substrates. If you are using a novel substrate, screen a small panel of different catalyst types (e.g., a Brønsted acid, a Lewis acid, and a supported metal catalyst) to identify a promising candidate.

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction. This can be due to poisoning by impurities in the starting materials, coking (formation of carbonaceous deposits on the catalyst surface), or leaching of the active species into the reaction medium.[9]

    • Troubleshooting Step:

      • Assess Starting Material Purity: Ensure your hydrazine and 1,3-dicarbonyl compounds are of high purity, as impurities can act as catalyst poisons.[12]

      • Monitor for Leaching: If using a heterogeneous catalyst, analyze the reaction mixture for traces of the active metal using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).[9]

      • Regenerate the Catalyst: If coking is suspected, especially with catalysts like zeolites, a regeneration protocol involving calcination can restore activity. For acid resins like Amberlyst-70, washing with a suitable solvent may be sufficient.[9]

  • Suboptimal Reaction Conditions: The temperature, solvent, and catalyst loading may not be optimal. Excessive heat can lead to the decomposition of sensitive reagents, while insufficient heat may result in a sluggish reaction.[13]

    • Troubleshooting Step: Systematically vary the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] The optimal catalyst loading should also be determined empirically, as too little will result in a slow reaction, while too much can sometimes lead to side reactions.

Issue 2: Poor Regioselectivity in the Synthesis of Substituted Pyrazoles

Q: I am synthesizing a substituted pyrazole using an unsymmetrical 1,3-dicarbonyl, and I'm obtaining a mixture of two regioisomers. How can I improve the regioselectivity by catalyst selection?

A: The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis when using unsymmetrical starting materials.[12] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[12] The choice of catalyst and solvent can significantly influence the regiochemical outcome.[14][15]

Strategies for Improving Regioselectivity:

  • Catalyst Choice: The nature of the catalyst can direct the reaction towards a specific regioisomer.

    • Acid Catalysis: In acidic conditions, the reaction pathway can be altered, favoring the formation of one regioisomer over the other.[14] For example, solid acid catalysts like Amberlyst-70 have been reported to promote regioselective pyrazole synthesis at room temperature.[14]

    • Metal Catalysis: Certain metal catalysts can exhibit high regioselectivity. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown highly regioselective formation of 3-CF3-pyrazoles.[3]

  • Solvent Effects: The solvent can play a crucial role in controlling regioselectivity.

    • Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase regioselectivity in some pyrazole syntheses.[15]

  • pH Control: Adjusting the pH of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom preferentially attacks the dicarbonyl compound.[14]

Issue 3: Catalyst Deactivation and Difficulties with Recycling

Q: I am using a heterogeneous catalyst for my pyrazole synthesis, but its activity drops significantly after each cycle. What is causing this deactivation, and how can I effectively regenerate and reuse my catalyst?

A: Catalyst deactivation is a critical consideration in sustainable chemical synthesis. A gradual decrease in product yield over several cycles often points to partial deactivation.[9] Understanding the deactivation mechanism is key to developing an effective regeneration strategy.

Common Deactivation Mechanisms and Solutions:

Deactivation MechanismIdentificationSuggested Solution
Coking Gradual loss of activity; visual darkening of the catalyst; analysis by Thermogravimetric Analysis (TGA).Regeneration via Calcination: Heat the catalyst in a controlled flow of air or diluted oxygen to burn off the carbonaceous deposits.[9]
Poisoning Sudden and significant drop in activity; can be identified by elemental analysis of the used catalyst.Washing/Chemical Treatment: Remove the poison by washing with a suitable solvent or through a chemical treatment that displaces the poison from the active sites.[9]
Leaching Presence of the catalyst's active metal in the reaction mixture (detected by ICP or AAS); loss of activity when using polar solvents.[9]Immobilization/Catalyst Choice: Use stronger catalyst-support interactions, encapsulation techniques, or switch to a more robust heterogeneous catalyst. Leaching is often irreversible.[9]
Sintering Loss of active surface area due to agglomeration of metal particles at high temperatures; observed by Transmission Electron Microscopy (TEM).Redispersion: Some redispersion techniques exist, but this is generally difficult to reverse. Consider using a catalyst with higher thermal stability.

Experimental Protocol: General Procedure for Regenerating a Coked Zeolite Catalyst

  • Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst thoroughly with a solvent like acetone or ethanol to remove adsorbed reactants and products.

  • Drying: Dry the catalyst in an oven at 100-120°C for 2-4 hours.

  • Calcination: Place the dried catalyst in a furnace and slowly ramp the temperature (e.g., 5°C/min) to the target calcination temperature (typically 450-550°C) under a controlled flow of air.

  • Cooling: Allow the catalyst to cool down slowly to room temperature before reuse.[9]

Catalyst Selection Workflow

G cluster_0 Catalyst Selection Workflow for Pyrazole Synthesis start Define Reaction: Substrates & Desired Product lit_review Literature Review for Similar Transformations start->lit_review catalyst_type Choose Catalyst Type: Homogeneous vs. Heterogeneous lit_review->catalyst_type homogeneous Homogeneous Catalyst: (e.g., Acid, Base, Metal Complex) catalyst_type->homogeneous Solubility & mild conditions heterogeneous Heterogeneous Catalyst: (e.g., Zeolite, Resin, Supported Metal) catalyst_type->heterogeneous Recyclability & stability screening Screen Catalyst Candidates homogeneous->screening heterogeneous->screening optimization Optimize Reaction Conditions: (Temp, Solvent, Loading) screening->optimization analysis Analyze Results: (Yield, Selectivity) optimization->analysis scale_up Scale-up Synthesis analysis->scale_up Successful troubleshoot Troubleshoot Issues: (Low Yield, Poor Selectivity) analysis->troubleshoot Unsuccessful troubleshoot->catalyst_type

Caption: A decision-making workflow for selecting a suitable catalyst for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the Knorr pyrazole synthesis?

A1: The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound and a hydrazine, is typically acid-catalyzed.[1][2] Both Brønsted acids (like acetic acid or sulfuric acid) and Lewis acids (such as lithium perchlorate or nano-ZnO) are commonly employed.[3] Heterogeneous acid catalysts like Amberlyst-70 are also popular due to their ease of use and recyclability.[10]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrazole synthesis?

A2: The choice depends on your priorities. Homogeneous catalysts are often highly active and selective under mild conditions but can be difficult to separate from the product mixture. Heterogeneous catalysts, while sometimes requiring more forcing conditions, are generally easier to recover and reuse, making them more environmentally friendly and cost-effective for larger-scale synthesis.[9][11]

Q3: What is a typical catalyst loading for a pyrazole synthesis reaction?

A3: Catalyst loading can vary significantly depending on the specific catalyst and reaction. For homogeneous catalysts, loadings can range from catalytic amounts (e.g., a few drops of acetic acid) to several mole percent.[13] For heterogeneous catalysts, the loading is typically given as a weight percentage relative to the limiting reagent. It is always recommended to start with a literature precedent and then optimize the loading for your specific reaction.

Q4: How many times can I typically reuse a heterogeneous catalyst for pyrazole synthesis?

A4: The reusability of a catalyst is highly dependent on its stability under the reaction conditions and the effectiveness of the regeneration process. For many heterogeneous catalysts used in pyrazole synthesis, reports indicate successful reuse for 5 to 7 cycles with only a minor decrease in activity.[6][9] However, this can vary significantly.

Q5: Are there "green" or environmentally friendly catalytic methods for pyrazole synthesis?

A5: Yes, there is a growing interest in developing greener synthetic routes for pyrazoles. This includes the use of recyclable heterogeneous catalysts, performing reactions in aqueous media or under solvent-free conditions, and utilizing energy-efficient methods like microwave irradiation or ultrasound.[10][11][16] For example, the use of Amberlyst-70 in water is an environmentally benign approach to pyrazole synthesis.[10]

Troubleshooting Flowchart for Low Yield

G cluster_1 Troubleshooting Low Yield in Pyrazole Synthesis start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents impure Purify/Replace Reagents check_reagents->impure Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Pure impure->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions check_catalyst Evaluate Catalyst Activity optimize_conditions->check_catalyst deactivated Regenerate or Replace Catalyst check_catalyst->deactivated Deactivated wrong_catalyst Screen Different Catalyst Types check_catalyst->wrong_catalyst Ineffective success Yield Improved check_catalyst->success Active deactivated->success wrong_catalyst->success

Caption: A step-by-step flowchart for troubleshooting low product yield in pyrazole synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • RSC Publishing. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles.
  • MDPI. (2022, November 17). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
  • ResearchGate. (n.d.). Solid acid-catalysed synthesis of pyrazolopyridines.
  • Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
  • Google Patents. (n.d.). Catalytic hydrogenation process for preparing pyrazoles.
  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support center focused on a critical aspect of synthetic chemistry: controlling regioselectivity in pyrazole formation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomeric mixtures in their synthesis of pyrazole derivatives. Here, we provide in-depth, troubleshooting-oriented answers to common questions, backed by mechanistic insights and actionable protocols.

Frequently Asked Questions & Troubleshooting Guides
Q1: What exactly is regioselectivity in the context of pyrazole synthesis, and why is it such a common challenge?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over other possible isomers. In pyrazole synthesis, this issue most frequently arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (like methylhydrazine or arylhydrazine)[1][2]. Because the hydrazine has two non-equivalent nitrogen atoms and the dicarbonyl has two different electrophilic carbonyl carbons, the initial nucleophilic attack and subsequent cyclization can occur in two different orientations, leading to a mixture of two regioisomeric pyrazoles[3].

This is a significant challenge because these regioisomers often have different physical, chemical, and, most importantly, biological properties. For drug development, isolating the desired, biologically active isomer is crucial, and poor regioselectivity leads to lower yields of the target molecule and introduces difficult purification steps.

Q2: I am observing a mixture of regioisomers in my reaction using ethanol. What are the primary factors I should consider to improve selectivity?

A2: The formation of regioisomeric mixtures in conventional solvents like ethanol is a very common problem. The outcome is governed by a delicate balance of several factors:

  • Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can physically block one reaction pathway, favoring the other.

  • Electronic Effects: The electronic nature of substituents plays a major role. An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the reactivity of a carbonyl group.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine's nucleophilicity can be altered, potentially changing the site of the initial attack compared to neutral or basic conditions.[1][4]

  • Solvent Choice: This is one of the most powerful and often simplest parameters to adjust. The solvent can dramatically influence the reaction pathway through various interactions, such as hydrogen bonding and stabilization of intermediates.[1][5]

While steric and electronic factors are inherent to your substrates, optimizing the pH and, most significantly, the solvent are your primary tools for troubleshooting poor regioselectivity.

Q3: I've heard that fluorinated alcohols can dramatically improve regioselectivity. How do they work, and are they always the best option?

A3: Yes, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be exceptionally effective at increasing regioselectivity in pyrazole formation, often yielding a single isomer where traditional solvents produce mixtures.[2][5]

The exact mechanism is a subject of study, but the prevailing understanding is that these solvents operate through multiple synergistic effects:

  • Strong Hydrogen Bonding: Fluorinated alcohols are potent hydrogen bond donors. They can coordinate to the carbonyl oxygen atoms of the 1,3-dicarbonyl compound, increasing the electrophilicity of the carbonyl carbons and stabilizing the enol form.[6][7]

  • Intermediate Stabilization: They can stabilize key intermediates in the reaction pathway, lowering the activation energy for the formation of one regioisomer over the other.

  • "Solvent-as-Catalyst": In some cases, the high acidity and unique coordination properties of these solvents allow them to act as catalysts, promoting the desired reaction pathway.[6][7]

While highly effective, they are not a universal solution. Their high cost and potential for poor solubility of certain starting materials can be drawbacks. If your substrates are not soluble, you may need to explore co-solvents or alternative strategies.

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the challenge and the solution, the following diagrams illustrate the mechanistic choice leading to two regioisomers and a logical workflow for addressing poor selectivity.

G R1 Unsymmetrical 1,3-Diketone P1 Pathway A: N1 attacks C1 R1->P1 Attack at C1 P2 Pathway B: N2 attacks C1 R1->P2 Attack at C1 P3 Pathway A': N2 attacks C3 R1->P3 Attack at C3 P4 Pathway B': N1 attacks C3 R1->P4 Attack at C3 R2 Substituted Hydrazine (R'-NHNH₂) R2->P1 Attack at C1 R2->P2 Attack at C1 R2->P3 Attack at C3 R2->P4 Attack at C3 ProdA Regioisomer A P1->ProdA ProdB Regioisomer B P2->ProdB P3->ProdA P4->ProdB

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

G start Problem: Poor Regioselectivity (Mixture of Isomers) solvent Change Solvent System start->solvent ph Adjust Reaction pH (Acidic vs. Basic) solvent->ph check Analyze Isomeric Ratio (NMR, GC-MS) solvent->check Try HFIP or TFE temp Vary Reaction Temperature temp->ph temp->check ph->check check->temp <95:5 Ratio success Success: High Regioselectivity Achieved check->success >95:5 Ratio fail Still Poor Selectivity: Consider Alternative Route (e.g., Dicarbonyl Surrogate) check->fail No Improvement

Caption: Troubleshooting workflow for improving regioselectivity.

Data Summary: The Impact of Solvent Choice

The choice of solvent can have a profound effect on the ratio of regioisomers formed. The table below summarizes typical results for the reaction of 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, demonstrating the dramatic improvement seen with fluorinated alcohols.

SolventDielectric Constant (ε)H-Bond Donor Acidity (α)Regioisomeric Ratio (A:B)Reference
Ethanol24.50.83~60:40
Acetonitrile37.50.19~55:45[8]
N,N-Dimethylacetamide37.80.00~70:30[3]
2,2,2-Trifluoroethanol (TFE)26.71.51>95:5[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.71.96>99:1[5]

Regioisomer A corresponds to the pyrazole with the N-methyl adjacent to the aryl substituent. Data is illustrative and synthesized from trends reported in the literature.

Experimental Protocols
Protocol 1: Baseline Synthesis in Conventional Solvent (Ethanol)

This protocol serves as a baseline to evaluate the inherent regioselectivity of your substrates under standard conditions.

  • Reaction Setup: Dissolve the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv) in absolute ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the ethanol under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Combine fractions containing the products and determine the isomeric ratio using ¹H NMR spectroscopy and/or GC-MS.[1]

Protocol 2: High-Regioselectivity Synthesis in a Fluorinated Alcohol (HFIP)

This protocol leverages the unique properties of HFIP to maximize regioselectivity.

  • Reaction Setup: In a well-ventilated fume hood, dissolve the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL) in a round-bottom flask with a magnetic stirrer.[1]

  • Reagent Addition: Add the substituted hydrazine (1.1 mmol, 1.1 equiv) to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often significantly faster than in conventional solvents. Monitor progress by TLC.

  • Workup: Upon completion, carefully remove the volatile HFIP under reduced pressure.

  • Purification & Analysis: Purify the residue by column chromatography on silica gel to isolate the major regioisomer. Characterize the product and confirm the isomeric ratio by ¹H NMR and/or GC-MS to verify the high selectivity.[1]

References
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. Molecules.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - ResearchG
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. Beilstein J. Org. Chem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

To professionals in medicinal and agricultural chemistry, the pyrazole nucleus is a cornerstone of molecular design. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in a remarkable number of blockbuster drugs and essential agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. The demand for novel, diversely substituted pyrazoles has driven the continuous evolution of synthetic methodologies for over a century.

This guide provides an in-depth, comparative analysis of the most significant and widely employed methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, providing a rationale for experimental choices and offering field-proven insights to guide your synthetic strategy. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the ideal pathway for their specific target, balancing factors like yield, regioselectivity, substrate scope, and scalability.

I. The Classical Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the quintessential and most direct route to the pyrazole core.[1][3] Its enduring prevalence is a testament to its reliability and the wide availability of starting materials.

Mechanism and Rationale

The reaction proceeds via a cyclocondensation mechanism.[4] Typically, under acidic or neutral conditions, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone or carbinolamine intermediate, which then undergoes intramolecular cyclization by attack of the second nitrogen atom onto the remaining carbonyl group.[5][6] A final dehydration step yields the aromatic pyrazole ring.

The key to controlling this reaction lies in understanding the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.

// Nodes start [label="1,3-Dicarbonyl + Hydrazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Initial Nucleophilic Attack\n(Forms Hemiaminal/Hydrazone)"]; intermediate2 [label="Intramolecular Cyclization"]; intermediate3 [label="Dehydration\n(Aromatization)"]; product [label="Pyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="Step 1"]; intermediate1 -> intermediate2 [label="Step 2"]; intermediate2 -> intermediate3 [label="Step 3"]; intermediate3 -> product [label="Final Product"]; } dot Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl (where R1 ≠ R3) reacts with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomeric pyrazoles can form.[5] This is a critical issue, as isomers often possess vastly different biological activities. Controlling the regioselectivity is therefore a primary concern.

Several factors influence the isomeric ratio:

  • Steric Hindrance: Bulky substituents on either reactant can direct the initial attack to the less sterically hindered carbonyl group.[7]

  • Electronic Effects: Electron-withdrawing groups (like -CF3) can activate a carbonyl group for nucleophilic attack, influencing the initial condensation site.

  • Reaction pH: The acidity of the medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls, thereby steering the reaction pathway.[7][8]

  • Solvent Choice: The use of specialized solvents, such as fluorinated alcohols (TFE, HFIP), has been shown to dramatically improve regioselectivity by modulating hydrogen bonding and stabilizing specific transition states.

Representative Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of Edaravone, a neuroprotective drug, and serves as an excellent example of the Knorr reaction.

Materials:

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Round-bottomed flask (50 mL)

  • Stir bar

  • Ice bath

  • Ethanol (95%)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a stir bar, slowly add ethyl acetoacetate to phenylhydrazine at room temperature in a fume hood. The addition is slightly exothermic.[9]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes to an hour, turning into a viscous pale-yellow oil which may solidify upon cooling. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod and adding a small amount of cold diethyl ether.[6]

  • Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and air dry.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot 95% ethanol to yield pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

II. Alternative Condensation Strategies

While the Knorr synthesis is dominant, related condensation methods using different 1,3-dielectrophilic precursors provide valuable alternative routes.

Synthesis from α,β-Unsaturated Carbonyls

The reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines is another robust method for pyrazole synthesis.[3][10]

Mechanism: The reaction typically initiates with a Michael addition of the hydrazine to the β-carbon of the unsaturated system.[11] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate.[1] A subsequent oxidation or elimination step yields the final aromatic pyrazole.[9][11]

This method is particularly useful for synthesizing 3,5-diarylpyrazoles and can be highly regioselective.[1]

// Nodes A [label="α,β-Unsaturated Carbonyl\n+ Hydrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Michael Addition"]; C [label="Intramolecular Cyclization"]; D [label="Pyrazoline Intermediate", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Oxidation / Elimination"]; F [label="Aromatic Pyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } dot Caption: Key steps in pyrazole synthesis from α,β-unsaturated carbonyls.

III. Modern Synthetic Approaches

Contemporary organic synthesis has introduced powerful new methods that offer enhanced efficiency, diversity, and control.

1,3-Dipolar Cycloadditions

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or nitrile imine) with a dipolarophile (an alkyne or alkene). It is a highly convergent and often regioselective route to complex pyrazoles that can be difficult to access via classical condensation methods.[12][13]

The use of diazo compounds, generated in situ from sources like N-tosylhydrazones, reacting with alkynes is a common strategy.[14][15] The concerted nature of the cycloaddition provides excellent control over the final substitution pattern of the pyrazole ring.[12]

Multicomponent Reactions (MCRs)

MCRs involve the one-pot reaction of three or more starting materials to form a product that contains portions of all the initial reactants.[16] These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate libraries of complex molecules.[2][17]

Several MCRs have been developed for pyrazole synthesis.[18] For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can produce highly substituted pyrano[2,3-c]pyrazoles in a single, efficient step, often using green catalysts or solvents like water.[16]

Transition-Metal Catalysis

Transition-metal catalysis has opened new avenues for pyrazole synthesis, including C-H functionalization and novel cycloadditions.[19][20] For instance, copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines and alkynes provide regioselective access to polysubstituted pyrazoles under relatively mild conditions.[21][22] Furthermore, late-stage functionalization of a pre-formed pyrazole ring via transition-metal-catalyzed C-H activation allows for the introduction of diverse substituents without needing to rebuild the core from scratch.[19][23]

IV. Comparative Analysis of Synthesis Methods

The optimal choice of a synthetic route depends on a careful evaluation of multiple performance metrics. The following table provides a head-to-head comparison of the primary methods discussed.

MethodTypical YieldSubstrate ScopeRegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis Good to ExcellentBroad (many 1,3-dicarbonyls and hydrazines available)Variable; often poor with unsymmetrical substrates[24]High reliability, readily available starting materials, straightforward.Regioisomer formation is a major challenge[5], can require harsh conditions.
From α,β-Unsaturated Carbonyls Good to ExcellentBroad (especially for chalcone-type precursors)Generally good to excellentGood for 3,5-diarylpyrazoles[1], wide availability of precursors.Requires an oxidation/elimination step, pyrazoline intermediate.[11]
1,3-Dipolar Cycloaddition Good to ExcellentBroad (depends on alkyne and diazo compound availability)ExcellentHigh regioselectivity[12], access to complex substitution patterns.Diazo precursors can be unstable/hazardous, alkynes can be expensive.[13]
Multicomponent Reactions (MCRs) Moderate to ExcellentVery BroadOften highly regioselectiveHigh efficiency (atom/step economy)[16], rapid library synthesis.Optimization can be complex, mechanism sometimes unclear.[17]
Transition-Metal Catalysis Good to ExcellentVaries with catalyst systemGenerally highMild conditions, high functional group tolerance, novel bond formations.[19][21]Catalyst cost/toxicity, ligand sensitivity, optimization required.

Conclusion

The synthesis of the pyrazole core has evolved from the foundational Knorr reaction into a diverse field encompassing elegant cycloadditions, highly efficient multicomponent reactions, and powerful transition-metal catalyzed transformations. While the classical Knorr synthesis remains a valuable and frequently used tool due to its simplicity and the accessibility of starting materials, its significant drawback is the potential for poor regioselectivity.[3][7]

For modern researchers in drug discovery and process development, newer methods offer critical advantages. 1,3-dipolar cycloadditions provide a superior level of control over regiochemistry, which is essential for creating specific, biologically active isomers.[12] Multicomponent reactions represent the pinnacle of efficiency, allowing for the rapid construction of complex, drug-like molecules in a single pot, aligning with the principles of green chemistry.[2][16] Finally, transition-metal catalysis provides unparalleled versatility, enabling not only novel ring-forming strategies but also the late-stage functionalization of existing pyrazole scaffolds.[19]

The selection of a synthetic method is a strategic decision. It requires a thorough analysis of the target molecule's substitution pattern, the availability and cost of starting materials, and the critical need for isomeric purity. By understanding the mechanistic nuances, advantages, and limitations of each approach detailed in this guide, scientists can make informed choices to accelerate their research and development efforts.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. MDPI. Available at: [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Method of preparation of the pyrazoles. Google Patents.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. Available at: [Link]

  • Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. ResearchGate. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Indian Academy of Sciences. Available at: [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Knorr Pyrazole Synthesis. Name Reaction. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Available at: [Link]

Sources

Comparative Guide: Spectral Differentiation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Distinguishing 1,3- and 1,5-disubstituted pyrazoles via NMR and MS[1]

Executive Summary: The "Crossover" Challenge

In drug discovery, particularly for kinase inhibitors (e.g., crizotinib, ruxolitinib), the pyrazole ring is a privileged scaffold.[1] However, the synthesis of


-substituted pyrazoles—typically via the condensation of hydrazines with unsymmetrical 1,3-diketones—often yields a mixture of 1,3-  and 1,5-disubstituted  regioisomers.[1]

These isomers possess identical molecular weights and strikingly similar polarity, often making separation by standard flash chromatography difficult.[1] More importantly, their 1D


H NMR spectra are frequently deceptive due to chemical shift crossover.[1] This guide provides a definitive, data-driven workflow to distinguish these isomers, prioritizing spatial (NOE) and heteronuclear (

C/

N) techniques over ambiguous 1D proton data.
Part 1: The Isomer Challenge

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two products are formed:
  • 1,5-isomer: The hydrazine

    
    -substituent (
    
    
    
    ) ends up adjacent to the bulkier diketone substituent.
  • 1,3-isomer: The hydrazine

    
    -substituent (
    
    
    
    ) ends up distal to the bulkier diketone substituent.

Why it matters: The biological activity often differs by orders of magnitude between these regioisomers due to the altered vector of hydrogen bond donors/acceptors in the active site.

Part 2: Comparative NMR Analysis
1. The "Smoking Gun": NOE Difference Spectroscopy

1D


H NMR is often insufficient because the chemical shift of the pyrazole C4-H is rarely diagnostic enough to confirm regiochemistry. Nuclear Overhauser Effect (NOE)  spectroscopy is the primary method for validation.
  • Mechanism: NOE relies on through-space (dipolar) coupling (

    
    ), not through-bond coupling.[1]
    
  • The Test: Irradiate the

    
    -substituent (e.g., 
    
    
    
    -Methyl).[1]
    • 1,5-Isomer: You will observe a strong NOE enhancement of the substituent at position 5 (sterically crowded).[1]

    • 1,3-Isomer: You will observe no enhancement of the substituent at position 3 (too far away).[1] Instead, you may see enhancement of the C4-H or C5-H if unsubstituted.[1]

2. Carbon-13 (

C) NMR Trends

While exceptions exist, a reliable trend in


-alkyl pyrazoles is the shielding effect on the adjacent carbon.[1]
  • C5 Signal: Typically appears upfield (lower ppm) relative to C3 due to the "pyrrole-like" nature of N1, which donates electron density into the C5-N1 bond.

  • C3 Signal: Typically appears downfield (higher ppm) due to the deshielding effect of the adjacent "pyridine-like" N2.

3. Nitrogen-15 (

N) NMR

If available,


 HMBC is definitive.[1]
  • N1 (Pyrrole-like): Shielded region (approx -170 to -180 ppm relative to

    
    ).[1]
    
  • N2 (Pyridine-like): Deshielded region (approx -70 to -130 ppm).[1]

  • differentiation: In the 1,5-isomer, the N1 signal often shows different long-range coupling patterns to the substituents compared to the 1,3-isomer.[1]

Part 3: Data Visualization & Workflows
Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression from crude synthesis to structural confirmation.

PyrazoleWorkflow Start Crude Reaction Mixture (Hydrazine + 1,3-Diketone) TLC TLC/LCMS Analysis (Check for 2 spots/peaks) Start->TLC Decision Are isomers separable? TLC->Decision Sep_Yes Purify Isomers (Flash/Prep HPLC) Decision->Sep_Yes Yes Sep_No Analyze Mixture (Quantitative NMR) Decision->Sep_No No Method Select Analytical Method Sep_Yes->Method Sep_No->Method NOE 1D NOE / 2D NOESY (Irradiate N-R group) Method->NOE Primary HMBC 1H-13C HMBC (Check 3-bond couplings) Method->HMBC Secondary Result_15 NOE Observed (N-R to C5-R) NOE->Result_15 Enhancement Result_13 NO NOE Observed (N-R to C3-R) NOE->Result_13 No Enhancement

Caption: Analytical workflow for separating and identifying pyrazole regioisomers.

Diagram 2: Structural Logic of NOE

Visualizing the spatial proximity that makes NOE the preferred technique.

NOE_Logic cluster_15 1,5-Isomer (Steric Clash) cluster_13 1,3-Isomer (Distal) N1 N1-Methyl C5 C5-Phenyl N1->C5 Strong NOE (< 4 Angstroms) N1_b N1-Methyl C3_b C3-Phenyl N1_b->C3_b NO NOE (> 5 Angstroms)

Caption: Through-space interactions in 1,5- vs 1,3-isomers. The 1,5-isomer allows NOE transfer; the 1,3-isomer does not.[1]

Part 4: Comparative Data Tables

The following table summarizes the typical spectral shifts observed in


-methyl pyrazoles. Note: Values are approximate and solvent-dependent (DMSO-d6 vs CDCl3).
Feature1,3-Disubstituted Isomer1,5-Disubstituted IsomerMechanistic Reason
NOE Signal Negative (between N-Me and R-group)Positive (Strong enhancement)Spatial proximity of N1-substituent to C5-substituent.

C NMR (C3)

145 - 155 ppm

135 - 145 ppm
C3 is adjacent to the pyridine-like N2 (deshielding).[1]

C NMR (C5)

128 - 135 ppm

135 - 145 ppm
C5 is adjacent to pyrrole-like N1 (shielding), but 1,5-subst.[1] causes steric deshielding.

H NMR (N-Me)
Typically Upfield (3.6 - 3.8 ppm)Typically Downfield (3.8 - 4.0 ppm)Steric compression and anisotropy of the adjacent C5-aryl group.[1]
Elution Order Typically elutes Second (More Polar)Typically elutes First (Less Polar)1,5-isomers often have lower dipole moments due to vector cancellation.[1]
Part 5: Validated Experimental Protocol
Protocol: 1D NOE Difference Experiment

Objective: Distinguish 1-methyl-3-phenylpyrazole from 1-methyl-5-phenylpyrazole.

  • Sample Preparation:

    • Dissolve ~5-10 mg of pure isomer in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents hydrogen bonding fluctuations and sharpens peaks compared to CDCl3 for N-heterocycles.

    • Degassing: Bubble Nitrogen gas through the solution for 2 minutes. (Dissolved paramagnetic oxygen can quench the NOE signal).[2]

  • Acquisition (Standard 1H):

    • Acquire a standard 1H spectrum (16 scans).[1]

    • Identify the N-Methyl singlet (usually ~3.8 ppm).

    • Identify the aromatic protons of the phenyl ring.

  • NOE Setup:

    • Select the selnogp (Bruker) or equivalent selective NOE pulse sequence.

    • Target: Set the irradiation frequency exactly on the N-Methyl peak.

    • Off-resonance: Set a control frequency in a blank region (e.g., -2 ppm).[1]

    • Mixing Time: Set to 500 ms (optimal for small molecules MW < 500).

  • Processing:

    • Subtract the "Target" spectrum from the "Off-resonance" spectrum.

    • Interpretation:

      • If the Phenyl protons appear as positive peaks in the difference spectrum

        
        1,5-Isomer .
        
      • If the Phenyl protons are silent (flat line)

        
        1,3-Isomer .[1]
        
Part 6: Ancillary Techniques (Mass Spectrometry)[1]

While NMR is structural, Mass Spectrometry (MS) provides corroborating evidence through fragmentation pathways.[1]

  • Ortho-Effect (Nitro-pyrazoles): If the pyrazole contains a Nitro (

    
    ) group adjacent to the N-Alkyl group (1,5-arrangement), a specific "ortho-effect" fragmentation is observed.[1]
    
    • 1,5-isomer: often shows loss of OH (

      
      ) due to hydrogen abstraction by the nitro oxygen from the N-alkyl group.[1]
      
    • 1,3-isomer: typically shows loss of

      
        (
      
      
      
      ) or HCN .[1]
  • General Fragmentation:

    • Pyrazoles characteristically lose HCN (27 Da) or

      
        (28 Da) from the molecular ion.[1] The intensity of these fragments varies between isomers due to the stability of the resulting radical cation.
      
References
  • Claramunt, R. M., et al. (1994).[1] "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature." Journal of the Chemical Society, Perkin Transactions 2. Link

  • López, C., et al. (2002).[1] "Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles." The Journal of Organic Chemistry. Link[1]

  • Fruchier, A., et al. (1984).[1] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry. Link

  • UMass NMR Labs. (2013). "NOE Difference Spectroscopy Protocol." UMass Amherst. Link

  • Luijten, W., & Thuijl, J. (1979).[1] "Mass spectrometry of nitroazoles: The mass spectra of methyl substituted nitropyrazoles." Organic Mass Spectrometry. Link

Sources

A Comparative Guide to the Biological Activities of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparison of substituted pyrazole derivatives across four key therapeutic and agrochemical areas: anticancer, antimicrobial, anti-inflammatory, and insecticidal activities. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for the evaluation of these biological activities, thereby offering a valuable resource for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[3]

Comparative Anticancer Activity of Substituted Pyrazole Derivatives

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted pyrazole derivatives against various cancer cell lines, showcasing the impact of different functional groups on their cytotoxic potential.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
PZ-1 3,5-diphenylMCF-7 (Breast)5.21[3]
PZ-2 1,3,5-triphenylHePG2 (Liver)3.53[3]
PZ-3 1-(p-tolyl)-3,5-diphenylHCT-116 (Colon)9.54[5]
PZ-4 1-(4-chlorophenyl)-3,5-diphenylA549 (Lung)2.82[6]
PZ-5 3-(4-methoxyphenyl)-5-phenylMCF-7 (Breast)0.25[3]
PZ-6 1-(4-bromophenyl)-3,5-diphenylHeLa (Cervical)5.16[3]
PZ-7 3,5-di(4-chlorophenyl)PC3 (Prostate)6.28[6]
PZ-8 3,5-diamino-1-carboxamideHePG2 (Liver)6.57[5]
Structure-Activity Relationship (SAR) for Anticancer Activity

The structure-activity relationship of pyrazole derivatives reveals critical insights into the structural requirements for potent anticancer activity. Modifications at the N1, C3, and C5 positions of the pyrazole ring significantly influence their cytotoxic effects.

SAR_Anticancer cluster_N1 N1-Substitution cluster_C3_C5 C3 and C5-Substitutions cluster_C4 C4-Substitution pyrazole Pyrazole Core N1_aryl Aryl/Heteroaryl groups (e.g., Phenyl, Pyridyl) - Increases potency pyrazole->N1_aryl Enhances binding N1_alkyl Small alkyl groups - Generally lower activity pyrazole->N1_alkyl C35_aryl Aryl groups (e.g., Phenyl, Naphthyl) - Essential for activity pyrazole->C35_aryl Critical for interaction C4_sub Substitution generally - Decreases activity pyrazole->C4_sub Steric hindrance C35_ewg Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) - Enhance activity C35_aryl->C35_ewg Modifies electronic properties C35_edg Electron-donating groups (e.g., -OCH3, -CH3) - Variable effects, can increase potency C35_aryl->C35_edg

Caption: Structure-Activity Relationship of Pyrazole Derivatives for Anticancer Activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds. [

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of concentrations of the substituted pyrazole derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Comparative Antimicrobial Activity of Substituted Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is influenced by the substituents on the pyrazole core. The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted pyrazoles against common microbial strains.

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
PZ-A 3-(4-chlorophenyl)-1-phenylStaphylococcus aureus62.5[7]
PZ-B 3-(4-bromophenyl)-1-phenylEscherichia coli125[7]
PZ-C 3-(4-nitrophenyl)-1-phenylBacillus subtilis62.5[7]
PZ-D 1,3-bis(4-chlorophenyl)Candida albicans31.25[7]
PZ-E 3-methyl-1-phenyl-5-(4-chlorophenyl)Pseudomonas aeruginosa250[8]
PZ-F 3-amino-1-(4-sulfamoylphenyl)Staphylococcus aureus3.9[9]
PZ-G 1-thiocarbamoyl-3,5-diphenylCandida albicans7.8[10]
PZ-H 3-(4-fluorophenyl)-1-phenylEscherichia coli125[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed visually or by measuring turbidity.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain in a suitable broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the culture to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivatives in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific microorganism for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Many substituted pyrazole derivatives exhibit potent anti-inflammatory properties, with some, like celecoxib, being widely used in clinical practice.[11] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[11] They can also modulate other inflammatory mediators and pathways, such as the NF-κB signaling pathway.[11]

Comparative Anti-inflammatory Activity of Substituted Pyrazole Derivatives

The in vivo anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The following table compares the percentage of edema inhibition for different substituted pyrazoles.

Compound IDSubstituentsDose (mg/kg)Edema Inhibition (%)Reference
PZ-X 3,5-diaryl1065[12]
PZ-Y 1-phenyl-3-(thiophen-2-yl)2058[13][14]
PZ-Z 1-(2,4-dinitrophenyl)-3-(thiophen-2-yl)2062[13][14]
Celecoxib (Standard)1070[11]
Indomethacin (Standard)1075[12]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some pyrazole derivatives, exert their effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[15]

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Acclimatize male Wistar rats (150-200g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug like indomethacin.

  • Induction of Edema:

    • One hour after the administration of the test compounds, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

IV. Insecticidal Activity: A Tool for Pest Management

Substituted pyrazoles are also prominent in the field of agrochemicals, with several derivatives commercialized as potent insecticides. Their mode of action often involves the disruption of the insect's nervous system.

Comparative Insecticidal Activity of Substituted Pyrazole Derivatives

The insecticidal activity of pyrazole derivatives is typically assessed by determining the lethal concentration (LC50) required to kill 50% of the test insect population. The following table provides a comparison of the LC50 values for different pyrazole derivatives against the mosquito species Culex pipiens.

Compound IDSubstituentsLC50 (µg/mL) after 48hReference
PZ-I 3-benzoyl-1-phenyl-5-(4-chlorophenyl)222.87[10][16]
PZ-J 1-phenyl-3-(4-chlorobenzoyl)-5-phenyl235.25[10][16]
PZ-K 3-(4-chlorophenyl)-1-(4-nitrophenyl)180.35[10][16]
Fipronil (Standard)0.038[17]
Experimental Workflow for Insecticidal Activity Testing

Insecticidal_Workflow start Start prep_insects Prepare Test Insects (e.g., Mosquito Larvae) start->prep_insects prep_solutions Prepare Serial Dilutions of Pyrazole Derivatives prep_insects->prep_solutions exposure Expose Insects to Test Solutions prep_solutions->exposure incubation Incubate under Controlled Conditions exposure->incubation mortality Record Mortality at 24, 48, and 72 hours incubation->mortality analysis Calculate LC50 Values (Probit Analysis) mortality->analysis end End analysis->end

Caption: A generalized workflow for assessing the insecticidal activity of chemical compounds.

Experimental Protocol: Larval Toxicity Assay

This protocol is designed to evaluate the toxicity of chemical compounds to mosquito larvae.

Principle: Larvae are exposed to different concentrations of the test compound in water, and mortality is recorded over time.

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., acetone).

    • Make serial dilutions of the stock solution in water to obtain the desired test concentrations.

  • Exposure:

    • Place a known number of third or fourth instar mosquito larvae (e.g., 20) into beakers containing 100 mL of the test solution.

    • Include a control group with solvent and water only.

  • Incubation:

    • Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 12:12 hour light:dark).

  • Mortality Assessment:

    • Record the number of dead larvae at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when gently prodded.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

    • Determine the LC50 value using probit analysis.

Conclusion: A Privileged Scaffold with Diverse Potential

This comparative guide underscores the remarkable versatility of the substituted pyrazole scaffold in medicinal chemistry and agrochemical research. The biological activity of these derivatives can be finely tuned through strategic modifications of their substituents, leading to potent and selective agents with anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. The provided experimental protocols offer a standardized framework for the evaluation and comparison of novel pyrazole derivatives, facilitating the discovery and development of new therapeutic and crop protection agents. The continued exploration of the vast chemical space of substituted pyrazoles holds immense promise for addressing significant challenges in human health and agriculture.

References

  • Benchchem. (n.d.). Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide.
  • ResearchGate. (2025). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. [Figure].
  • MDPI. (2015).
  • MDPI. (2021).
  • PMC. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(3), 975.
  • Bentham Science. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 23(1), 39-51.
  • RJSOCMED. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(1), 1338-1354.
  • ResearchGate. (2022). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Table].
  • ResearchGate. (n.d.). Rational designs of pyrazole derivatives as insecticidal agents [3a-g and 6a-k].
  • MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(3), 975.
  • PMC. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 12345.
  • ResearchGate. (n.d.). Structures of Pyrazole and its derivatives showing anticancer activity.... [Figure].
  • Taylor & Francis Online. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Journal of Taibah University for Science, 17(1).
  • ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. [Figure].
  • PMC. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3321.
  • PubMed. (2021).
  • NIH. (2025). Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. Scientific Reports.
  • ResearchGate. (2025). Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. [Data set].
  • PMC. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules.
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Table].
  • ResearchGate. (n.d.). Insecticidal activity of compounds 2, 3, 6, 9a and 10 against the adult.... [Data set].
  • PMC. (2017).
  • PMC. (2017). Small Molecule NF-κB Pathway Inhibitors in Clinic. Pharmaceuticals, 10(4), 89.
  • BOC Sciences. (n.d.). NF-κB Inhibitors-NF-κB Signaling Pathway.
  • PMC. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy.
  • ResearchGate. (2025). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules.
  • MDPI. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(5), 4567. Journal of Molecular Sciences, 24(5), 4567.

Sources

A Comparative Study of Green Synthesis Protocols for Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Classical to Green

The pyrazole scaffold is a pharmacophore of immense clinical significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Historically, the synthesis of these nitrogen-rich heterocycles relied on the Knorr condensation , a method often plagued by "brown chemistry" metrics: volatile organic solvents (VOCs) like glacial acetic acid, toxic hydrazine hydrates, and prolonged reflux times (12–24 hours).

This guide objectively compares three modern "Green Chemistry" protocols that have emerged as superior alternatives: Microwave-Assisted Organic Synthesis (MAOS) , Deep Eutectic Solvents (DES) , and Mechanochemistry . Our analysis reveals that while MAOS offers the fastest kinetics, DES protocols (specifically Choline Chloride:Urea) provide the highest "Green Economy" score due to catalyst recyclability and simple aqueous work-up.

Mechanistic Foundation

To understand the efficiency gains of green protocols, we must first visualize the baseline reaction mechanism. The condensation of 1,3-dicarbonyls with hydrazines involves nucleophilic attack, dehydration, and cyclization.

Figure 1: General Knorr Pyrazole Synthesis Mechanism

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic Attack (Rate Limiting) Intermediate2 Cyclized Intermediate (5-OH-pyrazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 1,5-Diarylpyrazole + H2O Intermediate2->Product Dehydration (Aromatization)

Caption: The Knorr condensation pathway. Green protocols accelerate the rate-limiting nucleophilic attack via dielectric heating (MW) or hydrogen bond activation (DES).

Comparative Analysis of Green Protocols

Protocol A: Microwave-Assisted Organic Synthesis (MAOS)

The Kinetic Accelerator MAOS utilizes dielectric heating, where dipoles (reactants/solvents) align and relax in an oscillating field, generating internal heat.

  • Mechanism: Rapid volumetric heating minimizes thermal gradients. The high temperatures achievable in sealed vessels accelerate the dehydration step (Intermediate 2 → Product).

  • Performance: Reduces reaction times from hours to minutes (typically 5–10 min).

  • Drawback: Requires specialized equipment; energy intensive compared to room-temp methods.

Protocol B: Deep Eutectic Solvents (DES)

The Recyclable "All-in-One" System DES are mixtures of Lewis/Brønsted acids and bases (e.g., Choline Chloride + Urea) that form a liquid at room temperature due to hydrogen bonding.

  • Mechanism: The DES acts as a dual-function system —it is both the solvent and the catalyst. The hydrogen bond network activates the carbonyl group of the 1,3-diketone, making it more susceptible to nucleophilic attack by hydrazine.

  • Performance: High yields (>90%) with simple work-up (water addition precipitates the product).

  • Green Score: Highest. The solvent is biodegradable, non-toxic, and recyclable.

Protocol C: Mechanochemistry (Grinding)

The Solvent-Free Approach This method relies on mechanical energy (friction/impact) to drive the reaction, often in a ball mill or mortar.

  • Mechanism: "High-local" temperatures at contact points and increased surface area contact between solid reactants drive the condensation without bulk solvent.

  • Performance: Excellent for acid-sensitive substrates.

  • Drawback: Scalability can be challenging; physical handling of solids required.

Performance Metrics: The Data

The following table aggregates experimental data comparing the synthesis of 1,3,5-triphenyl-1H-pyrazole (a standard benchmark) across different protocols.

MetricClassical RefluxMicrowave (MAOS)Deep Eutectic Solvent (DES)Mechanochemistry
Solvent Ethanol / Acetic AcidEthanol or NoneCholine Chloride:Urea (1:2)None (Solvent-Free)
Catalyst HCl or H₂SO₄None or Basic AluminaNone (DES acts as catalyst)p-TsOH (Trace)
Temp (°C) 80–120°C80–130°C70–80°CAmbient (Friction heat)
Time 6–12 Hours5–12 Minutes 15–45 Minutes10–30 Minutes
Yield (%) 65–75%91–98%92–96% 85–92%
E-Factor High (Waste solvent)ModerateLow (Recyclable) Low

Detailed Experimental Protocols

Recommendation 1: The "Greenest" Method (DES)

Protocol: Synthesis of Pyrazoles using Choline Chloride:Urea (1:2) Based on methodology adapted from Frontiers in Chemistry (2024) and Taylor & Francis (2015).

Reagents:

  • Choline Chloride (ChCl)[1][2][3]

  • Urea[1][2][3][4][5]

  • Substituted Hydrazine[6][7]

  • Ethyl Acetoacetate / 1,3-Dicarbonyl

Step-by-Step Workflow:

  • Preparation of DES: Mix Choline Chloride and Urea in a 1:2 molar ratio. Stir at 80°C until a clear, homogeneous liquid forms (approx. 10-15 mins). Note: This liquid is stable and can be stored.

  • Reaction: To 1.0 g of the prepared DES, add the aldehyde/ketone (1 mmol) and hydrazine derivative (1 mmol).

  • Heating: Stir the mixture at 80°C. The DES activates the carbonyls via hydrogen bonding.

  • Monitoring: Monitor progress via TLC (typically complete in 20–30 mins).

  • Work-up (The "Green" Step): Cool the reaction to room temperature. Add 5 mL of distilled water.

    • Why? The DES is highly water-soluble, but the organic pyrazole product is not.

  • Isolation: The product will precipitate out as a solid. Filter, wash with water, and dry.

  • Recycling: The filtrate (water + DES) can be evaporated under vacuum to recover the DES for subsequent cycles.

Recommendation 2: The Fastest Method (Microwave)

Protocol: Solvent-Free Microwave Synthesis Based on BenchChem (2025) and NIH (2021) comparative studies.

Step-by-Step Workflow:

  • Mixing: In a microwave-safe vessel, mix the 1,3-dicarbonyl (10 mmol) and hydrazine (10 mmol) neat.

  • Catalyst (Optional): Add a pinch of K₂CO₃ or use a solid support like acidic alumina if the substrates are unreactive.

  • Irradiation: Place in a monomode microwave synthesizer. Program to 130°C with a 1-minute ramp time. Hold for 5 minutes (Power: ~50-100W).

  • Cooling: Rapidly cool via compressed air (feature of most MW reactors).

  • Isolation: Recrystallize the solid residue from hot ethanol.

Strategic Decision Framework

Which protocol should you choose for your drug discovery pipeline?

Figure 2: Protocol Selection Decision Tree

DecisionTree Start Select Synthesis Goal Speed Priority: Speed/HTS Start->Speed Scale Priority: Scalability/Cost Start->Scale Green Priority: Sustainability Start->Green MW Microwave Protocol (5-10 mins) Speed->MW Rapid Library Gen DES DES (Choline Cl:Urea) (Recyclable) Scale->DES Batch Processing Mech Mechanochemistry (Solvent-Free) Green->Mech No Solvent Waste Green->DES Low E-Factor

Caption: Decision matrix for selecting the optimal pyrazole synthesis protocol based on laboratory priorities.

References

  • BenchChem Technical Support Team. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem.[8] Link

  • Jana, M., & Unni, K. (2025).[9] Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.[10][9] ACS Publications.[9] Link

  • Min, Z.-L., et al. (2015).[11] A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution.[11] Asian Journal of Chemistry.[11] Link

  • Mobinikhaledi, A., &iri, A. (2024). Choline chloride/urea as a green and efficient deep eutectic solvent in three-component synthesis of novel pyrazole derivatives.[3] Frontiers in Chemistry. Link

  • Corradi, A., et al. (2007).[12] New “Green” Approaches to the Synthesis of Pyrazole Derivatives.[3][10][9][12][13][14][15] PMC (NIH). Link

  • Zonouz, A. M. (2015).[5] Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent.[1][3][5] Taylor & Francis. Link

Sources

Analysis of Cost-Effectiveness for Different Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economic & Technical Matrix of Pyrazole Synthesis

In drug discovery, the pyrazole scaffold is not merely a structural motif; it is a privileged pharmacophore found in blockbusters like Celecoxib and Rimonabant. However, for the process chemist and the medicinal chemist alike, the "best" synthesis method is a moving target defined by the Cost-to-Complexity Ratio .

While academic literature often chases novel catalysts, industrial application demands robustness. This guide objectively compares three distinct methodologies—Classical Knorr Condensation, Green One-Pot Multicomponent Reaction (MCR), and 1,3-Dipolar Cycloaddition—analyzing them through the lens of cost-effectiveness, scalability, and atom economy.

Method A: Classical Knorr Condensation

The Industrial Workhorse

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds remains the dominant method for large-scale production due to the low cost of starting materials. However, its hidden cost lies in regioselectivity .

Mechanistic Insight & Causality

The reaction proceeds via a cascade of nucleophilic attacks. The hydrazine nitrogen attacks the most electrophilic carbonyl. In symmetrical diketones, this is trivial. In unsymmetrical substrates, this leads to a mixture of regioisomers (1,3- vs 1,5-substituted), necessitating expensive chromatographic separation.

Expert Insight: Control the pH. In acidic media, the hydrazine is protonated, reducing its nucleophilicity but increasing selectivity for the most reactive carbonyl. In basic media, the hydrazine is more aggressive but less selective.

Visualization: Reaction Pathway[1]

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Acid Cat. Nucleophilic Attack Inter2 5-Hydroxy-pyrazoline Inter1->Inter2 Cyclization SideProduct 1,3-Substituted Isomer (Impurity) Inter1->SideProduct Regio-error Product 1,5-Substituted Pyrazole Inter2->Product -H2O Dehydration

Caption: Fig 1. Knorr synthesis pathway showing the bifurcation point for regioisomer formation.

Validated Experimental Protocol

Objective: Synthesis of 3,5-dimethyl-1-phenylpyrazole (Scale: 10 mmol)

  • Reagent Prep: Dissolve phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL).

    • Why: Ethanol is a cost-effective, green solvent that solubilizes the hydrazine but allows the non-polar product to precipitate later.

  • Controlled Addition: Add acetylacetone (1.00 g, 10 mmol) dropwise at room temperature.

    • Why: Exothermic reaction control. Rapid addition causes local overheating and impurity formation.

  • Catalysis: Add 2 drops of glacial acetic acid . Reflux for 2 hours.

    • Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the hydrazine spot indicates completion.

  • Isolation: Cool to 0°C. If oil forms (common), induce crystallization by scratching the glass or adding a seed crystal. Filter and wash with cold 50% EtOH.

  • Purification: Recrystallize from ethanol/water (8:2).

Method B: Green One-Pot Multicomponent Synthesis (MCR)

The Cost-Efficiency Champion

For libraries of dihydropyrano[2,3-c]pyrazoles or similar fused systems, MCR is superior. It combines four components (aldehyde, malononitrile, hydrazine, ketoester) in a single vessel.

Mechanistic Insight & Causality

This method relies on tandem Knoevenagel condensation and Michael addition . The cost benefit is driven by Atom Economy —nearly every atom in the reagents ends up in the product, minimizing waste disposal costs (E-factor).

Expert Insight: Using water as a solvent forces the organic reactants into hydrophobic droplets ("on-water" effect), significantly accelerating the reaction rate without external heat.

Visualization: MCR Workflow

MCR_Workflow Aldehyde Aryl Aldehyde Knoevenagel Step 1: Knoevenagel Condensation (In Situ) Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Hydra Hydrazine Pyrazolone Step 2: Pyrazolone Formation (In Situ) Hydra->Pyrazolone EAA Ethyl Acetoacetate EAA->Pyrazolone Michael Step 3: Michael Addition & Cyclization Knoevenagel->Michael Pyrazolone->Michael Final Fused Pyrazole (Precipitate) Michael->Final

Caption: Fig 2. Convergent synthesis in MCR. Two parallel in-situ reactions merge to form the final scaffold.

Validated Experimental Protocol

Objective: Synthesis of pyrano[2,3-c]pyrazole derivative (Scale: 5 mmol)

  • Solvent System: To a 50 mL flask, add water (15 mL) and ethanol (2 mL).

  • Reagent Loading: Add hydrazine hydrate (5 mmol), ethyl acetoacetate (5 mmol), benzaldehyde (5 mmol), and malononitrile (5 mmol).

  • Catalyst: Add triethylamine (5 mol%) or a green solid catalyst like CuO nanoparticles (15 mg).

    • Why: A base is required to initiate the Knoevenagel step.

  • Reaction: Stir vigorously at room temperature for 20-30 minutes.

    • Self-Validation: The reaction mixture will transition from a turbid liquid to a heavy suspension of solid precipitate.

  • Workup: Filter the solid. Wash with water (to remove catalyst/base) and cold ethanol.

    • Cost Note: No extraction or column chromatography is required. This saves ~$200/kg in solvent/silica costs.

Method C: 1,3-Dipolar Cycloaddition

The High-Precision Tool

When specific substitution patterns (e.g., 1,3,4-trisubstituted pyrazoles) are required that Knorr cannot deliver, this method is justified despite higher material costs. It involves the reaction of nitrilimines (generated in situ) with alkynes.[1][2]

Mechanistic Insight & Causality

This is a concerted [3+2] cycloaddition . The regioselectivity is controlled by the electronic nature of the dipole and dipolarophile (FMO theory). Unlike Knorr, the position of substituents is "locked" by the starting materials, eliminating regioisomer separation costs.

Expert Insight: The generation of the nitrilimine from hydrazonoyl halide requires a base. Use a stoichiometric amount of a weak base (Et3N) in a dry solvent to prevent hydrolysis of the sensitive halide precursor.

Visualization: Regioselective Pathway

Dipolar Precursor Hydrazonoyl Halide Dipole Nitrilimine (1,3-Dipole) Precursor->Dipole -HX Base Base (Et3N) Base->Dipole TS Concerted Transition State Dipole->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Product Regiopure Pyrazole TS->Product

Caption: Fig 3. [3+2] Cycloaddition mechanism ensuring high regiochemical fidelity.

Validated Experimental Protocol

Objective: Synthesis of 1,3-diphenyl-4-carboethoxypyrazole

  • In Situ Generation: Dissolve hydrazonoyl chloride (1 mmol) and ethyl propiolate (1.1 mmol) in dry DCM (10 mL).

  • Activation: Cool to 0°C. Add Triethylamine (1.2 mmol) dropwise dissolved in DCM.

    • Why: Slow addition prevents a high concentration of free nitrilimine, which can dimerize (head-to-tail) instead of reacting with the alkyne.

  • Reaction: Stir at room temperature for 6 hours.

  • Workup: Wash with water (to remove Et3N·HCl salt). Dry organic layer over MgSO4.

  • Purification: Flash chromatography is usually required.

Strategic Comparison: Cost vs. Performance

The following table summarizes the trade-offs. Data is aggregated from industrial benchmarks and recent green chemistry reviews [1, 2, 3].

MetricMethod A: KnorrMethod B: One-Pot MCRMethod C: Dipolar Cycloaddition
Raw Material Cost Low (Commodity chemicals)Very Low (Simple building blocks)High (Specialized halides/alkynes)
Atom Economy Moderate (Loss of H2O)Excellent (Water is often sole byproduct)Good (Loss of HX)
Regioselectivity Variable (Substrate dependent)N/A (Fused systems are fixed)Excellent (Controlled by electronics)
Purification Cost High (Regioisomer separation)Low (Filtration/Recrystallization)Moderate (Chromatography often needed)
Scalability High (Kilogram scale proven)High (Precipitation aids scale-up)Low/Medium (Exothermic/Dilution needed)
Best For... Simple, symmetrical pyrazolesFused pyrazoles, Library generationComplex, specific substitution patterns
Final Recommendation
  • For Manufacturing: If the target is a simple 3,5-dimethylpyrazole, Method A (Knorr) is unbeatable due to supply chain maturity.

  • For Drug Discovery (Lead Gen): Method B (MCR) allows the rapid, cheap synthesis of diverse libraries with minimal purification.

  • For Lead Optimization: When a specific isomer (e.g., 1,3-dialkyl) is critical for SAR, Method C (Dipolar) justifies the higher cost by delivering the exact molecule required.

References

  • Kumar, N., et al. (2024).[3] A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4). [Link]

  • Shojaie, M. (2022).[4] One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1, 125-131.[4] [Link][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Executive Summary: Operational Posture

Status: Novel Chemical Entity (NCE) / Research Intermediate Primary Directive: Assume "Universal Precautions." CAS: 361343-66-0[][2][3]

Handling 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone requires a distinct safety protocol from its parent reagents (hydrazine derivatives or acetone).[2] Unlike the solvent acetone, this functionalized pyrazole (MW: 152.19 g/mol ) presents specific risks related to nitrogen-heterocycle toxicity and potential skin sensitization.[2]

Critical Warning: Do not rely on Safety Data Sheets (SDS) for generic "Acetone." This compound is a substituted pyrazole with significantly different toxicological and physical properties.

Chemical Hazard Profile & Risk Assessment

In the absence of a comprehensive toxicological dossier for this specific CAS, we apply the Structure-Activity Relationship (SAR) principle.[2] Pyrazole derivatives are frequently classified as skin/eye irritants and potential aquatic toxins.

ParameterSpecificationOperational Implication
CAS Number 361343-66-0Unique identifier for inventory tracking.[2]
Molecular Weight 152.19 g/mol Low volatility compared to solvents; dust/aerosol hazard dominates.[2]
Physical State Solid/Viscous Oil (Likely)Risk of particulate inhalation during weighing.[2]
Predicted GHS H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard mucosal protection required.
Reactivity Nucleophilic NitrogenIncompatible with strong oxidizers and acid chlorides.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on the activity type.

Tier 1: Standard Handling (Synthesis & Transfer)

For routine benchwork inside a fume hood.[2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). [2]

    • Why: Safety glasses are insufficient. Pyrazoles can cause severe conjunctivitis upon contact. Goggles provide a seal against vapors and splashes.

  • Hand Protection: Double Nitrile Gloves (Minimum 0.11 mm / 4 mil). [2]

    • Protocol: Inspect inner glove for perspiration (indicator of breach) every 2 hours.

    • Causality: Nitrogen heterocycles can permeate thin latex rapidly. Nitrile offers superior chemical resistance to organic amines.

  • Respiratory: Engineering Controls (Fume Hood) are primary. [2]

    • Backup: If hood work is impossible (e.g., instrument maintenance), use a Half-face respirator with P100/OV cartridges .[2]

  • Body: Flame-Resistant (FR) Lab Coat.

    • Why: Synthesis often involves flammable co-solvents (THF, DCM). Standard polyester coats can melt into skin during a fire.

Tier 2: High-Risk Operations (Spill Cleanup & Scale-up)

For handling >10g or cleaning spills outside the hood.[2]

  • Gloves: Silver Shield (Laminate) or heavy-gauge Butyl Rubber.[2]

  • Respiratory: Full-face respirator (APF 50) to protect eyes and lungs simultaneously.[2]

  • Suit: Tyvek® 400 (or equivalent) disposable coveralls to prevent particulate accumulation on personal clothing.

Workflow Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and scale of the operation.

PPE_Decision_Tree Start Start: Handling 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Oil CheckState->Liquid ScaleCheck_S Scale > 10g? Solid->ScaleCheck_S ScaleCheck_L Heating / Reflux? Liquid->ScaleCheck_L Standard_PPE Tier 1 PPE: Splash Goggles + Double Nitrile + Fume Hood ScaleCheck_S->Standard_PPE No High_PPE Tier 2 PPE: Full Face Resp + Laminate Gloves + Tyvek Suit ScaleCheck_S->High_PPE Yes (Dust Risk) ScaleCheck_L->Standard_PPE No ScaleCheck_L->High_PPE Yes (Vapor Risk)

Figure 1: Logic flow for determining PPE requirements based on operational scale and physical state.

Operational Protocols

A. Weighing & Transfer (The "Static" Danger)

Pyrazoles are often fluffy solids that accumulate static charge, leading to "fly-away" powder that contaminates the balance area.

  • Engineering Control: Use an ionizing blower or anti-static gun inside the balance enclosure.

  • Technique: Never weigh directly onto the balance pan. Use a closed tare vessel.

  • Decontamination: Wipe the balance area with a 10% ethanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.

B. Reaction Setup
  • Solvent Selection: This ligand is typically soluble in DCM or Acetonitrile. Ensure glove compatibility matches the solvent carrier, as the solvent facilitates skin absorption of the pyrazole.

  • Inert Atmosphere: While not strictly pyrophoric, pyrazoles should be handled under Nitrogen/Argon to prevent moisture absorption which can alter stoichiometry.

C. Spill Response (Self-Validating System)

Goal: Containment without Exposure.

  • Minor Spill (<5g/5mL):

    • Alert: Announce "Chemical Spill" to lab mates.

    • Isolate: Don Tier 2 PPE if outside hood.

    • Absorb: Use a Universal Absorbent Pad (Pink/Grey). Do not use paper towels (rapid evaporation risk).

    • Clean: Wipe surface with dilute HCl (0.1M) followed by water. Pyrazoles are basic; acid ensures protonation and solubility for removal.

    • Verify: Check surface pH with litmus paper to ensure neutral residue.

Waste Disposal Strategy

Do not dispose of down the drain. This compound is a nitrogen-containing heterocycle and poses a risk to aquatic microorganisms.[2]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper.[2]Hazardous Solid Waste Bin (Incineration).
Liquid Waste Reaction mixtures, mother liquors.[2]Non-Halogenated Organic Waste (unless DCM used).[2]
Sharps Needles/syringes used for transfer.[2]Puncture-proof Sharps Container (No recapping).[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for CAS 361343-66-0, 1-(3,5-dimethylpyrazol-1-yl)propan-2-one. National Library of Medicine. [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.